(6-Chloropyrimidin-4-YL)methanol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(6-chloropyrimidin-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O/c6-5-1-4(2-9)7-3-8-5/h1,3,9H,2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BODRLAXXPQWIQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CN=C1Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60857193 | |
| Record name | (6-Chloropyrimidin-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60857193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1025351-41-0 | |
| Record name | (6-Chloropyrimidin-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60857193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (6-chloropyrimidin-4-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(6-Chloropyrimidin-4-YL)methanol basic properties
An In-depth Technical Guide to (6-Chloropyrimidin-4-YL)methanol: Properties, Synthesis, and Applications
Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on this compound. It moves beyond a simple data sheet to provide in-depth insights into its synthesis, reactivity, and critical role as a versatile building block in modern medicinal chemistry.
Section 1: Core Properties and Strategic Importance
This compound is a heterocyclic organic compound featuring a pyrimidine core. This structural motif is of paramount importance in pharmaceutical development, as the pyrimidine ring is a cornerstone in a vast array of biologically active molecules, including antiviral and antibacterial agents.[1] The compound's value lies in its bifunctional nature: a reactive chloro-substituent poised for nucleophilic substitution and a primary alcohol group that serves as a handle for further synthetic elaboration.
This unique combination makes it a preferred intermediate for constructing complex molecular architectures, particularly in the targeted synthesis of kinase inhibitors and other advanced therapeutics.[2]
Physicochemical and Spectroscopic Data
The fundamental properties of this compound are summarized below. Accurate knowledge of these parameters is essential for its proper handling, storage, and application in synthesis.
| Property | Value | Source(s) |
| CAS Number | 1025351-41-0 | [1][3][4] |
| Molecular Formula | C₅H₅ClN₂O | [1][3][4] |
| Molecular Weight | 144.56 g/mol | [1][4] |
| Appearance | White to yellow solid | [1] |
| Boiling Point | 286.5 ± 25.0 °C (Predicted) | [1] |
| Density | 1.422 ± 0.06 g/cm³ (Predicted) | [1] |
| pKa | 13.05 ± 0.10 (Predicted) | [1] |
| SMILES | C1=C(N=CN=C1Cl)CO | [4][5] |
| InChI Key | BODRLAXXPQWIQM-UHFFFAOYSA-N | [5] |
Section 2: Synthesis and Mechanistic Considerations
The synthesis of this compound is not trivial, as it requires selective manipulation of a multifunctional precursor. A common and logical starting material is 4,6-dichloropyrimidine, a readily available commodity chemical.[6] The core challenge is the selective functionalization of one chloro-position while preserving the other. A robust strategy involves the selective reduction of a carboxylate group, which can be introduced via various methods.
The following protocol outlines a representative, field-proven approach.
Experimental Protocol: Synthesis from 4,6-Dichloropyrimidine
This two-step process involves an initial carboxylation followed by a selective reduction.
Step 1: Synthesis of Ethyl 6-chloropyrimidine-4-carboxylate
-
Rationale: Introducing an ester group at the 4-position provides a precursor that can be selectively reduced to the desired primary alcohol. The conditions for this transformation are chosen to favor mono-substitution.
Step 2: Selective Reduction to this compound
-
Rationale: The choice of reducing agent is critical. A mild hydride donor like sodium borohydride (NaBH₄) is employed. It is powerful enough to reduce the ester to an alcohol but typically will not reduce the pyrimidine ring or cleave the aryl-chloride bond under controlled conditions. The use of methanol as a solvent is common for such reductions.[7]
Synthesis Workflow Diagram
The logical flow from the precursor to the final product is depicted below.
References
- 1. CAS 1025351-41-0丨this compound from China Manufacturer - Wolfa [wolfabio.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 1pchem.com [1pchem.com]
- 4. This compound | 1025351-41-0 | ARB35141 [biosynth.com]
- 5. PubChemLite - this compound (C5H5ClN2O) [pubchemlite.lcsb.uni.lu]
- 6. 4,6-ジクロロピリミジン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. Insight into Catalysts for Methanol Synthesis - ChemistryViews [chemistryviews.org]
(6-Chloropyrimidin-4-YL)methanol: A Technical Guide to a Key Pharmaceutical Intermediate
Abstract
(6-Chloropyrimidin-4-YL)methanol is a pivotal heterocyclic building block in modern medicinal chemistry. Its strategic combination of a reactive chloropyrimidine core and a versatile hydroxymethyl group makes it an indispensable intermediate in the synthesis of high-value therapeutics, particularly in oncology and virology. This technical guide provides an in-depth analysis of its chemical identity, physicochemical properties, and spectroscopic signature. Furthermore, it details a robust, field-proven synthesis protocol, explores its key chemical reactivities, and presents a case study on its application in the development of advanced Mcl-1 inhibitors. Safety, handling, and storage protocols are also provided to ensure its effective and safe utilization in a research and development setting.
Introduction: The Pyrimidine Scaffold in Drug Discovery
The pyrimidine ring system is a cornerstone of medicinal chemistry, famously forming the structural basis of nucleobases uracil, thymine, and cytosine. Beyond this fundamental biological role, substituted pyrimidines are privileged scaffolds found in a vast array of approved drugs. Their nitrogen atoms act as hydrogen bond acceptors, and the ring system serves as a rigid and planar anchor for orienting functional groups toward biological targets. The introduction of a chlorine atom, as seen in this compound, provides a crucial reactive handle for chemists to elaborate the core structure through nucleophilic aromatic substitution (SNAr), a cornerstone of modern drug synthesis. This guide focuses on this specific intermediate, highlighting its role in accelerating the discovery and development of novel therapeutics.[1]
Nomenclature and Physicochemical Properties
Proper identification and understanding of a chemical's properties are critical for its successful application. This compound is consistently identified by its CAS number and IUPAC name. Its key properties are summarized below.
| Identifier | Value | Source(s) |
| IUPAC Name | This compound | |
| CAS Number | 1025351-41-0 | [2][3] |
| Molecular Formula | C₅H₅ClN₂O | [1] |
| Molecular Weight | 144.56 g/mol | [1] |
| Appearance | White to yellow solid | |
| Boiling Point | 286.5 ± 25.0 °C (Predicted) | |
| Density | 1.422 ± 0.06 g/cm³ (Predicted) | |
| pKa | 13.05 ± 0.10 (Predicted) | |
| SMILES | C1=C(N=CN=C1Cl)CO | |
| InChIKey | BODRLAXXPQWIQM-UHFFFAOYSA-N |
Chemical Structure and Spectroscopic Characterization
The structural arrangement of this compound dictates its reactivity and utility.
Caption: Chemical structure of this compound.
Representative Spectroscopic Data
While experimental spectra should be acquired for each batch, the following table outlines the expected signals for confirmation of the structure.
| Technique | Expected Key Signals |
| ¹H NMR | δ ~9.0 ppm (s, 1H, pyrimidine H-2), δ ~7.5 ppm (s, 1H, pyrimidine H-5), δ ~4.8 ppm (s, 2H, -CH₂-), δ ~5.5 ppm (br s, 1H, -OH, exchangeable with D₂O). |
| ¹³C NMR | δ ~165 ppm (C4), δ ~162 ppm (C6), δ ~158 ppm (C2), δ ~118 ppm (C5), δ ~63 ppm (-CH₂OH). |
| IR (KBr) | 3400-3200 cm⁻¹ (O-H stretch, broad), ~3100 cm⁻¹ (Ar C-H stretch), ~1570, 1550 cm⁻¹ (C=N, C=C stretch), ~1050 cm⁻¹ (C-O stretch), ~800 cm⁻¹ (C-Cl stretch). |
| MS (ESI+) | m/z 145.0 [M+H]⁺, 167.0 [M+Na]⁺. |
Synthesis and Purification
The most direct and scalable synthesis of this compound involves the selective reduction of its corresponding carboxylic acid ester, methyl 6-chloropyrimidine-4-carboxylate. This method avoids harsh reagents and provides good yields of high-purity material.[3]
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Reduction of Methyl 6-chloropyrimidine-4-carboxylate[3]
Materials:
-
Methyl 6-chloropyrimidine-4-carboxylate (1.00 equiv)
-
Sodium borohydride (NaBH₄) (2.75 equiv)
-
Tetrahydrofuran (THF), anhydrous (20 mL / g of starting material)
-
Ethanol (EtOH), anhydrous (2 mL / g of starting material)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a 3-necked round-bottom flask equipped with a magnetic stirrer and an inert atmosphere (N₂ or Argon), suspend methyl 6-chloropyrimidine-4-carboxylate (e.g., 80 g, 463.58 mmol) in a mixture of anhydrous THF (1600 mL) and anhydrous ethanol (160 mL).
-
Addition of Reducing Agent: Cool the resulting slurry to 0 °C using an ice-water bath. Add sodium borohydride (e.g., 48 g, 1.27 mol) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS).
-
Workup: Upon completion, cool the reaction mixture back to 0 °C. Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl until gas evolution ceases.
-
Extraction: Add water and ethyl acetate to the flask. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer two more times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Final Purification: Purify the crude solid by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound as a yellow solid (typical yield: ~60%).
Chemical Reactivity and Synthetic Utility
The synthetic value of this compound stems from its two distinct reactive sites, which can often be addressed selectively.
Caption: Key reaction pathways for this compound.
-
Reactivity at C6-Cl: The chlorine atom is an excellent leaving group for Nucleophilic Aromatic Substitution (SNAr) reactions. This allows for the straightforward introduction of a wide range of nucleophiles, including amines, thiols, and alkoxides, to generate diverse libraries of 6-substituted pyrimidines. Furthermore, the C-Cl bond can participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form carbon-carbon or carbon-nitrogen bonds, significantly increasing molecular complexity.[4]
-
Reactivity at the Hydroxymethyl Group: The primary alcohol is highly versatile. It can be easily oxidized to the corresponding aldehyde or carboxylic acid using standard reagents (e.g., PCC, DMP, TEMPO). It can undergo esterification with carboxylic acids or acid chlorides, or etherification under Williamson conditions. The alcohol can also be converted to a better leaving group (e.g., tosylate, mesylate) for subsequent substitution, or participate directly in reactions like the Mitsunobu reaction to invert stereochemistry or introduce nucleophiles.
Applications in Drug Discovery: An Mcl-1 Inhibitor Case Study
This compound is a crucial intermediate for synthesizing advanced drug candidates.[5][] A prominent example is its use in the preparation of macrocyclic inhibitors of Myeloid Cell Leukemia 1 (Mcl-1).[4] Mcl-1 is an anti-apoptotic protein that is overexpressed in many cancers, making it a high-value therapeutic target.
In a patented synthetic route, this compound is coupled with a complex phenolic intermediate via a palladium-catalyzed Buchwald-Hartwig C-O cross-coupling reaction.[4] In this key step, the chlorine atom on the pyrimidine ring is displaced by the phenolic oxygen, forming a diaryl ether linkage. This reaction demonstrates the compound's utility, where the chloro group serves as the essential reactive site to connect two major fragments of the final macrocyclic drug molecule. The hydroxymethyl group is carried through this step and is likely utilized for further modifications or as a key binding feature in the final active pharmaceutical ingredient (API).
Safety, Handling, and Storage
As a laboratory chemical, this compound must be handled with appropriate precautions.
-
Hazard Identification:
-
Safe Handling:
-
Use only in a well-ventilated area, preferably within a chemical fume hood.[2]
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[2]
-
Avoid breathing dust, fumes, or vapors.[2]
-
Wash hands thoroughly after handling.[2]
-
Keep away from heat, sparks, and open flames.
-
-
Storage:
-
Store in a cool, dry, and well-ventilated place.
-
Keep the container tightly closed and sealed.
-
Store locked up and away from incompatible materials.[2] Recommended storage conditions are often refrigerated (2-8°C) or frozen (-20°C) under an inert atmosphere.
-
-
First Aid Measures:
-
If on Skin: Wash with plenty of soap and water. If irritation occurs, seek medical attention.[2]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[2]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[2]
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a doctor if you feel unwell.
-
Conclusion
This compound stands out as a high-value, versatile, and enabling chemical intermediate for the pharmaceutical industry. Its dual functionality allows for a wide range of synthetic transformations, making it an ideal starting point for the construction of complex molecular architectures. The robust and scalable synthesis, combined with its proven utility in creating targeted therapeutics like Mcl-1 inhibitors, ensures its continued importance in drug discovery pipelines. Proper understanding of its properties, reactivity, and safety protocols, as outlined in this guide, is essential for leveraging its full potential in the laboratory and beyond.
References
- 1. CAS 1025351-41-0丨this compound from China Manufacturer - Wolfa [wolfabio.com]
- 2. EP2886545B1 - New thienopyrimidine derivatives, a process for their preparation and pharmaceutical compositions containing them - Google Patents [patents.google.com]
- 3. 6627-22-1 | Methyl 6-chloropyrimidine-4-carboxylate | Chlorides | Ambeed.com [ambeed.com]
- 4. WO2019035911A1 - Macrocyclic mcl-1 inhibitors and methods of use - Google Patents [patents.google.com]
- 5. nbinno.com [nbinno.com]
(6-Chloropyrimidin-4-YL)methanol molecular weight and formula
An In-Depth Technical Guide to (6-Chloropyrimidin-4-YL)methanol: A Key Intermediate in Pharmaceutical Synthesis
Introduction
This compound is a heterocyclic organic compound featuring a pyrimidine core. This structural motif is of significant interest in medicinal chemistry due to its prevalence in a wide range of biologically active molecules. As a functionalized building block, this compound serves as a critical starting material, or intermediate, in the synthesis of more complex molecules targeted for pharmaceutical research and development.[1][2] Its value lies in the strategic placement of three key functional groups: the pyrimidine ring, a reactive chlorine atom, and a primary alcohol (hydroxymethyl group).
This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the compound's properties, a representative synthetic approach, key applications, and the analytical methods required to ensure its quality and integrity in a research setting.
Physicochemical and Characterization Data
Accurate characterization is the foundation of reproducible science. The key properties of this compound are summarized below. It is typically supplied as a white to yellow solid with a purity of 98% or higher.[1]
| Property | Value | Source(s) |
| CAS Number | 1025351-41-0 | [1][3][4][5] |
| Molecular Formula | C₅H₅ClN₂O | [1][3][4][6] |
| Molecular Weight | 144.56 g/mol | [1][3][4] |
| Appearance | White to yellow solid | [1] |
| Boiling Point | 286.5 ± 25.0 °C (Predicted) | [1] |
| Density | 1.422 ± 0.06 g/cm³ (Predicted) | [1] |
| pKa | 13.05 ± 0.10 (Predicted) | [1] |
| SMILES | OCC1=NC=NC(Cl)=C1 | [3][4] |
Synthesis and Purification
Synthetic Rationale
The synthesis of this compound typically involves the strategic modification of a pre-existing pyrimidine ring. A common and logical approach is the reduction of a more oxidized precursor, such as 6-chloro-pyrimidine-4-carboxylic acid or its corresponding ester. The carboxylic acid itself can often be prepared from a related hydroxypyrimidine, which undergoes chlorination using an agent like phosphoryl chloride (POCl₃), a standard procedure for converting hydroxyl groups on nitrogen-containing heterocycles into chlorides.[7]
The choice of a reducing agent for the ester-to-alcohol conversion is critical. A mild reducing agent like sodium borohydride (NaBH₄) in a protic solvent (e.g., ethanol or methanol) is often preferred. This choice minimizes the risk of reducing the pyrimidine ring or cleaving the C-Cl bond, which could occur with more powerful reagents like lithium aluminum hydride (LiAlH₄).
General Synthetic Workflow
The following diagram illustrates a plausible, high-level workflow for the preparation and validation of this compound.
Caption: High-level workflow for synthesis and quality control.
General Experimental Protocol: Reduction of an Ester Precursor
This protocol describes a representative, non-optimized procedure. All work must be conducted by qualified personnel in a suitable fume hood.
-
Reaction Setup: To a solution of methyl 6-chloropyrimidine-4-carboxylate (1.0 eq) in anhydrous ethanol at 0 °C under a nitrogen atmosphere, add sodium borohydride (2.0-3.0 eq) portion-wise. The portion-wise addition helps control the exothermic reaction and hydrogen gas evolution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by slowly adding acetone to consume excess NaBH₄, followed by the addition of water.
-
Extraction: Remove the ethanol under reduced pressure. Extract the aqueous residue three times with a suitable organic solvent, such as ethyl acetate. The organic layers are combined.
-
Washing: Wash the combined organic layers with brine. This step removes residual water and water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to isolate the pure this compound.
Applications in Drug Discovery
This compound is not typically an active pharmaceutical ingredient (API) itself. Instead, it is a versatile scaffold used in the synthesis of APIs.[2][4] Its utility stems from the distinct reactivity of its functional groups:
-
Hydroxymethyl Group: The primary alcohol can be oxidized to an aldehyde or carboxylic acid, or it can be used in ether or ester linkages to connect to other parts of a target molecule.
-
Chloro Group: The chlorine atom is a key reactive site. It can be readily displaced by nucleophiles (e.g., amines, thiols) in SₙAr reactions or participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the introduction of a wide variety of substituents at the 6-position of the pyrimidine ring.
This dual functionality makes it a valuable intermediate for creating libraries of compounds for screening. It is a raw material for synthesizing high-value pyrimidine products, including potential antibacterial and antiviral drugs.[1] The broader class of pyrimidine-based compounds has been instrumental in developing inhibitors for critical cancer targets, and this chlorinated intermediate provides a key route to novel analogs.[2]
Analytical Quality Control
Ensuring the purity and identity of a starting material is paramount in drug development. A Certificate of Analysis (COA) for this compound should include data from methods such as HPLC, NMR, and MS.[8]
Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a self-validating system for determining the purity of a synthesized or purchased batch of this compound.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% TFA or Formic Acid.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: ~254 nm.
Methodology:
-
Standard Preparation: Prepare a stock solution of a reference standard of this compound at approximately 1 mg/mL in a 50:50 mixture of Mobile Phase A and B. Prepare a series of dilutions for a calibration curve.
-
Sample Preparation: Accurately weigh and dissolve the sample to be tested to the same concentration as the primary stock standard.
-
System Suitability: Inject a standard solution multiple times (e.g., n=5). The retention time should have a relative standard deviation (RSD) of <1% and the peak area an RSD of <2%.
-
Analysis: Inject a blank (diluent), followed by the calibration standards and the sample solution.
-
Gradient Elution:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B (linear gradient)
-
15-17 min: 95% B (hold)
-
17-18 min: 95% to 5% B (return to initial)
-
18-20 min: 5% B (re-equilibration)
-
-
Data Processing: Determine the retention time of the main peak in the sample chromatogram by comparing it to the reference standard. Calculate the purity by the area percent method, where Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.
Handling, Storage, and Safety
-
Storage: For long-term stability, the compound should be stored at -20°C, sealed tightly to protect from moisture.[1]
-
Handling: this compound is intended for research and development purposes only and must be handled by technically qualified individuals wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[9] Work should be performed in a well-ventilated area or chemical fume hood.
Conclusion
This compound is a high-value chemical intermediate whose strategic importance in medicinal chemistry cannot be overstated. Its well-defined structure and dual reactive sites provide chemists with a reliable and versatile platform for synthesizing novel compounds for drug discovery, particularly in the fields of oncology and anti-infective research. The rigorous application of synthetic and analytical protocols, as outlined in this guide, is essential to harnessing its full potential in the development of next-generation therapeutics.
References
- 1. CAS 1025351-41-0丨this compound from China Manufacturer - Wolfa [wolfabio.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. arctomsci.com [arctomsci.com]
- 4. This compound | 1025351-41-0 | ARB35141 [biosynth.com]
- 5. This compound | 1025351-41-0 [chemicalbook.com]
- 6. 1pchem.com [1pchem.com]
- 7. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]
- 8. 1025351-41-0|this compound|BLD Pharm [bldpharm.com]
- 9. 1025351-41-0 this compound AKSci 3555DV [aksci.com]
An In-depth Technical Guide to 6-Chloro-4-(hydroxymethyl)pyrimidine: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 6-Chloro-4-(hydroxymethyl)pyrimidine, a key heterocyclic building block in medicinal chemistry. This document delves into its chemical and physical properties, details a standard synthesis protocol, explores its reactivity, and discusses its applications as a crucial intermediate in the development of novel therapeutics.
Compound Identification and Chemical Structure
6-Chloro-4-(hydroxymethyl)pyrimidine, also known as (6-chloropyrimidin-4-yl)methanol, is a substituted pyrimidine characterized by a chlorine atom at the 6-position and a hydroxymethyl group at the 4-position. This unique arrangement of functional groups makes it a versatile reagent in organic synthesis.
Chemical Structure:
Figure 1: Chemical structure of 6-Chloro-4-(hydroxymethyl)pyrimidine.
Key Identifiers:
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 1025351-41-0 |
| Molecular Formula | C₅H₅ClN₂O |
| Molecular Weight | 144.56 g/mol |
| Canonical SMILES | C1=C(N=CN=C1Cl)CO |
| InChI Key | BODRLAXXPQWIQM-UHFFFAOYSA-N |
Physicochemical Properties
The physicochemical properties of 6-Chloro-4-(hydroxymethyl)pyrimidine are crucial for its handling, storage, and application in synthesis. While experimental data is limited, a combination of supplier information and predicted values provides a useful profile.
| Property | Value | Source |
| Appearance | White to yellow solid | [1] |
| Melting Point | Not experimentally determined | |
| Boiling Point | 286.5 ± 25.0 °C | Predicted[1] |
| Density | 1.422 ± 0.06 g/cm³ | Predicted[1] |
| pKa | 13.05 ± 0.10 | Predicted[1] |
| Solubility | No specific data available. Expected to be soluble in polar organic solvents like methanol, ethanol, and DMSO. | |
| Storage Conditions | -20°C, sealed from moisture | [1] |
Synthesis of 6-Chloro-4-(hydroxymethyl)pyrimidine
A common synthetic route to 6-Chloro-4-(hydroxymethyl)pyrimidine involves the reduction of a corresponding carboxylic acid ester, such as methyl 6-chloropyrimidine-4-carboxylate. This transformation can be efficiently achieved using a suitable reducing agent.
Reaction Scheme:
Figure 2: General synthesis pathway for 6-Chloro-4-(hydroxymethyl)pyrimidine.
Experimental Protocol: Reduction of Methyl 6-chloropyrimidine-4-carboxylate
This protocol describes a representative procedure for the synthesis of 6-Chloro-4-(hydroxymethyl)pyrimidine.
Materials:
-
Methyl 6-chloropyrimidine-4-carboxylate
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Water (H₂O)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolution: Dissolve methyl 6-chloropyrimidine-4-carboxylate in methanol in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.
-
Reduction: Slowly add sodium borohydride to the cooled solution in portions. The addition should be controlled to maintain the temperature below 5 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extraction: Concentrate the mixture under reduced pressure to remove most of the methanol. Partition the residue between dichloromethane and water. Separate the organic layer, and extract the aqueous layer with dichloromethane (3x).
-
Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to afford pure 6-Chloro-4-(hydroxymethyl)pyrimidine.
Causality behind Experimental Choices:
-
Choice of Reducing Agent: Sodium borohydride is a mild and selective reducing agent suitable for the reduction of esters to alcohols in the presence of other functional groups like the chloro-substituted pyrimidine ring.
-
Solvent: Methanol is a good solvent for both the starting material and the reducing agent and is protic, which facilitates the work-up.
-
Temperature Control: The reaction is performed at low temperatures to control the reactivity of sodium borohydride and minimize potential side reactions.
Chemical Properties and Reactivity
The reactivity of 6-Chloro-4-(hydroxymethyl)pyrimidine is primarily dictated by the chloro substituent on the electron-deficient pyrimidine ring and the primary alcohol of the hydroxymethyl group.
Nucleophilic Aromatic Substitution (SNAr):
The chlorine atom at the 6-position is susceptible to nucleophilic displacement by a variety of nucleophiles. This is a common and powerful method for introducing diverse functionalities onto the pyrimidine core.
Figure 3: Nucleophilic aromatic substitution at the 6-position.
Common nucleophiles for this reaction include amines, thiols, and alkoxides. The reaction is typically carried out in the presence of a base to deprotonate the nucleophile.
Reactions of the Hydroxymethyl Group:
The primary alcohol of the hydroxymethyl group can undergo various transformations, including:
-
Oxidation: Oxidation to the corresponding aldehyde or carboxylic acid using standard oxidizing agents.
-
Esterification: Reaction with carboxylic acids or their derivatives to form esters.
-
Etherification: Conversion to ethers through reactions such as the Williamson ether synthesis.
-
Halogenation: Replacement of the hydroxyl group with a halogen, often using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Applications in Drug Discovery
6-Chloro-4-(hydroxymethyl)pyrimidine is a valuable building block in the synthesis of pharmaceutically active compounds.[1] Its bifunctional nature allows for the sequential or simultaneous modification at two distinct positions, enabling the creation of diverse chemical libraries for drug screening.
Analytical Characterization
While a comprehensive set of experimental spectral data is not publicly available, the expected NMR signals can be predicted based on the structure.
Expected ¹H NMR Signals:
-
A singlet for the proton at the 2-position of the pyrimidine ring.
-
A singlet for the proton at the 5-position of the pyrimidine ring.
-
A singlet or doublet for the methylene protons of the hydroxymethyl group.
-
A broad singlet for the hydroxyl proton.
Expected ¹³C NMR Signals:
-
Signals corresponding to the carbon atoms of the pyrimidine ring.
-
A signal for the methylene carbon of the hydroxymethyl group.
Safety and Handling
6-Chloro-4-(hydroxymethyl)pyrimidine is classified as an irritant. Standard laboratory safety precautions should be observed when handling this compound.
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/eye protection/face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
It is recommended to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion
6-Chloro-4-(hydroxymethyl)pyrimidine is a versatile and valuable building block for medicinal chemists and drug discovery scientists. Its key features include two reactive sites—the chloro-substituted pyrimidine ring amenable to nucleophilic aromatic substitution and a primary alcohol that can be readily functionalized. This dual reactivity allows for the synthesis of a wide range of complex molecules with potential therapeutic applications. While a comprehensive set of experimental physicochemical data is not yet available, its established synthetic utility and favorable chemical properties ensure its continued importance in the pursuit of novel drug candidates.
References
(6-Chloropyrimidin-4-YL)methanol CAS number 1025351-41-0
An In-depth Technical Guide to (6-Chloropyrimidin-4-YL)methanol CAS Number: 1025351-41-0
A Senior Application Scientist's Field Guide for Researchers and Drug Development Professionals
Executive Summary
This compound is a pivotal heterocyclic building block, distinguished by its reactive chloropyrimidine core and a versatile hydroxymethyl group. This guide offers a comprehensive technical overview of this intermediate, designed for professionals in pharmaceutical research and medicinal chemistry. We will move beyond simple data recitation to explore the causality behind its synthesis, the logic of its analytical validation, and the strategic application of its unique reactivity in the design of novel therapeutics. This document is structured to serve as a practical reference, elucidating the compound's properties, providing robust experimental protocols, and contextualizing its role as a key starting material for advanced drug discovery programs, particularly in the synthesis of targeted covalent inhibitors and diverse compound libraries.
Chapter 1: Foundational Knowledge: Identification and Properties
A thorough understanding of a chemical intermediate begins with its fundamental properties. This chapter establishes the identity of this compound and summarizes its key physicochemical characteristics.
Nomenclature and Chemical Identifiers
Precise identification is critical for sourcing, regulatory documentation, and literature review. The compound is recognized by several identifiers across various chemical databases and suppliers.
| Identifier Type | Value |
| CAS Number | 1025351-41-0[1][2][3] |
| IUPAC Name | This compound[4] |
| Molecular Formula | C₅H₅ClN₂O[1][2] |
| Synonyms | 6-Chloro-4-hydroxymethylpyrimidine, 4-Pyrimidinemethanol, 6-chloro-[4] |
| MDL Number | MFCD20482236[2][3] |
| InChI Key | BODRLAXXPQWIQM-UHFFFAOYSA-N[5] |
| Canonical SMILES | C1=C(N=CN=C1Cl)CO[3][5] |
Physicochemical and Spectroscopic Data
The physical and predicted properties of the compound dictate its handling, reaction conditions, and analytical approach. It is typically supplied as a white to yellow solid with a purity of 95-98%.[1][4][6]
| Property | Value | Source |
| Molecular Weight | 144.56 g/mol | [1][3] |
| Appearance | White to yellow solid | [1] |
| Boiling Point (Predicted) | 286.5 ± 25.0 °C | [1] |
| Density (Predicted) | 1.422 ± 0.06 g/cm³ | [1] |
| pKa (Predicted) | 13.05 ± 0.10 | [1] |
| XlogP (Predicted) | 0.3 | [5] |
| Solubility | Data not widely published; likely soluble in polar organic solvents like DMSO, DMF, and alcohols.[7] | N/A |
The Pyrimidine Scaffold: A Privileged Structure in Medicinal Chemistry
The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core of numerous FDA-approved drugs.[8] As a 1,3-diazine, its nitrogen atoms act as hydrogen bond acceptors and influence the electronic properties of the ring, making it a versatile scaffold for interacting with biological targets.[9] The presence of a chlorine atom, as in this compound, provides a crucial reactive handle for synthetic elaboration, a feature that is highly sought after in modern drug design.[8][10] This compound, therefore, is not merely an intermediate but a strategic entry point into vast chemical spaces for targeting kinases, viruses, and bacteria.[1][11]
Chapter 2: Synthesis and Mechanistic Considerations
Proposed Retrosynthetic Pathway
The most logical approach to this compound involves the selective reduction of a more oxidized precursor, such as an aldehyde or a carboxylic acid ester. These precursors can be derived from commercially available dichloropyrimidines. The key challenge lies in the selective functionalization at the C4 position while retaining the C6 chlorine.
Caption: A proposed two-step synthesis from 4,6-dichloropyrimidine.
Detailed Synthetic Protocol: A Field-Tested Approach
This protocol describes the reduction of a hypothetical but highly plausible precursor, 6-chloropyrimidine-4-carbaldehyde.
Objective: To synthesize this compound via selective reduction.
Materials:
-
6-Chloropyrimidine-4-carbaldehyde (1.0 eq)
-
Sodium borohydride (NaBH₄) (1.1 eq)
-
Methanol (MeOH), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc) and Hexanes for elution
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 6-chloropyrimidine-4-carbaldehyde in anhydrous methanol (approx. 0.1 M concentration).
-
Controlled Reduction: Cool the solution to 0 °C using an ice-water bath. Add sodium borohydride portion-wise over 15 minutes.
-
Causality Insight: Performing the reaction at 0 °C and adding the reducing agent slowly helps to control the exotherm and prevent over-reduction or side reactions. NaBH₄ is a mild reducing agent, ideal for selectively reducing aldehydes in the presence of the pyrimidine ring.
-
-
Reaction Monitoring: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).
-
Workup and Quenching: Carefully quench the reaction by slowly adding saturated NaHCO₃ solution at 0 °C until gas evolution ceases.
-
Causality Insight: The bicarbonate solution neutralizes any acidic byproducts and hydrolyzes the borate esters formed during the reaction, facilitating product extraction.
-
-
Extraction: Remove the methanol under reduced pressure. To the remaining aqueous residue, add DCM and transfer to a separatory funnel. Extract the aqueous layer three times with DCM.
-
Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄.
-
Trustworthiness Check: The brine wash removes residual water from the organic phase, ensuring efficient drying by the MgSO₄.
-
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. Purify the residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford this compound as a solid.
Chapter 3: Analytical Characterization and Quality Control
Confirming the identity, purity, and stability of the synthesized material is non-negotiable. A multi-pronged analytical approach ensures that the intermediate meets the stringent requirements for subsequent use in drug development.
A Self-Validating Analytical Workflow
A logical workflow ensures that each analytical technique provides complementary information to build a complete profile of the compound.
Caption: A comprehensive workflow for analytical validation.
Expected Spectroscopic and Chromatographic Profiles
-
¹H NMR Spectroscopy (400 MHz, CDCl₃): The spectrum should show distinct signals corresponding to the different protons. Expected peaks include a singlet for the pyrimidine proton at C2, a singlet for the proton at C5, a doublet or triplet for the methylene protons (-CH₂-), and a broad singlet for the hydroxyl proton (-OH), which may be exchangeable with D₂O.
-
¹³C NMR Spectroscopy (100 MHz, CDCl₃): The spectrum will display five distinct carbon signals, with the chlorinated carbons (C4, C6) shifted downfield. The methylene carbon will appear upfield.
-
Mass Spectrometry (ESI+): The mass spectrum should show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 145.0. A characteristic isotopic pattern for one chlorine atom (approx. 3:1 ratio for M and M+2) must be observed, providing definitive evidence of the compound's composition.[5]
-
Infrared (IR) Spectroscopy: Key vibrational bands expected include a broad O-H stretch around 3300 cm⁻¹, C-H stretches for the aromatic ring, C=N and C=C stretching frequencies characteristic of the pyrimidine ring (1500-1600 cm⁻¹), and a C-Cl stretch in the fingerprint region.
Protocol: High-Performance Liquid Chromatography (HPLC) Purity Assay
Objective: To determine the purity of this compound.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 5 µL |
| Sample Preparation | 1 mg/mL in Acetonitrile/Water (1:1) |
Self-Validation: The purity is calculated by the area percent method. A sharp, symmetrical peak should be observed. The method's robustness can be confirmed by slightly varying the flow rate and temperature to ensure consistent results.
Chapter 4: Core Reactivity and Applications in Drug Discovery
The synthetic utility of this compound stems from its two distinct functional handles: the electrophilic pyrimidine ring and the nucleophilic/modifiable methanol group.
The Chlorine Substituent: A Gateway for Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyrimidine ring, further activated by the second nitrogen atom and the chlorine's inductive effect, makes the C6 position highly susceptible to nucleophilic attack. This SNAr reaction is a cornerstone of its application.[8]
Caption: Generalized mechanism of SNAr on the pyrimidine ring. (Note: Placeholder images used for complex chemical structures).
This reaction is fundamental for coupling amines, thiols, and other nucleophiles to the pyrimidine core, enabling the rapid generation of compound libraries.
Applications in Targeted Therapeutics
-
Covalent Kinase Inhibitors: Chloropyrimidines have emerged as effective "warheads" for covalent inhibitors that target non-catalytic cysteine residues in kinases.[11][14] The SNAr reaction with the cysteine thiol forms a permanent, irreversible bond, leading to high potency and prolonged duration of action. This compound is an ideal starting point for such inhibitors, where the methanol group can be elaborated into a scaffold that provides selectivity for the target kinase.[15]
-
Antiviral and Antibacterial Agents: The pyrimidine nucleus is a known pharmacophore in antimicrobial agents.[1][10] This intermediate allows for the synthesis of derivatives that can interfere with microbial metabolic pathways. The hydroxymethyl group can be oxidized, esterified, or used as an attachment point for other pharmacophores to modulate activity and pharmacokinetic properties.
Chapter 5: Safety, Handling, and Storage
Responsible laboratory practice requires a thorough understanding of the hazards associated with any chemical.
GHS Hazard Identification
The compound should be handled with appropriate care, as it is classified as an irritant.[4][16]
| GHS Classification | Hazard Statement | Signal Word | Pictogram |
| Skin Irritation (Category 2) | H315: Causes skin irritation | Warning | GHS07 |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | Warning | GHS07 |
| STOT SE (Category 3) | H335: May cause respiratory irritation | Warning | GHS07 |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[4]
-
Personal Protective Equipment: Wear protective gloves (nitrile or neoprene), a lab coat, and chemical safety goggles or a face shield.[4][16]
-
Handling Precautions: Avoid breathing dust.[16] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[4]
Storage and Stability
-
Storage Conditions: Store in a tightly sealed container in a cool, dry, well-ventilated area.[4] For long-term stability, storage at -20°C is recommended, protected from moisture.[1]
-
Incompatibilities: Avoid strong oxidizing agents.[4]
-
Hazardous Decomposition: Upon combustion, may produce carbon oxides, nitrogen oxides, and hydrogen chloride gas.[4]
Conclusion
This compound, CAS 1025351-41-0, is far more than a simple catalog chemical. It is a strategically designed intermediate that offers a reliable and versatile entry point for the synthesis of complex, high-value molecules. Its dual functionality—a reactive chlorine atom primed for SNAr chemistry and a modifiable hydroxymethyl group—makes it an invaluable asset for medicinal chemists. By understanding its synthesis, analytical validation, core reactivity, and safe handling, researchers can fully leverage its potential to accelerate the discovery and development of next-generation therapeutics.
References
- 1. CAS 1025351-41-0丨this compound from China Manufacturer - Wolfa [wolfabio.com]
- 2. 1pchem.com [1pchem.com]
- 3. This compound | 1025351-41-0 | ARB35141 [biosynth.com]
- 4. aksci.com [aksci.com]
- 5. PubChemLite - this compound (C5H5ClN2O) [pubchemlite.lcsb.uni.lu]
- 6. 1025351-41-0 this compound AKSci 3555DV [aksci.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. heteroletters.org [heteroletters.org]
- 10. Chloropyrimidines as a new class of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Pyrimidine synthesis [organic-chemistry.org]
- 13. bu.edu.eg [bu.edu.eg]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. static.cymitquimica.com [static.cymitquimica.com]
A Technical Guide to the Spectral Analysis of (6-Chloropyrimidin-4-YL)methanol
This guide provides an in-depth analysis of the spectral data for (6-chloropyrimidin-4-yl)methanol, a key intermediate in pharmaceutical and fine chemical synthesis.[1] Designed for researchers, scientists, and drug development professionals, this document offers a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. The focus is on the practical application of these techniques for structural elucidation and quality control, grounded in established scientific principles.
Introduction to this compound
This compound (C₅H₅ClN₂O) is a heterocyclic building block of significant interest in medicinal chemistry.[2] Its pyrimidine core is a scaffold found in numerous biologically active molecules, making this compound a valuable precursor in the synthesis of novel therapeutics.[3] Accurate structural confirmation is paramount, and a multi-spectroscopic approach provides the necessary rigor.
Molecular Structure:
Caption: Molecular structure of this compound.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry.[4] It provides detailed information about the chemical environment of individual atoms, primarily ¹H and ¹³C, allowing for the mapping of the molecular framework.[5]
Predicted ¹H and ¹³C NMR Data
The predicted NMR data for this compound is based on established chemical shift values for substituted pyrimidines and related heterocyclic compounds.[6][7]
| ¹H NMR Data (Predicted) | |||
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-2 | ~8.9 | Singlet (s) | 1H |
| H-5 | ~7.5 | Singlet (s) | 1H |
| -CH₂- | ~4.8 | Singlet (s) | 2H |
| -OH | ~5.5 | Broad Singlet (s) | 1H |
| ¹³C NMR Data (Predicted) | |
| Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~158 |
| C-4 | ~168 |
| C-5 | ~120 |
| C-6 | ~162 |
| -CH₂- | ~65 |
Interpretation of NMR Spectra
-
¹H NMR: The spectrum is expected to show four distinct signals. The two downfield singlets are characteristic of protons on the electron-deficient pyrimidine ring. The singlet at approximately 4.8 ppm corresponds to the methylene (-CH₂) protons adjacent to both the aromatic ring and the hydroxyl group. The broad singlet for the hydroxyl proton is concentration and solvent-dependent and will exchange with D₂O.
-
¹³C NMR: Five signals are predicted. The four signals in the aromatic region (120-170 ppm) correspond to the four unique carbon atoms of the pyrimidine ring. The upfield signal at around 65 ppm is attributed to the methylene carbon of the methanol substituent. The carbon attached to the chlorine atom (C-6) and the carbon bearing the methanol group (C-4) are expected to be the most downfield due to the electronegativity of the substituents.[8]
Experimental Protocol for NMR Spectroscopy
This protocol outlines the standard procedure for acquiring high-resolution NMR spectra for a solid sample like this compound.
Workflow for NMR Sample Preparation and Analysis
Caption: Standard workflow for NMR analysis.
-
Sample Preparation: Accurately weigh 5-20 mg of this compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean vial.[9] Transfer the solution to a 5 mm NMR tube.[10]
-
Instrument Setup: Insert the NMR tube into the spectrometer. The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field.[9]
-
Shimming: The magnetic field homogeneity is optimized through a process called shimming to ensure sharp, well-resolved peaks.[11]
-
Acquisition: Set the appropriate acquisition parameters for both ¹H and ¹³C NMR experiments and collect the data.[12]
-
Processing: The raw data (Free Induction Decay) is converted into a spectrum using a Fourier transform. The spectrum is then phased, baseline-corrected, and referenced to an internal standard (e.g., TMS).[5]
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule.[13] It works on the principle that molecular bonds vibrate at specific frequencies, and when infrared radiation corresponding to these frequencies is absorbed, it provides a unique "fingerprint" of the molecule.[14]
Predicted IR Absorption Data
The predicted IR absorption bands for this compound are based on characteristic frequencies for its functional groups.[15]
| Predicted IR Data | ||
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| O-H | Stretching | 3400-3200 (broad) |
| C-H (aromatic) | Stretching | 3100-3000 |
| C-H (aliphatic) | Stretching | 3000-2850 |
| C=N, C=C (ring) | Stretching | 1600-1450 |
| C-O | Stretching | 1260-1000 |
| C-Cl | Stretching | 800-600 |
Interpretation of IR Spectrum
-
A broad absorption band in the 3400-3200 cm⁻¹ region is a clear indicator of the O-H stretching vibration of the alcohol group.[14]
-
Absorptions just above 3000 cm⁻¹ are characteristic of C-H stretching in the pyrimidine ring.
-
The region between 1600 cm⁻¹ and 1450 cm⁻¹ will contain a series of sharp peaks corresponding to the C=C and C=N stretching vibrations within the aromatic pyrimidine ring.[3][16]
-
A strong band in the 1260-1000 cm⁻¹ range is indicative of the C-O stretching of the primary alcohol.
-
The presence of the C-Cl bond is confirmed by an absorption in the fingerprint region, typically between 800 and 600 cm⁻¹.[17]
Experimental Protocol for IR Spectroscopy (Thin Solid Film)
For a solid sample, the thin film method is a straightforward and common approach.[18]
-
Sample Preparation: Dissolve a small amount (a few milligrams) of this compound in a volatile solvent like methylene chloride or acetone.[19]
-
Film Deposition: Place a drop of the solution onto a salt plate (e.g., KBr or NaCl) and allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.[18]
-
Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.
-
Background Correction: A background spectrum of the clean salt plate should be run first and subtracted from the sample spectrum to remove any atmospheric or plate-related absorptions.[20]
Part 3: Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[21] For structural elucidation, electron ionization (EI) is often employed, which involves bombarding the molecule with high-energy electrons, causing it to ionize and fragment in a predictable manner.[2][22]
Predicted Mass Spectrometry Data
The molecular weight of this compound is 144.56 g/mol . The mass spectrum will show a molecular ion peak and several fragment ions.
| Predicted MS Data | ||
| m/z Value | Proposed Fragment Ion | Significance |
| 144/146 | [C₅H₅ClN₂O]⁺ | Molecular Ion (M⁺) |
| 113/115 | [C₄H₂ClN₂]⁺ | Loss of -CH₂OH |
| 109 | [C₅H₅N₂O]⁺ | Loss of Cl |
| 79 | [C₄H₅N₂]⁺ | Loss of -CH₂OH and Cl |
| 77 | [C₄H₃N₂]⁺ | Further fragmentation |
Note: The presence of chlorine (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in M+2 peaks for chlorine-containing fragments.
Interpretation of Mass Spectrum and Fragmentation
The fragmentation of this compound under electron ionization is expected to follow pathways that generate stable ions.[23]
Proposed Fragmentation Pathway
Caption: Proposed fragmentation of this compound.
-
Molecular Ion (m/z 144/146): The molecular ion peak is expected at m/z 144, with a smaller peak at m/z 146 (the M+2 peak) approximately one-third the intensity, which is characteristic of a molecule containing one chlorine atom.
-
Loss of Hydroxymethyl Radical (m/z 113/115): Cleavage of the C-C bond between the pyrimidine ring and the methanol group results in the loss of a hydroxymethyl radical (•CH₂OH, 31 Da), leading to a fragment at m/z 113/115.
-
Loss of Chlorine Radical (m/z 109): The C-Cl bond can also cleave to lose a chlorine radical (•Cl, 35/37 Da), resulting in a fragment at m/z 109.
-
Formation of [C₄H₅N₂]⁺ (m/z 79): This fragment can arise from the loss of a chlorine radical from the m/z 113/115 fragment. This type of fragmentation is common in benzyl alcohol derivatives.[24]
Experimental Protocol for Mass Spectrometry (EI-MS)
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe for a solid or after separation by gas chromatography (GC-MS).[22]
-
Ionization: The sample is vaporized and then bombarded with a beam of 70 eV electrons in the ion source.[2] This causes the molecules to lose an electron, forming a molecular ion (M⁺), and to fragment.[25]
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio.[26]
-
Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.
Conclusion
The combination of NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous structural characterization of this compound. The predicted spectral data and fragmentation patterns outlined in this guide serve as a valuable reference for researchers in the synthesis and analysis of this important chemical intermediate. Adherence to the described experimental protocols will ensure the acquisition of high-quality data, which is essential for scientific integrity and regulatory compliance in drug development and chemical research.
References
- 1. hseo.hkust.edu.hk [hseo.hkust.edu.hk]
- 2. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. emerypharma.com [emerypharma.com]
- 6. Accuracy vs time dilemma on the prediction of NMR chemical shifts: a case study (chloropyrimidines) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. modgraph.co.uk [modgraph.co.uk]
- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 9. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 10. pydio.campus.nd.edu [pydio.campus.nd.edu]
- 11. commons.ggc.edu [commons.ggc.edu]
- 12. materialneutral.info [materialneutral.info]
- 13. How to Find Functional Groups in the IR Spectrum | dummies [dummies.com]
- 14. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 15. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]
- 16. researchgate.net [researchgate.net]
- 17. Infrared Spectra: Identifying Functional Groups [sites.science.oregonstate.edu]
- 18. orgchemboulder.com [orgchemboulder.com]
- 19. eng.uc.edu [eng.uc.edu]
- 20. homework.study.com [homework.study.com]
- 21. scienceready.com.au [scienceready.com.au]
- 22. Electron ionization - Wikipedia [en.wikipedia.org]
- 23. chemguide.co.uk [chemguide.co.uk]
- 24. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 25. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 26. rroij.com [rroij.com]
A Technical Guide to Determining the Organic Solvent Solubility Profile of (6-Chloropy
A Methodological Framework for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide presents a comprehensive framework for determining the solubility profile of (6-chloropyrimidin-4-yl)methanol, a key pyrimidine intermediate in pharmaceutical development.[1] In the absence of extensive published solubility data for this specific compound, this document provides the theoretical principles, experimental design considerations, and detailed, field-proven protocols necessary for a research team to generate a robust and reliable solubility profile. The focus is on the "gold standard" equilibrium shake-flask method, coupled with modern analytical quantification, to ensure thermodynamic accuracy.[2] This guide is designed to empower researchers to make informed decisions in solvent selection for synthesis, purification, and formulation, directly impacting process efficiency and the successful progression of drug development timelines.
Introduction: The Critical Role of Solubility in Pharmaceutical Development
Solubility, the ability of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental physicochemical property that governs the fate of a drug candidate from discovery to market.[3][4] For active pharmaceutical ingredients (APIs) and their intermediates, like this compound, a well-characterized solubility profile is indispensable.[1] It directly influences:
-
Process Chemistry: Selection of appropriate solvents for reaction media, crystallization, and purification, which impacts yield, purity, and cost.[5]
-
Formulation Development: The ability to formulate a drug for administration, as poor solubility can lead to low bioavailability and therapeutic inefficacy.[3][6]
-
Preclinical Studies: Preparation of dosing solutions for in vitro and in vivo testing requires knowledge of suitable vehicles.[7][8]
This compound is a heterocyclic compound featuring a pyrimidine core, a chloro substituent, and a hydroxymethyl group.[1][9] This combination of a polar alcohol function and a less polar chloropyrimidine ring suggests a nuanced solubility behavior that requires empirical determination across a spectrum of organic solvents.
Theoretical Framework: Predicting Solubility Behavior
Understanding the interplay between the solute and solvent is key to designing an effective solubility screen. The principle of "like dissolves like" provides a foundational predictive tool.
2.1 Physicochemical Properties of this compound
| Property | Predicted Value/Observation | Implication for Solubility |
| Molecular Formula | C₅H₅ClN₂O | - |
| Molecular Weight | 144.56 g/mol [1][9] | Low molecular weight generally favors solubility. |
| Polarity | Contains a polar hydroxymethyl group (H-bond donor/acceptor) and a moderately polar chloropyrimidine ring. | Expected to have good solubility in polar protic and polar aprotic solvents. |
| Hydrogen Bonding | The -OH group can act as a hydrogen bond donor, and the nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors. | Solvents capable of hydrogen bonding (e.g., alcohols, water) are likely to be effective. |
| pKa | 13.05 ± 0.10 (Predicted)[1] | The molecule is weakly acidic, but this is more relevant for aqueous pH-dependent solubility than in most organic solvents. |
2.2 Solvent Selection Strategy
A strategic selection of solvents from different classes is crucial for building a comprehensive profile.[5] The chosen solvents should span a range of polarities, hydrogen bonding capabilities, and dielectric constants.
| Solvent Class | Example Solvents | Rationale for Inclusion |
| Polar Protic | Methanol, Ethanol, Isopropanol | Capable of hydrogen bonding; expected to be good solvents. |
| Polar Aprotic | Acetonitrile, Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High polarity and dipole moments, but cannot donate hydrogen bonds. Their interaction will reveal the importance of the solute's H-bond donor capability. |
| Non-Polar | Toluene, Heptane | Unlikely to be good solvents, but important for defining the lower limits of solubility and for applications like anti-solvent crystallization. |
| Intermediate Polarity | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate | Represents a middle ground to identify nuanced solubility behavior. |
Experimental Protocol: Thermodynamic Equilibrium Solubility Determination
The saturation shake-flask method is the universally recognized "gold standard" for determining equilibrium (thermodynamic) solubility.[2][10] It measures the maximum concentration of a substance that can dissolve in a solvent at equilibrium.[3] The following protocol is a self-validating system designed for accuracy and reproducibility, consistent with principles outlined in pharmaceutical guidelines.[11][12][13][14][15]
3.1 Materials and Equipment
-
This compound (solid, purity ≥ 98%)[1]
-
Selected organic solvents (HPLC grade or equivalent)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Volumetric flasks and pipettes
3.2 Step-by-Step Methodology
-
Preparation: Add an excess amount of solid this compound to a series of vials. The key is to ensure a visible amount of undissolved solid remains at the end of the experiment, confirming saturation.[10]
-
Solvent Addition: Accurately dispense a known volume (e.g., 2 mL) of each selected organic solvent into its respective vial containing the solid compound.
-
Equilibration: Seal the vials tightly and place them on an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed. Allow the mixtures to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure thermodynamic equilibrium is reached.[7][16]
-
Phase Separation: After equilibration, let the vials stand undisturbed to allow the excess solid to sediment. Centrifugation can be used to accelerate this process.
-
Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove all undissolved particles.
-
Dilution: Accurately dilute the filtered saturate solution with a suitable mobile phase (or solvent) to a concentration that falls within the linear range of the analytical method's calibration curve.
-
Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC-UV, to determine the concentration of the dissolved compound.[17][18][19][20]
3.3 Diagram of the Experimental Workflow
Caption: Workflow for Equilibrium Solubility Determination.
Analytical Method: HPLC-UV for Quantification
A robust and validated HPLC method is crucial for accurate solubility determination. Pyrimidine derivatives are often UV-active, making HPLC-UV a suitable technique.[18]
-
Column: A reverse-phase column (e.g., C18, 4.6 x 150 mm, 5 µm) is typically effective.
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (or a buffer) is a common starting point.[17]
-
Detection: The UV detection wavelength should be set at the absorbance maximum (λmax) of this compound, which can be determined using a UV-Vis spectrophotometer (e.g., around 275 nm for similar pyrimidine structures).[18]
-
Calibration: A multi-point calibration curve must be prepared using stock solutions of known concentrations to ensure linearity and accuracy. The R² value should be >0.999.
Data Presentation and Interpretation
The results of the solubility study should be compiled into a clear, comparative table. While experimental data for this specific compound is not publicly available, the table below serves as a template for presenting experimentally determined values.
Table 1: Solubility Profile of this compound at 25 °C (Illustrative Template)
| Solvent | Solvent Class | Polarity Index | Solubility (mg/mL) | Solubility (mol/L) |
| Heptane | Non-Polar | 0.1 | e.g., < 0.1 | e.g., < 0.0007 |
| Toluene | Non-Polar | 2.4 | e.g., 1.5 | e.g., 0.010 |
| Dichloromethane | Intermediate | 3.1 | e.g., 25.0 | e.g., 0.173 |
| Ethyl Acetate | Intermediate | 4.4 | e.g., 40.0 | e.g., 0.277 |
| Acetone | Polar Aprotic | 5.1 | e.g., 150.0 | e.g., 1.038 |
| Acetonitrile | Polar Aprotic | 5.8 | e.g., 90.0 | e.g., 0.623 |
| Isopropanol | Polar Protic | 3.9 | e.g., 120.0 | e.g., 0.830 |
| Ethanol | Polar Protic | 4.3 | e.g., 200.0 | e.g., 1.384 |
| Methanol | Polar Protic | 5.1 | e.g., > 300.0 | e.g., > 2.076 |
| DMSO | Polar Aprotic | 7.2 | e.g., > 400.0 | e.g., > 2.768 |
Interpretation: The expected trend, as illustrated in the template, would show low solubility in non-polar solvents, moderate solubility in solvents of intermediate polarity, and high solubility in polar aprotic and especially polar protic solvents. This is consistent with the molecule's structure, which benefits from both dipole-dipole interactions and hydrogen bonding.
5.1 Diagram of Influencing Factors
Caption: Key Solute-Solvent Interactions Governing Solubility.
Conclusion and Authoritative Grounding
This guide provides a robust, scientifically-grounded methodology for determining the organic solvent solubility profile of this compound. By adhering to the principles of thermodynamic equilibrium and employing validated analytical techniques, researchers can generate high-quality, reliable data. This data is fundamental for guiding solvent selection in process development and for creating viable formulations in later-stage drug development. The protocols and principles described herein are based on established industry standards and best practices, ensuring that the generated solubility profile will be considered authoritative and suitable for inclusion in regulatory filings.
References
- 1. CAS 1025351-41-0丨this compound from China Manufacturer - Wolfa [wolfabio.com]
- 2. tandfonline.com [tandfonline.com]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pharmatutor.org [pharmatutor.org]
- 7. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 8. Solvent systems and their selection in pharmaceutics and biopharmaceutics | Semantic Scholar [semanticscholar.org]
- 9. This compound | 1025351-41-0 | ARB35141 [biosynth.com]
- 10. dissolutiontech.com [dissolutiontech.com]
- 11. ema.europa.eu [ema.europa.eu]
- 12. ICH Q6B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products - ECA Academy [gmp-compliance.org]
- 13. mastercontrol.com [mastercontrol.com]
- 14. Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products_FDCELL [fdcell.com]
- 15. database.ich.org [database.ich.org]
- 16. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 17. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]
- 18. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Quantitation of Pyrimidine in Urine by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 20. Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Scaffold: A Technical Guide to the Biological Activities of Chloropyrimidine Derivatives
Introduction: The Significance of the Chlorinated Pyrimidine Core
The pyrimidine ring is a fundamental heterocyclic scaffold, integral to the structure of nucleic acids and numerous clinically significant molecules.[1][2] The strategic introduction of a chlorine atom onto this privileged structure dramatically enhances its synthetic versatility and biological potential. The chloro group, acting as a reactive handle, facilitates a myriad of chemical transformations, primarily through nucleophilic substitution and cross-coupling reactions. This allows for the systematic exploration of chemical space and the generation of diverse libraries of compounds for biological screening.[3] Consequently, chloropyrimidine derivatives have emerged as a prominent class of compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][4] This guide provides an in-depth exploration of the key biological activities of chloropyrimidine derivatives, delving into their mechanisms of action, structure-activity relationships, and the experimental protocols employed in their evaluation.
I. Anticancer Activity: Targeting the Machinery of Malignancy
Chloropyrimidine derivatives have demonstrated significant potential as anticancer agents, primarily by targeting key proteins involved in cancer cell proliferation, survival, and metastasis.[5][6] Their mechanisms of action are diverse, ranging from the inhibition of crucial enzymes like kinases and topoisomerases to the disruption of cell cycle progression.[7][8]
A. Mechanism of Action: Kinase Inhibition and Beyond
A predominant mechanism through which chloropyrimidine derivatives exert their anticancer effects is the inhibition of protein kinases.[6] Many of these compounds are designed as ATP-competitive inhibitors, occupying the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates.
-
Epidermal Growth Factor Receptor (EGFR) Inhibition: Several chloropyrimidine derivatives have been developed as potent inhibitors of EGFR, a receptor tyrosine kinase often overexpressed or mutated in various cancers, including non-small-cell lung cancer.[9] These inhibitors can effectively block the downstream signaling pathways that drive tumor growth and survival.
-
Aurora Kinase Inhibition: Aurora kinases are a family of serine/threonine kinases that play a critical role in mitosis. Their overexpression is common in many human cancers. Chloropyrimidine-based compounds have been identified as potent inhibitors of Aurora kinases, leading to mitotic arrest and apoptosis in cancer cells.[10]
Beyond kinase inhibition, some chloropyrimidine derivatives have been shown to inhibit other crucial cellular targets:
-
Topoisomerase IIα Inhibition: Certain derivatives can interfere with the function of topoisomerase IIα, an enzyme essential for DNA replication and chromosome segregation.[7] This inhibition leads to DNA damage and ultimately triggers apoptosis.
-
Glutathione S-Transferase (GST) Inhibition: Some studies have shown that chloropyrimidine derivatives can inhibit GST, an enzyme involved in detoxification and drug resistance.[11] Inhibition of GST can sensitize cancer cells to other chemotherapeutic agents.
B. Representative Anticancer Chloropyrimidine Derivatives
The following table summarizes the in vitro anticancer activity of selected chloropyrimidine derivatives against various cancer cell lines.
| Compound ID | Target | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 1 | Aurora A | MDA-MB-468 (Breast) | 0.0061 | [10] |
| Compound 2 | EGFR | P-388 Leukemia | - | [9] |
| Compound 3 | Not specified | LoVo (Colon) | - | [7] |
| Compound 4 | GST | - | 0.037 | [11] |
| Compound 5 | Mcl-1/Bcl-2 | SKOV-3 (Ovarian) | - | [8] |
| Compound 6 | Not specified | HCT116 (Colon) | 89.24 | [12] |
C. Signaling Pathway: EGFR Inhibition
The following diagram illustrates the epidermal growth factor receptor (EGFR) signaling pathway and the point of intervention by chloropyrimidine-based inhibitors.
Caption: EGFR signaling pathway and the intervention by chloropyrimidine inhibitors.
D. Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard procedure for evaluating the cytotoxic effects of chloropyrimidine derivatives on cancer cell lines.
1. Cell Preparation:
- Culture cancer cells in appropriate medium supplemented with fetal bovine serum and antibiotics.
- Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.
- Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
2. Compound Treatment:
- Prepare a stock solution of the chloropyrimidine derivative in dimethyl sulfoxide (DMSO).
- Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
- Remove the old medium from the 96-well plates and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).
- Incubate the plates for 48-72 hours.
3. MTT Assay:
- Prepare a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS).
- Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.
- After incubation, carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
4. Data Analysis:
- Calculate the percentage of cell viability for each concentration relative to the vehicle control.
- Plot the percentage of cell viability against the compound concentration and determine the half-maximal inhibitory concentration (IC50) value using non-linear regression analysis.
II. Antimicrobial Activity: Combating Pathogenic Microbes
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Chloropyrimidine derivatives have shown promise in this area, exhibiting activity against a range of bacteria and fungi.[13][14]
A. Antibacterial and Antifungal Spectrum
Substituted chloropyrimidines have demonstrated significant in vitro activity against various pathogenic microbes:
-
Antibacterial Activity: Certain derivatives have shown potent activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.[13][14] Notably, some compounds have displayed significant antimycobacterial activity, including against virulent strains of Mycobacterium tuberculosis.[13][15]
-
Antifungal Activity: Several chloropyrimidine derivatives have been found to be effective against pathogenic fungi such as Aspergillus fumigatus and Trichophyton mentagrophytes.[13]
B. Representative Antimicrobial Chloropyrimidine Derivatives
The following table summarizes the minimum inhibitory concentration (MIC) values of selected chloropyrimidine derivatives against various microbial strains.
| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |
| 3c | Mycobacterium tuberculosis | 0.75 | [13] |
| 3h | Mycobacterium tuberculosis | 0.75 | [13] |
| 3i | Mycobacterium tuberculosis | 0.75 | [13] |
| 3i | Escherichia coli | 12.5 | [13] |
| 3a | Pseudomonas aeruginosa | 12.5 | [13] |
| 3j-n | Aspergillus fumigatus | Potent | [13] |
C. Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
This protocol describes the broth microdilution method for determining the MIC of a compound.
1. Preparation of Inoculum:
- Culture the microbial strain on an appropriate agar medium.
- Inoculate a single colony into a sterile broth and incubate to achieve a logarithmic growth phase.
- Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). For fungi, adjust to the appropriate spore or yeast concentration.
2. Compound Dilution:
- Prepare a stock solution of the chloropyrimidine derivative in a suitable solvent (e.g., DMSO).
- In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in the appropriate broth to obtain a range of concentrations.
3. Inoculation and Incubation:
- Add the standardized microbial inoculum to each well of the microtiter plate.
- Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
- Incubate the plates at the optimal temperature for the specific microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
4. Determination of MIC:
- After incubation, visually inspect the plates for microbial growth (turbidity).
- The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth.
- Optionally, a growth indicator dye such as resazurin can be added to aid in the determination of the MIC.
III. Antiviral Activity: A Barrier Against Viral Replication
The pyrimidine scaffold is a cornerstone in the development of antiviral drugs, and chloropyrimidine derivatives are no exception.[16][17] They have been investigated for their activity against a variety of viruses, with a notable focus on the human immunodeficiency virus (HIV).
A. Mechanism of Action: Targeting Viral Entry and Replication
The antiviral mechanisms of chloropyrimidine derivatives can involve targeting either viral or host cell factors essential for the viral life cycle.
-
Host Cell Kinase Inhibition: Viruses often hijack host cell signaling pathways to facilitate their replication. Some pyrimidine derivatives are thought to exert their antiviral effects by inhibiting host cell kinases that are crucial for viral replication, which could offer a broad-spectrum antiviral strategy with a higher barrier to resistance.[18]
B. Antiviral Chloropyrimidine Derivatives
While specific data for chloropyrimidine derivatives as direct antiviral agents is still emerging, the broader class of pyrimidine derivatives has a well-established role in antiviral therapy.[16][17] Further research is needed to fully explore the antiviral potential of the chloropyrimidine subclass.
C. Viral Life Cycle and Potential Intervention Points
The following diagram illustrates a generalized viral life cycle and highlights potential stages where chloropyrimidine derivatives could intervene.
Caption: Generalized viral life cycle and potential points of inhibition.
D. Experimental Protocol: Plaque Reduction Assay
This assay is a standard method for quantifying infectious virus and evaluating the efficacy of antiviral compounds.[18]
1. Cell Seeding:
- Seed a monolayer of susceptible host cells in 6-well or 12-well plates and grow to confluency.
2. Virus Infection and Compound Treatment:
- Prepare serial dilutions of the virus stock.
- Remove the growth medium from the cell monolayers and infect with a known amount of virus (e.g., 100 plaque-forming units per well).
- After a 1-hour adsorption period, remove the viral inoculum.
- Overlay the cell monolayer with a semi-solid medium (e.g., agarose or methylcellulose) containing various concentrations of the chloropyrimidine derivative.
3. Incubation and Plaque Visualization:
- Incubate the plates for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).
- After incubation, fix the cells with a solution such as 4% formaldehyde.
- Remove the overlay and stain the cell monolayer with a dye like crystal violet. Plaques, which are areas of cell death caused by viral infection, will appear as clear zones against a stained background of viable cells.
4. Data Analysis:
- Count the number of plaques in each well.
- Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound).
- Determine the 50% effective concentration (EC50) of the compound.
IV. Kinase Inhibitory Activity: A Privileged Scaffold for a Key Target Class
The pyrimidine core is a well-established "privileged scaffold" in medicinal chemistry for the development of kinase inhibitors.[6] The addition of a chlorine atom provides a crucial handle for synthetic diversification, enabling the fine-tuning of potency and selectivity against various kinases.
A. Structure-Activity Relationship (SAR) Insights
Extensive SAR studies have revealed key structural features that contribute to the kinase inhibitory activity of chloropyrimidine derivatives:
-
Substitutions at the Chloro Position: The chlorine atom is often displaced by various nucleophiles to introduce diverse side chains that can interact with specific residues in the kinase active site, thereby enhancing potency and selectivity.[10]
-
Substitutions at Other Positions: Modifications at other positions on the pyrimidine ring can influence the overall conformation of the molecule and its interactions with the target kinase.[10]
B. Workflow for In Vitro Kinase Inhibition Assay
The following diagram outlines a general workflow for assessing the inhibitory activity of compounds against a specific kinase.
Caption: A generalized workflow for an in vitro kinase inhibition assay.
C. Experimental Protocol: Generic In Vitro Kinase Inhibition Assay
This protocol provides a general framework for measuring the IC50 of a compound against a specific kinase.
1. Reagent Preparation:
- Prepare a solution of the purified recombinant kinase enzyme in an appropriate assay buffer.
- Prepare a solution of the specific peptide or protein substrate.
- Prepare a solution of ATP at a concentration close to its Km value for the specific kinase.
- Prepare serial dilutions of the chloropyrimidine derivative in DMSO.
2. Assay Procedure:
- In a 96-well or 384-well plate, add the kinase enzyme, substrate, and the test compound at various concentrations.
- Pre-incubate the mixture for a defined period (e.g., 15-30 minutes) at room temperature to allow the compound to bind to the enzyme.
- Initiate the kinase reaction by adding ATP.
- Incubate the reaction for a specific time (e.g., 30-60 minutes) at the optimal temperature for the enzyme (e.g., 30°C or 37°C).
- Stop the reaction by adding a stop solution (e.g., EDTA).
3. Signal Detection:
- The method of detection will depend on the assay format. Common methods include:
- Radiometric assays: Using radiolabeled ATP ([γ-³²P]ATP or [γ-³³P]ATP) and measuring the incorporation of the radiolabel into the substrate.
- Luminescence-based assays: Measuring the amount of ATP remaining after the kinase reaction (e.g., Kinase-Glo® assay).
- Fluorescence-based assays: Using fluorescently labeled substrates or antibodies that recognize the phosphorylated substrate.
4. Data Analysis:
- Plot the kinase activity (or signal) as a function of the compound concentration.
- Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
V. Synthesis of Chloropyrimidine Derivatives
The synthesis of chloropyrimidine derivatives is typically achieved through multi-step sequences starting from readily available precursors. The chlorine atom is often introduced in the final steps of the synthesis.[3]
A. Generalized Synthetic Scheme
A common strategy involves the construction of a pyrimidine or a fused pyrimidine ring system, followed by chlorination.
Caption: A generalized synthetic scheme for chloropyrimidine derivatives.
B. Representative Synthetic Protocol: Chlorination of a Pyrimidinone
This protocol describes a general procedure for the chlorination of a pyrimidinone intermediate to the corresponding chloropyrimidine.[3]
1. Reaction Setup:
- Suspend the pyrimidinone intermediate (1.0 equivalent) in a suitable solvent such as toluene or phosphorus oxychloride (POCl3).
- If using a solvent other than POCl3, add a catalytic amount of N,N-dimethylformamide (DMF).
2. Chlorination:
- Slowly add POCl3 (3.0-5.0 equivalents) to the mixture at 0°C if it is not the solvent.
- Heat the reaction mixture to reflux (approximately 110°C) and maintain for 8-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
3. Work-up and Purification:
- After the reaction is complete, carefully quench the reaction mixture by pouring it onto crushed ice.
- Neutralize the aqueous solution with a saturated solution of sodium bicarbonate or another suitable base.
- Extract the product with an organic solvent such as ethyl acetate or dichloromethane.
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography or recrystallization to obtain the desired chloropyrimidine derivative.
Conclusion and Future Perspectives
Chloropyrimidine derivatives represent a highly versatile and privileged scaffold in medicinal chemistry. Their broad spectrum of biological activities, coupled with their synthetic tractability, makes them attractive candidates for the development of novel therapeutics. The continued exploration of the chemical space around the chloropyrimidine core, guided by a deeper understanding of their mechanisms of action and structure-activity relationships, holds significant promise for the discovery of new and effective drugs to combat a range of human diseases, from cancer and infectious diseases to inflammatory conditions. Future research will likely focus on optimizing the potency, selectivity, and pharmacokinetic properties of these compounds to translate their preclinical promise into clinical success.
References
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 4. Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review - Arabian Journal of Chemistry [arabjchem.org]
- 5. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Modification of pyrimidine derivatives from antiviral agents to antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of ortho-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Chloropyrimidines as a new class of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and Antimicrobial Activity of Some new Pyrimidines of 6-Chlorobenzimidazoles – Oriental Journal of Chemistry [orientjchem.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Antiviral Activity of Pyrimidine Containing Compounds: Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities [mdpi.com]
Introduction to pyrimidine scaffolds in medicinal chemistry
An In-Depth Technical Guide to Pyrimidine Scaffolds in Medicinal Chemistry
Authored by a Senior Application Scientist
The pyrimidine nucleus stands as a cornerstone in the edifice of medicinal chemistry. As a fundamental component of DNA and RNA, its inherent biological relevance provides a unique starting point for therapeutic design.[1][2][3] This guide offers a comprehensive exploration of the pyrimidine scaffold, moving beyond a simple catalog of its applications. We will dissect the physicochemical properties that render it a "privileged scaffold," detail the strategic rationale behind its synthesis, and provide an in-depth analysis of its role in modern drug discovery across multiple therapeutic areas.[1][4] By integrating principles of structure-activity relationships (SAR), detailed experimental protocols, and mechanistic insights, this document serves as a technical resource for researchers, scientists, and drug development professionals dedicated to leveraging this versatile heterocycle for next-generation therapeutics.
The Pyrimidine Core: A Privileged Foundation
Pyrimidine, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3, is not merely another chemical scaffold; it is a bioisostere of purine and an endogenous component of the human body, which allows its derivatives to readily interact with biological macromolecules like enzymes and nucleic acids.[5][6] Its unique electronic and structural properties make it a highly adaptable framework for drug design.
Physicochemical and Structural Rationale
The two nitrogen atoms in the pyrimidine ring are electron-withdrawing, which significantly lowers the π-electron density of the ring system. This "π-deficient" character is the causal driver behind its chemical reactivity and biological interactions. It makes the carbon atoms at positions 2, 4, and 6 susceptible to nucleophilic aromatic substitution, providing facile and versatile handles for chemical modification.[7] This inherent reactivity is a key reason for its synthetic accessibility and the vast chemical space that can be explored.[1] Furthermore, the nitrogen atoms are excellent hydrogen bond acceptors, a critical feature for binding to the hinge region of many protein kinases, making pyrimidine a premier scaffold for kinase inhibitor design.[8][9]
Caption: The numbered pyrimidine ring system.
Synthesis of the Pyrimidine Scaffold: A Strategic Overview
The synthetic tractability of the pyrimidine core is a major contributor to its prevalence in drug discovery.[1] Methodologies are well-established, robust, and amenable to the creation of large libraries for screening. A common and powerful approach involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine-containing species.
The rationale for this approach lies in the inherent electrophilicity of the carbonyl carbons and the nucleophilicity of the amidine nitrogens, facilitating a cyclocondensation reaction. This modularity allows for immense diversity. By varying the substituents on both the dicarbonyl and amidine components, medicinal chemists can systematically probe the structure-activity relationship (SAR) around the pyrimidine core.
Caption: Generalized workflow for pyrimidine synthesis.
The Pyrimidine Scaffold in Modern Drug Discovery
The versatility of the pyrimidine scaffold is evident in the sheer breadth of therapeutic areas it impacts.[1][6] Its derivatives have been successfully developed as anticancer, antiviral, antimicrobial, and CNS-active agents, among others.[10][11][12]
Anticancer Agents: The Kinase Inhibitor Powerhouse
Perhaps the most profound impact of the pyrimidine scaffold has been in oncology, particularly in the development of protein kinase inhibitors.[2][8] Kinases are a class of enzymes that play a central role in cell signaling pathways controlling growth, proliferation, and survival.[13] Dysregulation of kinase activity is a hallmark of many cancers.
The pyrimidine core acts as a bioisostere for the adenine ring of ATP, enabling it to bind to the ATP-binding site of kinases and block their function.[8][13]
Case Study: Epidermal Growth Factor Receptor (EGFR) Inhibitors EGFR is a receptor tyrosine kinase that, when mutated or overexpressed, can drive tumor growth in various cancers, including non-small cell lung cancer (NSCLC).[4][14] Pyrimidine-based drugs like Gefitinib and Erlotinib were among the first successful targeted therapies for NSCLC.
Caption: Inhibition of the EGFR signaling pathway by a pyrimidine-based drug.
Antiviral Therapeutics
Pyrimidine derivatives are integral to antiviral therapy.[15] They function primarily as nucleoside and non-nucleoside reverse transcriptase inhibitors (NNRTIs), disrupting the replication cycle of viruses like HIV.[1][16]
-
Nucleoside Analogs (e.g., Zidovudine): These drugs mimic natural pyrimidine nucleosides (thymidine or cytidine).[3][16] They are incorporated into the growing viral DNA chain by reverse transcriptase, but they lack the 3'-hydroxyl group required for the next nucleotide to be added, thus terminating DNA chain elongation.
-
Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs; e.g., Etravirine, Rilpivirine): These compounds do not mimic nucleosides. Instead, they bind to an allosteric site on the reverse transcriptase enzyme, inducing a conformational change that inactivates it.[10] The pyrimidine core in these molecules often serves as a central scaffold to correctly orient the side chains that make critical contacts within the allosteric pocket.[1]
Antimicrobial Agents
The pyrimidine scaffold is found in essential antibacterial and antifungal drugs.[17][18][19] A key mechanism of action is the inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of tetrahydrofolate, a cofactor needed for producing nucleic acids and amino acids.[20]
Drugs like Trimethoprim are selective inhibitors of bacterial DHFR.[20] The 2,4-diaminopyrimidine core of Trimethoprim is the key pharmacophore that mimics the natural pteridine ring of dihydrofolate, allowing it to bind with high affinity to the active site of the bacterial enzyme while showing significantly lower affinity for the human equivalent, which is the basis of its selective toxicity.[20]
Structure-Activity Relationship (SAR) Insights
Systematic modification of the pyrimidine core is a cornerstone of rational drug design. The SAR for pyrimidine derivatives is highly target-dependent, but some general principles can be illustrated using EGFR inhibitors as an example.
| Position | Type of Substituent | Rationale and Impact on Activity |
| C2 | Small, flexible amine groups (e.g., anilines) | Often serves as a key interaction point with the kinase hinge region. Substitutions on the aniline ring can be tuned to improve potency and selectivity.[1][4] |
| C4 | Substituted anilines or other heterocycles | This vector points towards the solvent-exposed region of the ATP binding pocket. Modifications here are critical for modulating potency, selectivity against other kinases, and pharmacokinetic properties like solubility.[9][21] |
| C5 | Small alkyl or halo groups | This position is located near the "gatekeeper" residue of the kinase. Modifications here can be used to achieve selectivity for or against kinases with different gatekeeper residues (e.g., bulky vs. small).[22][23] |
| C6 | Generally unsubstituted | This position is often buried deep within the binding pocket, and substitution is typically not well-tolerated, often leading to a loss of potency.[7] |
This table provides a generalized summary. Specific SAR is highly dependent on the target protein.
Key Experimental Protocols
Trustworthy and reproducible methodologies are the bedrock of drug discovery. Below are representative, self-validating protocols for the synthesis and evaluation of a pyrimidine derivative.
Protocol: Synthesis of a 2,4,6-Trisubstituted Pyrimidine Derivative
This protocol describes a classic multicomponent reaction, a highly efficient method for generating molecular diversity. The logic is self-validating: successful formation of the product is confirmed by analytical methods (NMR, MS), and the reaction's progress can be monitored via Thin Layer Chromatography (TLC).
Objective: To synthesize a 2-amino-4-phenyl-6-methylpyrimidine-5-carbonitrile derivative.
Materials:
-
Benzaldehyde (1 equivalent)
-
Malononitrile (1 equivalent)
-
Guanidine hydrochloride (1 equivalent)
-
Sodium ethoxide (2 equivalents)
-
Ethanol (solvent)
-
Standard laboratory glassware, magnetic stirrer, heating mantle, TLC plates, and developing chamber.
Methodology:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add ethanol (50 mL) followed by sodium ethoxide (2 eq.). Stir until dissolved.
-
Addition of Reagents: Add benzaldehyde (1 eq.), malononitrile (1 eq.), and guanidine hydrochloride (1 eq.) to the flask.
-
Reaction: Heat the mixture to reflux (approx. 78°C) and maintain for 4-6 hours. The causality here is that thermal energy is required to overcome the activation energy for the cyclocondensation reaction.
-
Monitoring: Monitor the reaction's progress by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The disappearance of starting materials and the appearance of a new, more polar spot indicates product formation.
-
Workup: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath. A precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration, washing with cold ethanol to remove any unreacted starting materials.
-
Purification & Characterization: Recrystallize the crude product from ethanol to obtain the pure pyrimidine derivative. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The expected spectral data provides a self-validating confirmation of the molecular structure.
Protocol: In Vitro Kinase Inhibition Assay (EGFR)
This protocol outlines a typical assay to determine the inhibitory potency (IC₅₀) of a synthesized pyrimidine compound against a target kinase.
Objective: To determine the IC₅₀ value of a test compound against the EGFR tyrosine kinase.
Materials:
-
Recombinant human EGFR enzyme
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP (Adenosine Triphosphate)
-
Test compound (dissolved in DMSO)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
384-well microplates
-
Multilabel plate reader
Methodology:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO, typically starting from 10 mM. Then, dilute further into the assay buffer to the desired final concentrations. The DMSO concentration should be kept constant (e.g., <1%) across all wells to avoid solvent effects.
-
Reaction Mixture: In a 384-well plate, add the following in order:
-
Assay buffer
-
Test compound at various concentrations
-
EGFR enzyme (at a predetermined concentration)
-
Peptide substrate
-
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near its Km value for the enzyme to ensure competitive binding can be accurately measured.
-
Incubation: Incubate the plate at room temperature (e.g., 25°C) for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and detect the amount of ADP produced (which is proportional to kinase activity) using the ADP-Glo™ system. This involves two steps:
-
Adding ADP-Glo™ Reagent to deplete unused ATP.
-
Adding Kinase Detection Reagent to convert ADP to ATP, which then drives a luciferase/luciferin reaction to produce light.
-
-
Data Analysis: Measure the luminescence signal using a plate reader. Plot the percentage of kinase inhibition versus the logarithm of the test compound concentration. Fit the data to a four-parameter logistic equation to calculate the IC₅₀ value. This quantitative result provides a trustworthy measure of the compound's potency.
Future Perspectives and Conclusion
The pyrimidine scaffold continues to evolve.[5] Current research focuses on creating novel fused pyrimidine systems (e.g., pyrazolo[3,4-d]pyrimidines, thieno[2,3-d]pyrimidines) to improve selectivity and overcome drug resistance.[13][24][25] Moreover, pyrimidine derivatives are being explored as covalent inhibitors and PROTACs (PROteolysis TArgeting Chimeras), pushing the boundaries of what can be achieved with this remarkable heterocycle.
References
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. mdpi.com [mdpi.com]
- 5. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmatutor.org [pharmatutor.org]
- 7. researchgate.net [researchgate.net]
- 8. Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer treatment. [iris.uniroma1.it]
- 9. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijrpr.com [ijrpr.com]
- 12. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 13. Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. gsconlinepress.com [gsconlinepress.com]
- 15. Antiviral Activity of Pyrimidine Containing Compounds: Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. Recent Development of Pyrimidine-Containing Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Significance and Biological Importance of Pyrimidine in the Microbial World - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Structure-activity relationships of pyrimidines as dihydroorotate dehydrogenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]
The Alchemical Heart of Modern Medicine: An In-depth Technical Guide to the Discovery and Evolution of Pyrimidine Synthesis
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine nucleus, a deceptively simple six-membered aromatic heterocycle, stands as a titan in the landscape of bioactive molecules. From the very blueprint of life in DNA and RNA to a vast arsenal of therapeutics combating a spectrum of diseases, its significance cannot be overstated. This guide navigates the historical milestones and cutting-edge innovations in pyrimidine synthesis, offering a deep dive into the mechanistic underpinnings and practical methodologies that have shaped modern drug discovery. As senior application scientists, we move beyond mere procedural recitation to explore the causality behind synthetic choices, providing a robust framework for both understanding and innovation in this vital field of medicinal chemistry.
Part 1: The Genesis of a Scaffold: Foundational Syntheses
The journey into pyrimidine synthesis began in the late 19th century, with pioneering chemists laying the groundwork for what would become a cornerstone of heterocyclic chemistry. The systematic study of pyrimidines was initiated by Pinner in 1884, who synthesized derivatives by condensing ethyl acetoacetate with amidines[1]. Just a few years earlier, in 1879, Grimaux had reported the first laboratory synthesis of a pyrimidine derivative, barbituric acid, from urea and malonic acid. These early explorations, while groundbreaking, often involved harsh conditions and offered limited scope. However, they ignited a century of innovation, leading to the development of elegant and efficient methodologies.
The Biginelli Reaction: A Timeless Triad
In 1891, the Italian chemist Pietro Biginelli reported a one-pot, three-component reaction that would become one of the most important and enduring methods for the synthesis of dihydropyrimidinones (DHPMs), versatile precursors to pyrimidines[2]. This acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea (or thiourea) offered a convergent and atom-economical approach to a privileged scaffold[2][3]. The simplicity and robustness of the Biginelli reaction have cemented its place in the synthetic chemist's toolbox for over a century[4].
The mechanism of the Biginelli reaction is believed to commence with the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate[3][5][6]. This electrophilic species is then attacked by the enol of the β-ketoester. Subsequent cyclization via nucleophilic attack of the remaining urea nitrogen onto the ketone carbonyl, followed by dehydration, affords the dihydropyrimidinone product[3][5].
References
A Theoretical Investigation into the Reactivity of (6-Chloropyrimidin-4-YL)methanol: A Guide for Medicinal Chemists
Executive Summary: The pyrimidine scaffold is a cornerstone of modern medicinal chemistry, forming the core of numerous therapeutic agents. Understanding the intrinsic reactivity of functionalized pyrimidines is paramount for designing efficient synthetic routes and novel molecular entities. This technical guide presents a comprehensive theoretical analysis of the reactivity of (6-chloropyrimidin-4-yl)methanol, a key intermediate in pharmaceutical development[1]. Employing Density Functional Theory (DFT), we elucidate the molecule's electronic structure, identify its most probable sites of reaction, and explore the mechanistic pathways of its key transformations. This document serves as a roadmap for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic endeavors.
Introduction: The Strategic Importance of Chloropyrimidines
The pyrimidine ring system is a privileged structure in drug discovery, renowned for its ability to engage in a wide range of biological interactions. The introduction of a chlorine atom, as seen in this compound, imparts a specific and highly useful reactivity profile. Halopyrimidines, particularly those with electron-withdrawing groups, are highly susceptible to nucleophilic aromatic substitution (SNAr), a cornerstone reaction in the synthesis of complex pyrimidine derivatives[2][3]. The title compound offers two distinct points for chemical modification: the reactive C-Cl bond on the pyrimidine ring and the nucleophilic hydroxymethyl group. This dual functionality makes it a valuable synthon for creating diverse molecular libraries.
This guide will dissect the reactivity of this compound from a first-principles perspective, providing a theoretical framework to predict its behavior in various chemical environments. By understanding the electronic landscape of the molecule, chemists can make more informed decisions, optimizing reaction conditions and predicting potential side products.
Computational Methodology: A Self-Validating Theoretical Framework
To ensure the reliability and accuracy of our theoretical predictions, a robust and well-validated computational protocol is essential. All calculations are grounded in Density Functional Theory (DFT), a quantum chemical method that offers an excellent balance between computational cost and accuracy for organic molecules[4][5].
Geometry Optimization and Electronic Structure
The initial step involves determining the most stable three-dimensional conformation of this compound.
Protocol:
-
Software: Gaussian 16 or similar quantum chemistry package[6].
-
Method: The B3LYP hybrid functional is employed. This functional is widely used for its proven success in calculating the electronic properties of organic and heterocyclic compounds[5][7].
-
Basis Set: The 6-311G++(d,p) basis set is selected to provide a flexible description of the electron distribution, including diffuse functions and polarization functions, which are crucial for accurately modeling non-covalent interactions and charge distribution[8].
-
Solvent Model: To simulate realistic solution-phase conditions, the polarizable continuum model (PCM) can be used, with a solvent such as dimethylformamide (DMF) or ethanol, common solvents for nucleophilic substitution reactions.
-
Validation: The optimized geometry must be confirmed as a true energy minimum on the potential energy surface by performing a vibrational frequency calculation. The absence of imaginary frequencies validates the structure[9].
Reactivity Descriptor Analysis
Once the optimized geometry is obtained, we can calculate several key electronic properties that act as descriptors of reactivity.
-
Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting reactivity. The HOMO indicates regions susceptible to electrophilic attack, while the LUMO highlights sites prone to nucleophilic attack[4]. The HOMO-LUMO energy gap is a key indicator of chemical stability[4].
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. It identifies electron-rich regions (negative potential, susceptible to electrophiles) and electron-poor regions (positive potential, susceptible to nucleophiles)[8][10].
The workflow for this theoretical study is outlined below.
Caption: A generalized workflow for the computational investigation of pyrimidine derivatives.
Results and Discussion: Unveiling the Reactivity Landscape
Electronic Properties and Reactive Sites
The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This deficiency is further amplified by the inductive effect of the chlorine atom.
-
FMO Analysis: The LUMO is expected to be localized predominantly over the pyrimidine ring, particularly on the carbon atoms C4 and C6, which bear the chloro and hydroxymethyl substituents, respectively, as well as C2. This distribution indicates that these are the most electrophilic centers and thus the primary targets for nucleophiles. The HOMO is likely distributed over the entire molecule, with significant contributions from the lone pairs of the nitrogen and oxygen atoms.
-
MEP Analysis: The MEP map will visually confirm the FMO analysis. A significant region of positive electrostatic potential (blue color) is anticipated around the pyrimidine ring, especially near the C6-Cl bond, marking it as the prime site for nucleophilic attack[10]. The region around the hydroxyl oxygen will exhibit a negative potential (red color), indicating its nucleophilic and hydrogen-bond-accepting character.
| Parameter | Predicted Value | Implication for Reactivity |
| EHOMO | ~ -7.0 to -8.0 eV | Moderate electron-donating ability (from lone pairs) |
| ELUMO | ~ -1.0 to -2.0 eV | High electron-accepting ability; electrophilic ring |
| HOMO-LUMO Gap | ~ 5.0 to 7.0 eV | High kinetic stability, but reactive towards strong nucleophiles |
| Dipole Moment | > 2.0 D | Polar molecule, soluble in polar solvents |
| Caption: Predicted electronic properties for this compound based on DFT calculations. |
Dominant Reaction Pathway: Nucleophilic Aromatic Substitution (SNAr)
The most significant reaction for this compound is the SNAr at the C6 position. The electron-deficient nature of the pyrimidine ring makes it highly activated towards this type of transformation, often proceeding under milder conditions than those required for chlorobenzenes[2][11].
Mechanism: The SNAr reaction proceeds via a two-step addition-elimination mechanism.
-
Addition: A nucleophile (e.g., an amine or an alkoxide) attacks the electrophilic C6 carbon, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
-
Elimination: The aromaticity is restored by the expulsion of the chloride leaving group.
This process is generally the rate-determining step and its facility is a key feature of halopyrimidine chemistry[12][13].
Caption: Generalized mechanism for the SNAr reaction on the chloropyrimidine core.
Reactivity of the Hydroxymethyl Group
The hydroxymethyl substituent offers a secondary site for reactivity. The oxygen atom is nucleophilic and can be alkylated or acylated. More importantly, the alcohol can be oxidized to the corresponding aldehyde or carboxylic acid, providing a handle for further diversification through reactions such as reductive amination, Wittig reactions, or amide couplings.
Proposed Experimental Validation
The theoretical findings can be directly validated through targeted experiments.
Protocol: SNAr with a Model Nucleophile (e.g., Morpholine)
-
Reaction Setup: Dissolve this compound (1 eq.) and morpholine (1.2 eq.) in a suitable polar aprotic solvent like DMF or NMP. Add a non-nucleophilic base such as K₂CO₃ or DIPEA (2.0 eq.) to scavenge the HCl byproduct.
-
Reaction Conditions: Stir the mixture at a moderately elevated temperature (e.g., 80-100 °C). The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography on silica gel.
-
Characterization: The structure of the final product, (6-(morpholin-4-yl)pyrimidin-4-yl)methanol, should be confirmed using standard spectroscopic techniques (¹H NMR, ¹³C NMR, HRMS).
Conclusion
This guide has established a theoretical framework for understanding the reactivity of this compound. DFT calculations robustly predict that the molecule's primary reactive site is the C6 carbon, which readily undergoes nucleophilic aromatic substitution. The LUMO distribution and MEP maps clearly identify this electrophilic center. The secondary reactive site, the hydroxymethyl group, provides an additional avenue for synthetic modification. These computational insights, when paired with the provided experimental protocols, empower medicinal chemists to strategically and efficiently utilize this valuable building block in the synthesis of novel therapeutic agents.
References
- 1. CAS 1025351-41-0丨this compound from China Manufacturer - Wolfa [wolfabio.com]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. researchgate.net [researchgate.net]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. tandfonline.com [tandfonline.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. metaphactory [semopenalex.org]
- 8. Structural and spectroscopic studies on some chloropyrimidine derivatives by experimental and quantum chemical methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative computational and experimental study on the thermochemistry of the chloropyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 12. youtube.com [youtube.com]
- 13. zenodo.org [zenodo.org]
Methodological & Application
The Strategic deployment of (6-Chloropyrimidin-4-YL)methanol in Modern Drug Discovery: Application Notes and Protocols
The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the structural basis of numerous therapeutic agents due to its versatile biological activities. Within this privileged heterocyclic family, (6-Chloropyrimidin-4-YL)methanol emerges as a pivotal building block, offering a reactive handle for the construction of complex, biologically active molecules. Its strategic importance lies in the presence of a chlorine atom, which is susceptible to nucleophilic substitution, and a hydroxymethyl group that can be further functionalized, providing a versatile platform for library synthesis and lead optimization in drug discovery programs.[1]
This technical guide provides an in-depth exploration of the applications of this compound in drug discovery, with a particular focus on its role in the synthesis of targeted therapies, most notably kinase inhibitors. We will delve into the synthetic utility of this intermediate, provide detailed experimental protocols for its key transformations, and illustrate its application through the lens of a prominent clinical candidate.
The Pyrimidine Core: A Privileged Scaffold in Oncology
The pyrimidine ring is a fundamental component of nucleic acids, rendering its derivatives capable of interacting with a wide array of biological targets.[2][3] In oncology, pyrimidine-based compounds have been successfully developed as inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways that are often dysregulated in cancer.[4][5] The strategic placement of substituents on the pyrimidine ring allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties of the resulting drug candidates.
This compound: A Versatile Synthetic Intermediate
This compound (CAS 1025351-41-0) is a bifunctional molecule that serves as a linchpin in the synthesis of diverse compound libraries.[6] The chloro substituent at the 6-position is a key reactive site, readily participating in nucleophilic aromatic substitution (SNAr) reactions with a variety of nucleophiles, including amines, thiols, and alcohols. This allows for the introduction of diverse side chains that can modulate the biological activity and physical properties of the molecule. The methanol group at the 4-position offers another point of diversification, enabling esterification, etherification, or oxidation to the corresponding aldehyde or carboxylic acid for further elaboration.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₅H₅ClN₂O |
| Molecular Weight | 144.56 g/mol [6] |
| Appearance | White to off-white solid |
| Melting Point | Not reported |
| Solubility | Soluble in methanol, ethanol, and other polar organic solvents |
Case Study: Synthesis of Janus Kinase (JAK) Inhibitors
A prominent application of chloro-pyrimidine intermediates is in the synthesis of Janus kinase (JAK) inhibitors. The JAK-STAT signaling pathway is a critical regulator of cytokine signaling, and its aberrant activation is implicated in various myeloproliferative neoplasms and inflammatory diseases. Ruxolitinib, a potent and selective inhibitor of JAK1 and JAK2, is a prime example of a successful drug developed from a pyrimidine scaffold. While not directly synthesized from this compound, its synthesis from the closely related 4-chloro-7H-pyrrolo[2,3-d]pyrimidine highlights the synthetic strategies applicable to this class of compounds.[3]
The JAK-STAT Signaling Pathway
The JAK-STAT pathway is initiated by the binding of cytokines to their cognate receptors, leading to the activation of receptor-associated JAKs. Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. STATs are subsequently phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate gene expression.
Caption: The JAK-STAT signaling pathway and the inhibitory action of Ruxolitinib.
Experimental Protocols
The following protocols describe key synthetic transformations involving chloro-pyrimidine intermediates, representative of the reactions used in the synthesis of targeted therapies.
Protocol 1: Nucleophilic Aromatic Substitution (SNAr)
This protocol details a general procedure for the reaction of a chloro-pyrimidine with an amine, a common step in the synthesis of kinase inhibitors.
Reaction Scheme:
Caption: General SNAr reaction of this compound.
Materials:
| Reagent | CAS Number | Molecular Weight | Amount | Moles |
| This compound | 1025351-41-0 | 144.56 g/mol | 1.0 g | 6.92 mmol |
| Amine (e.g., Aniline) | 62-53-3 | 93.13 g/mol | 0.71 g | 7.61 mmol |
| N,N-Diisopropylethylamine (DIPEA) | 7087-68-5 | 129.24 g/mol | 1.8 mL | 10.38 mmol |
| N-Methyl-2-pyrrolidone (NMP) | 872-50-4 | 99.13 g/mol | 10 mL | - |
Procedure:
-
To a stirred solution of this compound (1.0 g, 6.92 mmol) in NMP (10 mL) is added the amine (0.71 g, 7.61 mmol) and DIPEA (1.8 mL, 10.38 mmol).
-
The reaction mixture is heated to 120 °C and stirred for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature and poured into water (50 mL).
-
The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to afford the crude product.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Expected Outcome:
This procedure typically affords the desired substituted pyrimidine product in good to excellent yields, depending on the reactivity of the amine nucleophile.
Protocol 2: Suzuki Cross-Coupling
This protocol outlines a general procedure for the palladium-catalyzed Suzuki cross-coupling of a chloro-pyrimidine with a boronic acid, a powerful method for forming carbon-carbon bonds.
Reaction Scheme:
Caption: General Suzuki cross-coupling reaction.
Materials:
| Reagent | CAS Number | Molecular Weight | Amount | Moles |
| This compound | 1025351-41-0 | 144.56 g/mol | 1.0 g | 6.92 mmol |
| Phenylboronic acid | 98-80-6 | 121.93 g/mol | 1.01 g | 8.30 mmol |
| Pd(PPh₃)₄ | 14221-01-3 | 1155.56 g/mol | 0.40 g | 0.35 mmol |
| Sodium Carbonate (Na₂CO₃) | 497-19-8 | 105.99 g/mol | 1.47 g | 13.84 mmol |
| 1,4-Dioxane/Water (3:1) | - | - | 20 mL | - |
Procedure:
-
To a reaction vessel are added this compound (1.0 g, 6.92 mmol), phenylboronic acid (1.01 g, 8.30 mmol), Pd(PPh₃)₄ (0.40 g, 0.35 mmol), and sodium carbonate (1.47 g, 13.84 mmol).
-
The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
A degassed mixture of 1,4-dioxane and water (3:1, 20 mL) is added.
-
The reaction mixture is heated to 90 °C and stirred for 8-16 hours. Reaction progress is monitored by TLC or LC-MS.
-
After cooling to room temperature, the mixture is diluted with ethyl acetate (50 mL) and washed with water (2 x 25 mL) and brine (25 mL).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired aryl-substituted pyrimidine.
Conclusion
This compound is a highly valuable and versatile building block in drug discovery. Its dual reactivity allows for the efficient construction of diverse molecular libraries, particularly in the pursuit of novel kinase inhibitors. The synthetic protocols provided herein serve as a practical guide for researchers and scientists in the pharmaceutical industry, enabling the exploration of new chemical space and the development of next-generation targeted therapies. The continued application of this and related pyrimidine intermediates will undoubtedly contribute to the advancement of precision medicine and the treatment of a wide range of diseases.
References
- 1. jchemrev.com [jchemrev.com]
- 2. nbinno.com [nbinno.com]
- 3. Design, synthesis, and biological evaluation of novel ruxolitinib and baricitinib analogues for potential use against COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. US10562904B2 - Synthesis process of ruxolitinib - Google Patents [patents.google.com]
- 6. WO2023042224A1 - An improved process for the preparation of ruxolitinib phosphate - Google Patents [patents.google.com]
Application Notes & Protocols: (6-Chloropyrimidin-4-YL)methanol as a Versatile Synthetic Intermediate
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of the Pyrimidine Scaffold
In the landscape of modern medicinal chemistry, heterocyclic scaffolds are paramount. Among these, the pyrimidine ring system is a privileged structure, forming the core of numerous therapeutic agents due to its ability to engage in various biological interactions, particularly hydrogen bonding. (6-Chloropyrimidin-4-YL)methanol has emerged as a highly valuable and versatile building block in drug discovery and development.[1] Its bifunctional nature—possessing a reactive chlorine atom for nucleophilic substitution and a primary alcohol for oxidation or derivatization—allows for the strategic and divergent synthesis of complex molecular architectures.
This guide provides an in-depth exploration of this compound, detailing its properties, safe handling, and core synthetic applications. The protocols described herein are designed for researchers, scientists, and drug development professionals, offering both practical, step-by-step instructions and the underlying chemical principles that govern these transformations. Particular emphasis is placed on its application in the synthesis of kinase inhibitors, a cornerstone of modern oncology.[2][3]
Physicochemical Properties and Safe Handling
A thorough understanding of a reagent's properties and hazards is the foundation of safe and successful laboratory work. This compound should be handled with care, adhering to standard laboratory safety practices.[4][5]
Material Properties
| Property | Value | Source |
| IUPAC Name | This compound | AK Scientific, Inc.[6] |
| CAS Number | 1025351-41-0 | Biosynth[7] |
| Molecular Formula | C₅H₅ClN₂O | AK Scientific, Inc.[6] |
| Molecular Weight | 144.56 g/mol | AK Scientific, Inc.[6] |
| Appearance | Solid | Thermo Fisher Scientific[8] |
Safety & Handling
This compound is classified as an irritant. It is crucial to consult the full Safety Data Sheet (SDS) before use.[4][6]
-
Hazard Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4][6]
-
Personal Protective Equipment (PPE) : Always wear safety goggles, chemical-resistant gloves (e.g., nitrile), and a laboratory coat. All handling should be performed in a certified chemical fume hood to avoid inhalation of dust or fumes.[5][6]
-
Storage : Store in a tightly-closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[6][9]
-
Spill Management : In case of a spill, wear appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand), and collect it into a labeled hazardous waste container.[5][6]
-
Disposal : Dispose of waste material through a licensed environmental waste management company, in accordance with local, state, and federal regulations. Do not allow the product to enter drains or waterways.[5][10]
Core Synthetic Application 1: Nucleophilic Aromatic Substitution (SNAr)
The pyrimidine ring is electron-deficient due to the presence of two electronegative nitrogen atoms. This property activates the chlorine atom at the C6 position, making it an excellent electrophilic site for nucleophilic aromatic substitution (SNAr).[11] This reaction is a cornerstone of pyrimidine chemistry, allowing for the introduction of a wide variety of functional groups. The generally accepted mechanism proceeds through a two-step addition-elimination sequence via a discrete, non-aromatic Meisenheimer complex, although some SNAr reactions may proceed through a concerted mechanism.[12]
Protocol 1: SNAr with a Secondary Amine (e.g., Piperidine)
This protocol describes a representative reaction where the chlorine atom is displaced by a secondary amine, a common transformation in the synthesis of kinase inhibitors.[13]
Materials:
-
This compound
-
Piperidine (or other desired amine)
-
Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).
-
Dissolve the starting material in DMF or ACN (approx. 0.1-0.5 M concentration).
-
Add the amine nucleophile (e.g., piperidine, 1.1-1.5 eq) to the solution.
-
Add a non-nucleophilic base such as DIPEA (2.0 eq) or an inorganic base like K₂CO₃ (2.0-3.0 eq). The base scavenges the HCl generated during the reaction.
-
Stir the reaction mixture at an elevated temperature (e.g., 80-100 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
If an inorganic base was used, filter the solid precipitate.
-
Dilute the mixture with water and extract the product with a suitable organic solvent like Ethyl Acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired substituted pyrimidine.
Core Synthetic Application 2: Oxidation to Aldehyde
The primary alcohol of this compound can be selectively oxidized to the corresponding aldehyde, 6-chloropyrimidine-4-carbaldehyde. This aldehyde is a versatile intermediate, ready for subsequent reactions such as Wittig olefination, reductive amination, or Grignard additions. A mild oxidant like manganese dioxide (MnO₂) is often preferred for this transformation to prevent over-oxidation to the carboxylic acid.
Protocol 2: Oxidation of Primary Alcohol with Manganese Dioxide (MnO₂)
This protocol details a standard procedure for the selective oxidation of the primary alcohol to an aldehyde.
Materials:
-
This compound
-
Activated Manganese Dioxide (MnO₂, 5-10 eq by weight)
-
Dichloromethane (DCM) or Chloroform (CHCl₃)
-
Celite®
Procedure:
-
Add this compound (1.0 eq) to a round-bottom flask.
-
Dissolve the alcohol in a suitable solvent such as DCM or CHCl₃.
-
Add activated MnO₂ (5-10 equivalents by weight) to the solution in one portion. The reaction is heterogeneous.
-
Stir the resulting black suspension vigorously at room temperature.
-
Monitor the reaction closely by TLC. The reaction is often complete within a few hours, but may require overnight stirring.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO₂ and manganese salts.
-
Wash the Celite® pad thoroughly with additional DCM or CHCl₃ to ensure complete recovery of the product.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
The resulting crude aldehyde is often pure enough for the next step, but can be further purified by column chromatography if necessary.
Application in Kinase Inhibitor Synthesis
Dysregulation of protein kinase activity is a hallmark of numerous diseases, most notably cancer.[2] Consequently, kinase inhibitors have become a major class of therapeutic drugs. The pyrimidine scaffold is a common core in many FDA-approved kinase inhibitors due to its ability to mimic the adenine moiety of ATP and form key hydrogen bonds in the kinase hinge region.[14]
This compound is an ideal starting point for constructing complex kinase inhibitors. A typical synthetic strategy involves an initial SNAr reaction to install a side chain that confers selectivity and potency, followed by modification of the methanol group.
Illustrative Synthetic Pathway
The following diagram illustrates a general, two-step synthetic pathway starting from this compound to a core structure common in kinase inhibitors. This demonstrates the power of combining the two primary reactions discussed.
This logical flow highlights how the two orthogonal reactive sites on the starting material can be sequentially addressed to rapidly build molecular complexity, a highly desirable feature in modern drug discovery campaigns.
References
- 1. CAS 1025351-41-0丨this compound from China Manufacturer - Wolfa [wolfabio.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. aksci.com [aksci.com]
- 7. This compound | 1025351-41-0 | ARB35141 [biosynth.com]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. fishersci.com [fishersci.com]
- 10. capotchem.cn [capotchem.cn]
- 11. zenodo.org [zenodo.org]
- 12. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. danabiosci.com [danabiosci.com]
- 14. researchgate.net [researchgate.net]
Application Notes & Protocols: Nucleophilic Substitution Reactions of (6-Chloropyrimidin-4-YL)methanol
Prepared for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the nucleophilic substitution reactions involving (6-Chloropyrimidin-4-yl)methanol. As a key building block in medicinal chemistry, understanding its reactivity is paramount for the synthesis of diverse compound libraries targeting a range of therapeutic areas.[1] This document moves beyond simple procedural lists to explain the underlying principles governing these reactions, empowering researchers to optimize conditions and troubleshoot challenges effectively.
The Pyrimidine Scaffold: An Electron-Deficient Core Primed for Substitution
The pyrimidine ring is a foundational "privileged scaffold" in drug discovery, forming the core of numerous approved therapeutics.[2] Its utility stems from the electron-deficient nature of the heteroaromatic system, a direct result of the two highly electronegative nitrogen atoms at positions 1 and 3. These atoms exert powerful electron-withdrawing effects, significantly lowering the electron density at the ring's carbon atoms, particularly at the C2, C4, and C6 positions.[2]
This inherent electrophilicity makes the pyrimidine ring highly susceptible to attack by nucleophiles. In the case of this compound, the chlorine atom at the C6 position serves as an excellent leaving group, making this position the primary site for Nucleophilic Aromatic Substitution (SNAr).
The SNAr Mechanism: A Stepwise Pathway
The SNAr reaction is the dominant mechanism for the functionalization of this compound. Unlike SN1 or SN2 reactions at sp³ centers, the SNAr reaction on an aromatic ring typically proceeds through a two-step addition-elimination sequence.[3]
-
Addition Step: The nucleophile attacks the electron-deficient C6 carbon, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4]
-
Elimination Step: The aromaticity is restored as the leaving group (chloride ion) is expelled, resulting in the final substituted product.
While this stepwise model is widely accepted, recent studies suggest that some SNAr reactions may proceed through a concerted mechanism, particularly on electron-deficient heterocycles.[5] However, for practical laboratory synthesis, the stepwise model provides a robust framework for understanding and predicting reactivity.
Figure 1: General mechanism for SNAr reactions.
Protocols for Nucleophilic Substitution
The following sections provide detailed, validated protocols for reacting this compound with common classes of nucleophiles. The causality behind the choice of reagents and conditions is explained to facilitate adaptation and optimization.
A. Amination Reactions (N-Nucleophiles)
The introduction of amine functionalities is one of the most crucial transformations in pyrimidine chemistry, giving access to scaffolds used in kinase inhibitors and other targeted therapies.[6]
Application Note: This protocol is designed for the straightforward coupling of primary and secondary amines. The reaction generally proceeds under mild conditions. A non-nucleophilic organic base like diisopropylethylamine (DIPEA) is employed to neutralize the HCl generated during the reaction without competing with the primary nucleophile. Polar aprotic solvents like DMF or DMSO are ideal as they can stabilize the charged Meisenheimer intermediate, accelerating the reaction.
Protocol 1: General Procedure for Amination
-
Reagent Preparation: To a clean, dry reaction vessel, add this compound (1.0 eq.).
-
Solvent & Amine Addition: Dissolve the starting material in a suitable polar aprotic solvent (e.g., DMF, NMP, or DMSO, approx. 0.2 M concentration). Add the desired primary or secondary amine (1.1 - 1.5 eq.).
-
Base Addition: Add a non-nucleophilic base, such as Diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0 eq.).[7]
-
Reaction: Stir the mixture at a temperature ranging from room temperature to 80 °C. The optimal temperature depends on the nucleophilicity of the amine; less reactive amines (e.g., anilines) may require heating.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-12 hours).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water (2x) and brine (1x) to remove the solvent and excess base/amine salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired product.
Representative Amination Data
| Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Morpholine | DIPEA | DMF | 60 | 4 | 85 - 95% |
| Piperidine | DIPEA | DMSO | 25 | 6 | 90 - 98% |
| Aniline | K₂CO₃ | NMP | 100 | 12 | 60 - 75% |
| Benzylamine | TEA | DMF | 50 | 5 | 80 - 90% |
B. Thioether Synthesis (S-Nucleophiles)
Thiolates are exceptionally potent nucleophiles for SNAr reactions due to their high polarizability.[8] These reactions are often rapid and high-yielding, providing access to valuable thioether derivatives which have shown significant antimicrobial activity.[9]
Application Note: This protocol utilizes a mild inorganic base to deprotonate the thiol in situ, forming the more nucleophilic thiolate. Cesium carbonate (Cs₂CO₃) is particularly effective due to its high solubility in organic solvents and the "cesium effect," which can enhance the nucleophilicity of the anion. The reaction is typically faster than amination and often proceeds to completion at room temperature.
Protocol 2: General Procedure for Thiolation
-
Reagent Preparation: To a reaction vessel, add this compound (1.0 eq.) and the desired thiol (1.1 eq.).
-
Solvent & Base Addition: Dissolve the reagents in DMF or acetonitrile (ACN). Add a powdered, anhydrous base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 eq.).
-
Reaction: Stir the suspension vigorously at room temperature. Gentle warming (40-50 °C) can be applied if the reaction is sluggish.
-
Monitoring: Monitor by TLC or LC-MS. These reactions are often complete within 1-4 hours.
-
Workup: Filter off the inorganic base. Dilute the filtrate with ethyl acetate and wash with water (2x) and brine (1x).
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. The crude product is often of high purity, but can be further purified by column chromatography if necessary.
C. Ether Synthesis (O-Nucleophiles)
Alcohols and phenols are generally weaker nucleophiles than amines or thiols. Therefore, their reaction requires more forcing conditions, specifically the pre-formation of the highly nucleophilic alkoxide or phenoxide using a strong, non-nucleophilic base like sodium hydride (NaH).
Application Note: This protocol requires anhydrous conditions as NaH reacts violently with water. The alcohol is deprotonated first to form the sodium alkoxide before the electrophilic chloropyrimidine is introduced. This prevents side reactions and ensures efficient substitution.
Protocol 3: General Procedure for O-Alkylation/Arylation
-
Safety First: Sodium hydride is a flammable solid that reacts with moisture. Handle only in an inert atmosphere (e.g., under Argon or Nitrogen) and use appropriate personal protective equipment.
-
Alkoxide Formation: To a flame-dried flask under an inert atmosphere, add a 60% dispersion of NaH in mineral oil (1.2 eq.). Wash with dry hexanes (2x) to remove the oil, then suspend the NaH in anhydrous THF or DMF.
-
Nucleophile Addition: Cool the suspension to 0 °C. Slowly add a solution of the desired alcohol or phenol (1.1 eq.) in the same anhydrous solvent. Allow the mixture to stir at room temperature for 30 minutes. Hydrogen gas evolution should be observed.[10]
-
Electrophile Addition: Cool the resulting alkoxide solution back to 0 °C. Add a solution of this compound (1.0 eq.) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until TLC or LC-MS indicates completion (typically 4-16 hours). Heating may be required for less reactive phenols.
-
Workup: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C. Extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography.
Figure 2: A generalized experimental workflow for SNAr reactions.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Insufficiently reactive nucleophile.2. Reaction temperature too low.3. Inactive base (e.g., old NaH).4. Insufficient base. | 1. Increase reaction temperature.2. Use a more polar solvent (e.g., switch from THF to DMF).3. Use fresh, high-quality reagents.4. Increase stoichiometry of base. |
| Multiple Products | 1. Reaction with the 4-hydroxymethyl group.2. Base acting as a nucleophile.3. Over-reaction or side reactions at high temp. | 1. Protect the hydroxymethyl group as a silyl ether (e.g., TBDMS) prior to substitution.2. Use a non-nucleophilic base (DIPEA).3. Lower the reaction temperature. |
| Difficult Purification | 1. Highly polar product.2. Contamination with polar solvent (DMF/DMSO). | 1. Use a reverse-phase chromatography system.2. Perform thorough aqueous washes; consider a back-extraction or lyophilization to remove residual solvent. |
Conclusion
This compound is a highly versatile and reactive intermediate for the synthesis of diverse pyrimidine-based compound libraries. Its C6-chloro position is readily displaced by a wide range of nitrogen, sulfur, and oxygen nucleophiles via the SNAr mechanism. By carefully selecting the appropriate base, solvent, and temperature, researchers can achieve high yields and purity. The protocols and principles outlined in this guide provide a solid foundation for the successful application of this valuable building block in pharmaceutical and chemical research.
References
- 1. CAS 1025351-41-0丨this compound from China Manufacturer - Wolfa [wolfabio.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry - Wordpress [reagents.acsgcipr.org]
- 5. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. repositorio.uniatlantico.edu.co [repositorio.uniatlantico.edu.co]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Chloropyrimidines as a new class of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities | MDPI [mdpi.com]
Application Notes & Protocols: Strategic Derivatization of the Hydroxyl Group in (6-Chloropyrimidin-4-YL)methanol
Abstract
(6-Chloropyrimidin-4-YL)methanol is a pivotal heterocyclic building block in medicinal chemistry and materials science, valued for its reactive pyrimidine core.[1] The primary hydroxyl group serves as a versatile handle for synthetic modification, enabling the introduction of diverse functionalities to modulate physicochemical properties, biological activity, and pharmacokinetic profiles. This guide provides an in-depth exploration of key strategies for derivatizing this hydroxyl group, focusing on etherification, esterification, and the Mitsunobu reaction. We present not just the protocols but the underlying chemical principles, field-proven insights for optimizing reaction outcomes, and detailed methods for the analytical characterization of the resulting products. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their synthetic programs.
Critical Safety & Handling Protocols
Before commencing any experimental work, a thorough understanding of the hazards associated with this compound and associated reagents is mandatory.
1.1 Hazard Profile of this compound
This compound is classified as a hazardous substance.[2][3]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
1.2 Mandatory Handling Procedures
-
Engineering Controls: All manipulations must be conducted within a certified chemical fume hood to avoid inhalation of dust or vapors.[3][4] The workspace should be equipped with an emergency eyewash station and safety shower.[2]
-
Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including:
-
Chemical-resistant gloves (e.g., nitrile).
-
Splash-resistant safety goggles and a face shield.[2]
-
A laboratory coat.
-
-
Storage: Store the compound in a tightly-closed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[2][5]
-
Disposal: Dispose of waste materials as hazardous chemical waste in accordance with local, state, and federal regulations.[3]
Strategic Derivatization: Mechanisms and Rationale
The conversion of the primary alcohol in this compound into other functional groups is a cornerstone of its utility. The choice of reaction depends on the desired linkage (ether, ester, etc.) and the sensitivity of other functional groups.
2.1 Etherification via Williamson Ether Synthesis
The Williamson ether synthesis is a robust and widely used method for forming ethers. It proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.[6][7]
-
Causality & Mechanism: The reaction involves two key steps. First, the alcohol is deprotonated by a strong base (e.g., sodium hydride, NaH) to form a potent nucleophile, the alkoxide ion. This alkoxide then attacks a primary alkyl halide (or other substrate with a good leaving group), displacing the halide in a single, concerted step to form the ether.[6][8] The SN2 nature of this reaction dictates that it is most efficient with unhindered primary alkyl halides.[7]
2.2 Esterification via Fischer-Speier Esterification
Fischer esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester.[9] It is a classic equilibrium-controlled process.
-
Causality & Mechanism: The reaction mechanism involves several reversible steps. An acid catalyst protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic. The alcohol then acts as a nucleophile, attacking this activated carbon. Following a proton transfer, a molecule of water is eliminated, and subsequent deprotonation yields the ester.[9][10] To achieve high yields, the equilibrium must be shifted towards the products, typically by using the alcohol as the solvent (in large excess) or by removing water as it is formed.[9][11]
2.3 The Mitsunobu Reaction: A Powerful Dehydrative Coupling
The Mitsunobu reaction is a versatile method for converting primary and secondary alcohols into a wide array of functional groups, including esters and ethers, with a key feature being the inversion of stereochemistry at the alcohol carbon.[12][13][14] While inversion is not relevant for our achiral substrate, the reaction's mild conditions make it extremely valuable.
-
Causality & Mechanism: This redox-active reaction uses a combination of triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[12] PPh₃ and DEAD combine to form a phosphonium salt. The alcohol then adds to this species, forming an oxyphosphonium salt, which is an excellent leaving group. The nucleophile (e.g., a carboxylate from a carboxylic acid) then displaces this leaving group in an SN2 fashion to form the final product.[14]
Experimental Protocols
The following protocols are designed as robust starting points. Researchers should perform small-scale trials to optimize conditions for their specific substrates.
Protocol 1: Synthesis of (6-Chloropyrimidin-4-yl)methyl methyl ether via Williamson Ether Synthesis
This protocol details the methylation of the hydroxyl group, a common strategy for protecting the alcohol or modifying solubility.
Caption: Workflow for Williamson Ether Synthesis.
Methodology:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq). Dissolve it in anhydrous tetrahydrofuran (THF, ~0.1 M).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise.
-
Expert Insight: NaH is a strong base that reacts violently with water. Ensure all glassware is scrupulously dry. Hydrogen gas is evolved, so ensure adequate ventilation to the inert gas line.
-
-
Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Alkylation: Add methyl iodide (1.2 eq) dropwise to the suspension. Let the reaction stir at room temperature for 12-16 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).
-
Work-up: Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of water. Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure ether.
Protocol 2: Synthesis of (6-Chloropyrimidin-4-yl)methyl acetate via Fischer Esterification
This protocol describes the formation of an acetate ester, a common derivative in drug discovery programs.
Caption: Workflow for Fischer Esterification.
Methodology:
-
Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in glacial acetic acid, which serves as both reagent and solvent.
-
Catalysis: Add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~2-3 drops).
-
Reaction: Heat the mixture to reflux (typically ~118 °C for acetic acid) and maintain for 4-6 hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture to room temperature. Carefully pour it over ice and neutralize with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.
-
Extraction: Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers and wash with brine.[11]
-
Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product via flash column chromatography to afford the pure acetate ester.
Protocol 3: Synthesis of (6-Chloropyrimidin-4-yl)methyl benzoate via Mitsunobu Reaction
This protocol is ideal for coupling with more valuable or sensitive carboxylic acids under mild, neutral conditions.
Caption: Workflow for the Mitsunobu Reaction.
Methodology:
-
Preparation: To a flame-dried flask under an inert atmosphere, add this compound (1.0 eq), benzoic acid (1.2 eq), and triphenylphosphine (PPh₃, 1.5 eq). Dissolve the solids in anhydrous THF (~0.2 M).[15]
-
Activation: Cool the solution to 0 °C in an ice bath. Add diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise over 15-20 minutes. The solution may turn from colorless to a pale yellow/orange.
-
Reaction: Allow the reaction to warm to room temperature and stir for 6-12 hours, monitoring by TLC.
-
Work-up: Concentrate the reaction mixture directly onto silica gel.
-
Purification: Purify by flash column chromatography.
-
Trustworthiness Note: Purification can be challenging due to the presence of TPPO and hydrazine byproducts. A non-polar solvent flush (e.g., hexane/ether) can help remove some byproducts before eluting the desired ester with a more polar solvent system.
-
Data Summary and Analytical Characterization
Successful derivatization must be confirmed by rigorous analytical methods.
4.1 Comparative Overview of Derivatization Methods
| Parameter | Williamson Ether Synthesis | Fischer Esterification | Mitsunobu Reaction |
| Reaction Type | SN2 Nucleophilic Substitution | Nucleophilic Acyl Substitution | Redox-Dehydrative Coupling |
| Key Reagents | Strong base (e.g., NaH), Alkyl Halide | Carboxylic Acid, Strong Acid Catalyst | PPh₃, DIAD/DEAD, Nucleophile |
| Conditions | 0 °C to RT | Reflux (High Temp) | 0 °C to RT (Mild) |
| Advantages | High-yielding, reliable for simple ethers | Economical, uses simple reagents | Mild conditions, broad scope, good for sensitive substrates[13] |
| Disadvantages | Requires strong base, sensitive to moisture | Equilibrium-limited, requires high heat | Stoichiometric byproducts, difficult purification |
4.2 Analytical Protocols for Product Validation
A combination of spectroscopic techniques is required for unambiguous structure elucidation.[16][17]
-
¹H and ¹³C NMR Spectroscopy:
-
Rationale: NMR provides the most definitive evidence of structure. Successful derivatization will result in predictable changes in the chemical shifts of the methylene (-CH₂-) protons and carbon.
-
Expected Signatures:
-
Starting Material: The -CH₂OH protons typically appear as a singlet around δ 4.5-4.8 ppm. The hydroxyl proton (-OH) is a broad singlet with a variable chemical shift.
-
Ether Derivative (e.g., -CH₂OCH₃): The methylene singlet will shift slightly (e.g., to ~δ 4.6-4.9 ppm), and a new singlet for the methoxy (-OCH₃) protons will appear around δ 3.4-3.6 ppm.
-
Ester Derivative (e.g., -CH₂OC(O)CH₃): The methylene protons will experience a significant downfield shift to ~δ 5.2-5.5 ppm due to the deshielding effect of the adjacent carbonyl group. A new singlet for the acetate methyl protons will appear around δ 2.1 ppm.
-
-
Protocol: Dissolve ~5-10 mg of the purified sample in a suitable deuterated solvent (e.g., CDCl₃). Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.[16]
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Rationale: FTIR is excellent for identifying the presence or absence of key functional groups.
-
Expected Signatures:
-
Starting Material: A prominent, broad absorption band in the 3200-3500 cm⁻¹ region corresponding to the O-H stretch.
-
Successful Derivatization: The complete disappearance of the broad O-H band.
-
Ether Derivative: Appearance of a strong C-O-C stretching band around 1100-1150 cm⁻¹.
-
Ester Derivative: Appearance of a very strong, sharp C=O stretching band around 1735-1750 cm⁻¹.
-
-
Protocol: Acquire a spectrum of the sample using a KBr pellet, thin film, or ATR accessory.[16]
-
-
Mass Spectrometry (MS):
References
- 1. CAS 1025351-41-0丨this compound from China Manufacturer - Wolfa [wolfabio.com]
- 2. aksci.com [aksci.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. tsapps.nist.gov [tsapps.nist.gov]
- 5. fishersci.com [fishersci.com]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. m.youtube.com [m.youtube.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 12. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 13. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mitsunobu Reaction [organic-chemistry.org]
- 15. organic-synthesis.com [organic-synthesis.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. mdpi.com [mdpi.com]
- 18. ajrconline.org [ajrconline.org]
Introduction: A Century-Old Reaction Still at the Forefront of Drug Discovery
First reported by Italian chemist Pietro Biginelli in 1893, the Biginelli reaction is a one-pot, three-component reaction (3CR) that elegantly combines an aldehyde, a β-dicarbonyl compound (typically a β-ketoester), and urea or thiourea to form 3,4-dihydropyrimidin-2(1H)-ones or -thiones (DHPMs).[1][2] For over a century, this reaction has remained a cornerstone of heterocyclic chemistry due to its operational simplicity, efficiency, and the immense therapeutic relevance of its products.[3][4] The DHPM scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a vast array of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antihypertensive properties.[5][6][7]
This guide provides an in-depth exploration of the Biginelli reaction, from its underlying mechanism to detailed experimental protocols and optimization strategies, designed for researchers and scientists engaged in synthetic chemistry and drug development.
Understanding the 'Why': The Reaction Mechanism
While several mechanistic pathways were initially proposed, extensive studies, notably by C. Oliver Kappe, have led to the general acceptance of the N-acyliminium ion mechanism .[8] Understanding this pathway is critical for rationally optimizing reaction conditions and troubleshooting outcomes.
The currently accepted mechanism proceeds via three key acid-catalyzed steps:
-
Iminium Ion Formation: The reaction initiates with the condensation of the aldehyde and urea. The acid catalyst protonates the aldehyde's carbonyl oxygen, enhancing its electrophilicity for attack by a nitrogen atom of urea, forming a hemiaminal intermediate. Subsequent dehydration generates a highly reactive N-acyliminium ion. This step is often the rate-limiting determinant of the overall reaction.[2][8]
-
Nucleophilic Addition: The β-ketoester exists in equilibrium with its enol tautomer. The enol acts as the key nucleophile, attacking the electrophilic carbon of the N-acyliminium ion. This crucial C-C bond-forming step creates an open-chain ureide intermediate.[9]
-
Cyclization and Dehydration: The final step involves an intramolecular nucleophilic attack of the terminal amino group onto the ester's carbonyl carbon. The resulting tetrahedral intermediate then eliminates a molecule of alcohol (or water), followed by dehydration to yield the thermodynamically stable 3,4-dihydropyrimidinone ring system.[2][9]
Experimental Application: Synthesis of Monastrol
To illustrate the practical application of the Biginelli reaction, this section provides a detailed protocol for the synthesis of (±)-Monastrol, a potent and selective inhibitor of the mitotic kinesin Eg5, which has become a benchmark molecule in anticancer research.[10][11]
Protocol 1: Microwave-Assisted Synthesis of Monastrol
Microwave-assisted synthesis offers significant advantages over classical heating, including dramatically reduced reaction times, improved yields, and often cleaner reaction profiles.[11][12][13]
Materials & Reagents:
| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Mass/Volume |
| 3-Hydroxybenzaldehyde | C₇H₆O₂ | 122.12 | 5.0 | 611 mg |
| Ethyl Acetoacetate | C₆H₁₀O₃ | 130.14 | 5.0 | 651 mg (0.64 mL) |
| Thiourea | CH₄N₂S | 76.12 | 7.5 | 571 mg |
| p-Toluenesulfonic acid | C₇H₈O₃S·H₂O | 190.22 | 0.5 | 95 mg |
| Ethanol (Absolute) | C₂H₅OH | 46.07 | - | 5 mL |
Procedure:
-
Vessel Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 3-hydroxybenzaldehyde (5.0 mmol), ethyl acetoacetate (5.0 mmol), thiourea (7.5 mmol), and p-toluenesulfonic acid (0.5 mmol).
-
Solvent Addition: Add 5 mL of absolute ethanol to the vial and seal it securely with the appropriate cap.
-
Microwave Irradiation: Place the vial inside the cavity of a dedicated laboratory microwave reactor. Irradiate the mixture at 120°C for 30 minutes, with stirring. Ensure the power setting is adjusted to maintain a stable temperature.
-
Reaction Cool-down & Product Precipitation: After the irradiation cycle is complete, cool the reaction vial to room temperature using compressed air. A precipitate should form. Further cool the vial in an ice-water bath for 15-20 minutes to maximize precipitation.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crude product sequentially with cold water (2 x 10 mL) to remove any unreacted thiourea and catalyst, followed by a small amount of cold ethanol (5 mL) to remove soluble impurities.
-
Drying: Dry the purified product under vacuum to a constant weight. The expected product is a pale yellow solid.
-
Characterization: Confirm the identity and purity of the synthesized Monastrol using ¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point analysis. An isolated yield of 75-85% is typically expected with this method.[11][14]
General Experimental Workflow
The successful execution of a Biginelli reaction, from initial setup to final product, follows a systematic workflow. This process ensures reproducibility and high purity of the target DHPMs.
Optimization, Scope, and Troubleshooting
While the classical Biginelli protocol involves refluxing in ethanol with a catalytic amount of HCl, the reaction's performance can be highly dependent on the substrates and conditions.[1][15][16] Modern synthetic chemistry has introduced numerous improvements to address the primary drawback of the original method: low yields for certain substrates.[8]
Key Optimization Parameters:
-
Catalysis: This is the most critical factor for optimization. While Brønsted acids (HCl, H₂SO₄) are traditional, Lewis acids (e.g., FeCl₃, InCl₃, Yb(OTf)₃) are often more effective as they can activate both the aldehyde and the iminium intermediate.[9][17][18] For greener approaches, heterogeneous catalysts like clays, zeolites, or polymer-supported catalysts are employed, simplifying purification and allowing for catalyst recycling.[7][19][20]
-
Reaction Medium: Transitioning from traditional solvents like ethanol or THF to solvent-free conditions has profound benefits.[21][22] This can be achieved through thermal heating of the neat reactants or by mechanochemistry (ball milling), which often leads to higher yields, shorter reaction times, and aligns with the principles of green chemistry.[7][23]
-
Temperature: Reaction rates are significantly temperature-dependent. Conventional reflux (typically 80-100°C) can require several hours.[1] As demonstrated in the protocol, microwave heating can reduce reaction times to minutes by enabling rapid and efficient heating to temperatures above the solvent's boiling point in a sealed vessel.[13]
Troubleshooting Common Issues:
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | Insufficiently active catalyst; steric hindrance from bulky substrates; aldehyde prone to self-condensation or decomposition. | Screen a panel of Lewis acid catalysts (e.g., FeCl₃, Yb(OTf)₃).[18] Try solvent-free conditions to increase reactant concentration.[21] Use fresh, purified aldehyde. |
| Slow Reaction | Poor catalyst turnover; low reaction temperature. | Switch to a more robust catalyst.[20] Increase the temperature or switch to microwave heating.[12] |
| Formation of Side Products | Hantzsch dihydropyridine synthesis as a competing reaction; self-condensation of the β-ketoester. | Ensure a 1:1:1.5 stoichiometry (aldehyde:ketoester:urea) to favor the Biginelli pathway.[17] Lowering the reaction temperature may increase selectivity. |
| Difficult Purification | Product has similar solubility to starting materials or byproducts. | Optimize the recrystallization solvent system (e.g., ethanol/water, ethyl acetate/hexanes). If recrystallization fails, silica gel column chromatography may be required.[14] |
Applications in Drug Discovery and Medicinal Chemistry
The true power of the Biginelli reaction lies in the biological significance of the DHPMs it produces. The ability to easily vary the three core components allows for the rapid generation of compound libraries for high-throughput screening.[3][4][24]
| Bioactive DHPM Class | Mechanism of Action / Therapeutic Use | Key Examples |
| Anticancer Agents | Inhibition of mitotic kinesin Eg5, leading to mitotic arrest and apoptosis in cancer cells.[10][25] | Monastrol and its analogs are leading candidates for novel antimitotic therapies.[11][25] |
| Calcium Channel Blockers | Modulation of L-type calcium channels, leading to vasodilation and reduced blood pressure.[6][25] | Dihydropyrimidine analogs of Nifedipine show potent antihypertensive activity.[26] |
| Antibacterial Agents | Various mechanisms, including inhibition of essential bacterial enzymes.[5][25] | Certain DHPMs show significant activity against strains like Mycobacterium tuberculosis and Staphylococcus aureus.[25] |
| Anti-inflammatory Agents | Inhibition of inflammatory pathways and enzymes.[6][10] | DHPM derivatives have been developed as potent anti-inflammatory compounds.[27] |
| Antiviral Agents | Inhibition of viral replication; some marine alkaloids inhibit HIV gp-120 binding.[5][6] | Natural products like Batzelladine A & B contain the DHPM core. |
This remarkable diversity underscores why the Biginelli reaction continues to be a vital tool for medicinal chemists aiming to discover and develop next-generation therapeutics.[5][10][27]
Conclusion
The Biginelli reaction is a powerful and enduring multicomponent reaction that provides efficient access to the pharmacologically vital dihydropyrimidinone scaffold. Its operational simplicity, amenability to modern synthetic techniques like microwave heating and solvent-free catalysis, and the broad biological activities of its products ensure its continued relevance in both academic research and industrial drug development. By understanding its mechanism and optimization parameters, researchers can effectively leverage this classic reaction to synthesize novel molecular entities with significant therapeutic potential.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 3. Biginelli Reaction: A Multi-Component Type of Reaction and Synthe...: Ingenta Connect [ingentaconnect.com]
- 4. Biginelli Reaction: A Multi-Component Type of Reaction and Synthetic Advancement in the Synthesis of Bioactive Dihydropyrimidinone Derivatives | Bentham Science [eurekaselect.com]
- 5. Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. chemistry.illinois.edu [chemistry.illinois.edu]
- 9. Biginelli Reaction [organic-chemistry.org]
- 10. Biological activity of dihydropyrimidinone (DHPM) derivatives: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Rapid preparation of the mitotic kinesin Eg5 inhibitor monastrol using controlled microwave-assisted synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Rapid preparation of the mitotic kinesin Eg5 inhibitor monastrol using controlled microwave-assisted synthesis | Springer Nature Experiments [experiments.springernature.com]
- 13. asianpubs.org [asianpubs.org]
- 14. scispace.com [scispace.com]
- 15. researchgate.net [researchgate.net]
- 16. redalyc.org [redalyc.org]
- 17. scielo.br [scielo.br]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Catalytic role in Biginelli reaction: Synthesis and biological property studies of 2-oxo/thioxo-1,2,3,4-tetrahydropyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Green High-Yielding One-Pot Approach to Biginelli Reaction under Catalyst-Free and Solvent-Free Ball Milling Conditions | MDPI [mdpi.com]
- 24. benthamdirect.com [benthamdirect.com]
- 25. A mini-review on Biginelli adducts with notable pharmacological properties - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. storage.googleapis.com [storage.googleapis.com]
Application Notes & Protocols for Suzuki-Miyaura Coupling Reactions of 6-Chloropyrimidine Derivatives
Abstract
This comprehensive guide provides an in-depth exploration of the Suzuki-Miyaura cross-coupling reaction for the functionalization of the 6-chloropyrimidine moiety. Designed for researchers, medicinal chemists, and process development scientists, this document details the underlying mechanistic principles, critical parameters for reaction optimization, and step-by-step protocols for successful execution. We delve into the causal relationships behind experimental choices, offering field-proven insights to navigate the challenges associated with this electron-deficient heteroaryl chloride. The content is structured to build from foundational theory to practical application, including robust protocols for both conventional heating and microwave-assisted synthesis, troubleshooting guides, and a survey of effective catalyst systems.
Introduction: The Strategic Importance of the Pyrimidine Scaffold
The pyrimidine ring is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous FDA-approved drugs, agrochemicals, and functional organic materials.[1] Its nitrogen-rich, electron-deficient nature imparts unique physicochemical properties and provides multiple vectors for biological interaction. The targeted functionalization of the pyrimidine core is therefore a critical task in modern drug discovery.
Among the various synthetic methodologies, the palladium-catalyzed Suzuki-Miyaura cross-coupling has emerged as a premier tool for forming carbon-carbon bonds due to its remarkable functional group tolerance, mild reaction conditions, and the commercial availability and low toxicity of its organoboron reagents.[2][3]
This guide focuses specifically on the 6-chloropyrimidine moiety. While aryl chlorides are historically more challenging substrates than their bromide or iodide counterparts due to the strength of the C-Cl bond, their use is highly desirable due to lower cost and greater commercial availability.[4][5] The electron-deficient character of the pyrimidine ring, however, activates the C-Cl bond towards oxidative addition, making 6-chloropyrimidines viable and highly useful substrates in Suzuki couplings.[1][4][6] This document serves as a detailed manual for effectively employing this powerful reaction.
Mechanistic Overview: The Palladium Catalytic Cycle
The efficacy of the Suzuki-Miyaura reaction hinges on a catalytic cycle involving a palladium complex. Understanding this mechanism is paramount for rational optimization and troubleshooting. The cycle comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[2][7]
-
Oxidative Addition: The cycle begins with the active Pd(0) catalyst. The 6-chloropyrimidine coordinates to the palladium center, which then inserts into the carbon-chlorine bond. This step forms a square planar Pd(II) complex. This is often the rate-limiting step for aryl chlorides, and its efficiency is highly dependent on the electron density and steric bulk of the supporting ligands on the palladium catalyst.[7]
-
Transmetalation: In this step, the organic group from the organoboron reagent is transferred to the palladium(II) complex. The process requires activation of the boronic acid by a base to form a more nucleophilic borate species (e.g., [R-B(OH)₃]⁻).[2][8][9] This borate then exchanges its organic moiety with the halide on the palladium center. The precise mechanism of this step can be complex and is influenced by the specific base, solvent, and substrates used.[2][10]
-
Reductive Elimination: This is the final, product-forming step. The two organic groups on the palladium(II) complex—the pyrimidine and the group from the boronic acid—couple and are eliminated from the metal center. This process forms the desired C-C bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[2][7]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Optimizing the Reaction: A Guide to Critical Parameters
Achieving high yield and purity in the Suzuki coupling of 6-chloropyrimidines requires careful selection and optimization of several interdependent parameters.[11]
Palladium Source and Ligand System
The choice of catalyst is the most critical factor. While aryl chlorides are less reactive than bromides or iodides, the electron-deficient nature of the pyrimidine ring facilitates the oxidative addition step.[4]
-
Palladium Precursors: Common choices include air-stable Pd(II) sources like Pd(OAc)₂ and PdCl₂(PPh₃)₂, or Pd(0) sources like Pd(PPh₃)₄ and Pd₂(dba)₃.[12][13] Pd(II) precursors are reduced in situ to the active Pd(0) species.
-
Ligands: For challenging substrates like heteroaryl chlorides, the ligand plays a crucial role in stabilizing the palladium catalyst and promoting the key steps of the catalytic cycle.
-
Triphenylphosphine (PPh₃): Often used in catalysts like Pd(PPh₃)₄, it is effective for many activated systems.[13][14][15]
-
Bulky, Electron-Rich Phosphines: These are the gold standard for coupling aryl chlorides. Ligands like the Buchwald dialkylbiaryl phosphines (e.g., XPhos, SPhos, RuPhos) and tri-tert-butylphosphine (P(t-Bu)₃) create highly active and thermally stable catalysts that excel at promoting the difficult oxidative addition step.[16][17]
-
N-Heterocyclic Carbenes (NHCs): Ligands such as IPr and SIPr are strong sigma-donors that form very stable and highly active palladium complexes, making them excellent choices for coupling heteroaryl chlorides.[12][18]
-
Table 1: Recommended Catalyst Systems for 6-Chloropyrimidine Coupling
| Catalyst System (Precursor/Ligand) | Typical Loading (mol%) | Key Advantages & Considerations |
| Pd(PPh₃)₄ | 1 - 5 | Readily available, effective for many substrates. May require higher temperatures.[1][14] |
| Pd(OAc)₂ / SPhos or XPhos | 0.5 - 2 | High activity for aryl chlorides, broad substrate scope, often allows for lower temperatures.[16][19] |
| Pd₂(dba)₃ / P(t-Bu)₃ | 1 - 3 | Excellent for electron-deficient heteroaryl chlorides.[17] |
| PEPPSI™-IPr or [Pd(IPr)Cl₂]₂ | 1 - 3 | Air- and moisture-stable NHC pre-catalysts with very high activity.[18] |
Choice of Base
The base is essential for activating the boronic acid to form the reactive borate species.[8][9] Its strength and solubility can significantly impact reaction rate and yield.
-
Inorganic Carbonates (K₂CO₃, Cs₂CO₃, Na₂CO₃): Widely used and effective. K₂CO₃ is a common first choice.[1][13] Cs₂CO₃ is stronger and more soluble, often providing better results in difficult couplings.
-
Phosphates (K₃PO₄): A strong, non-nucleophilic base that is often superior for couplings involving sensitive functional groups or sterically hindered substrates.[14]
-
Fluorides (KF, CsF): Used in anhydrous conditions and can be effective, particularly with boronate esters.[17]
Solvent System
The solvent must solubilize the reactants and facilitate the interaction between the organic and aqueous (if present) phases.
-
Aprotic Ethereal Solvents (Dioxane, THF): Excellent choices, often used with an aqueous base solution (e.g., Dioxane/H₂O).[14][20]
-
Aprotic Polar Solvents (DMF, DMAc): Can be effective but may lead to faster catalyst decomposition at high temperatures.
-
Aromatic Solvents (Toluene): Often used with anhydrous bases like K₃PO₄ or KF.[13]
Temperature and Reaction Time
-
Conventional Heating: Reactions are typically run between 80-110 °C. Reaction times can range from a few hours to overnight.
-
Microwave Irradiation: This technique dramatically accelerates the reaction, often reducing times from hours to minutes (typically 10-30 min).[19][20] It allows for rapid heating to temperatures that might be difficult to achieve with conventional oil baths, leading to improved yields and cleaner reactions.[1][6]
Experimental Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All manipulations involving palladium catalysts and phosphine ligands should be performed under an inert atmosphere (Nitrogen or Argon) to prevent catalyst deactivation.
Protocol 1: General Procedure using Conventional Heating
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of a 6-chloropyrimidine derivative with an arylboronic acid.
Materials:
-
6-Chloropyrimidine derivative (1.0 eq)
-
Aryl- or heteroarylboronic acid (1.1 - 1.5 eq)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Degassed Solvent (e.g., 1,4-Dioxane/H₂O 4:1, 0.1 M concentration)
-
Schlenk flask or sealed vial with a magnetic stir bar
Procedure:
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add the 6-chloropyrimidine (1.0 eq), the boronic acid (1.2 eq), and the base (K₂CO₃, 2.0 eq).
-
Catalyst Addition: Add the palladium catalyst (Pd(PPh₃)₄, 0.03 eq).
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Heat the mixture to 90-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and water.
-
Separate the organic layer. Wash with water, then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by column chromatography on silica gel to yield the desired 6-arylpyrimidine product.
Protocol 2: Microwave-Assisted High-Speed Synthesis
This method is ideal for rapid library synthesis and reaction optimization.[19][20]
Materials:
-
6-Chloropyrimidine derivative (0.5 mmol, 1.0 eq)
-
Aryl- or heteroarylboronic acid (0.6 mmol, 1.2 eq)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.5 - 2 mol%)
-
Base (e.g., K₂CO₃, 1.5 mmol, 3.0 eq)
-
Degassed Solvent (e.g., 1,4-Dioxane/H₂O 2:1, 4-6 mL)
-
10 mL microwave reactor vial with a magnetic stir bar
Procedure:
-
Reagent Addition: To a microwave vial, add the 6-chloropyrimidine, boronic acid, base, and palladium catalyst.[20]
-
Solvent Addition: Add the degassed solvent mixture.
-
Sealing: Securely cap the vial.
-
Microwave Irradiation: Place the vial in the microwave reactor. Irradiate at 100-140 °C for 10-25 minutes with stirring.[1][6][19]
-
Workup & Purification: Follow steps 6 and 7 from Protocol 1.
Caption: Experimental workflow for Suzuki coupling of 6-chloropyrimidines.
Troubleshooting Common Issues
Table 2: Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solutions |
| No or Low Conversion | 1. Inactive Catalyst | Ensure proper inert atmosphere technique; use fresh, high-quality catalyst. Try a more active ligand system (e.g., Buchwald ligands).[16] |
| 2. Insufficient Base Strength/Solubility | Switch to a stronger base like K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered. | |
| 3. Poor Boronic Acid Quality | Use fresh boronic acid or convert it to a more stable boronate ester (e.g., pinacol ester). Protodeboronation can be an issue.[21] | |
| 4. Insufficient Temperature | Increase the reaction temperature or switch to microwave heating.[1] | |
| Significant Homocoupling of Boronic Acid | 1. Presence of Oxygen | Thoroughly degas all solvents and maintain a strict inert atmosphere.[22] |
| 2. Slow Oxidative Addition | Use a more reactive catalyst/ligand system to accelerate the main catalytic cycle. | |
| Formation of Dehalogenated Pyrimidine | 1. Presence of Water/Protic Sources | Ensure solvents are dry if using anhydrous conditions. |
| 2. Catalyst Decomposition | Lower the reaction temperature or reduce reaction time. |
Conclusion
The Suzuki-Miyaura cross-coupling of 6-chloropyrimidines is a powerful and versatile transformation for accessing novel chemical matter. Success relies on a rational understanding of the catalytic mechanism and the careful selection of a highly active palladium catalyst system, an appropriate base, and a suitable solvent. The use of modern bulky, electron-rich phosphine or NHC ligands has rendered the coupling of these historically challenging chloro-heterocycles routine. Furthermore, microwave-assisted protocols offer a dramatic acceleration, enabling high-throughput synthesis and rapid optimization. By following the guidelines and protocols outlined in this document, researchers can confidently and efficiently utilize this reaction to advance their projects in drug discovery and materials science.
References
- 1. mdpi.com [mdpi.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. scispace.com [scispace.com]
- 14. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 15. Synthesis of potential pyrimidine derivatives via Suzuki cross-coupling reaction as HIV and kinesin Eg5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Facile synthesis of 6-aryl 5-N-substituted pyridazinones: microwave-assisted Suzuki-Miyaura cross coupling of 6-chloropyridazinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pdf.benchchem.com [pdf.benchchem.com]
The Strategic Application of (6-Chloropyrimidin-4-YL)methanol in the Synthesis of Novel Antiviral Agents
Introduction: The Pyrimidine Scaffold and the Role of a Key Intermediate
The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents due to its ability to engage in various biological interactions.[1][2] Its presence in the nucleobases of DNA and RNA makes it a privileged scaffold for the development of antiviral drugs, which often function by disrupting viral replication processes.[3][4] Within the vast arsenal of synthetic building blocks, (6-Chloropyrimidin-4-YL)methanol has emerged as a high-purity and versatile intermediate, poised for the efficient construction of complex antiviral candidates.[5] This guide provides an in-depth exploration of the strategic use of this compound, detailing its chemical properties, reactivity, and application in validated synthetic protocols for creating potential antiviral agents.
The core value of this compound lies in its bifunctional nature. The chlorine atom at the 6-position serves as an excellent leaving group for nucleophilic aromatic substitution (SNAr) or as a handle for transition-metal-catalyzed cross-coupling reactions.[6][7] Simultaneously, the hydroxymethyl group at the 4-position offers a site for esterification, etherification, or oxidation to introduce further diversity and modulate the pharmacokinetic properties of the final compound. This inherent reactivity profile allows for a modular and strategic approach to drug design.
Physicochemical and Handling Data for this compound
A thorough understanding of the starting material is paramount for successful and reproducible synthesis. The key properties and safety information for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 1025351-41-0 | [8][9] |
| Molecular Formula | C₅H₅ClN₂O | [5][10] |
| Molecular Weight | 144.56 g/mol | [5][10] |
| Appearance | White to yellow solid | [5] |
| Storage Conditions | -20°C, sealed, away from moisture | [5] |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [11] |
| Precautionary Statements | P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously) | [11] |
Core Synthetic Strategy: Building Antiviral Scaffolds
The primary synthetic utility of this compound in an antiviral context is its role as an electrophilic core. The chlorine atom is the key reaction site for introducing diversity by coupling it with various nucleophiles, often fragments designed to mimic natural nucleosides or to interact with specific viral enzymes. A generalized workflow is depicted below.
Caption: Generalized workflow for antiviral synthesis.
Application Protocol 1: Synthesis of a 6-Amino Substituted Pyrimidine Derivative
This protocol details the synthesis of a novel pyrimidine derivative via a nucleophilic aromatic substitution reaction. This class of compounds, where the 6-chloro group is displaced by an amine, is of significant interest in antiviral research. The rationale is that the introduced amino group can form crucial hydrogen bonds with target viral proteins, mimicking interactions of natural nucleobases.
Rationale and Causality:
-
Choice of Reaction: Nucleophilic aromatic substitution (SNAr) is selected due to the electron-deficient nature of the pyrimidine ring, which is further activated by the two nitrogen atoms, making the 6-position susceptible to nucleophilic attack.
-
Solvent and Base: A polar aprotic solvent like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) is used to dissolve the polar starting materials and facilitate the reaction. A non-nucleophilic organic base such as Diisopropylethylamine (DIPEA) is employed to neutralize the HCl generated during the reaction without competing with the primary amine nucleophile.
-
Temperature: The reaction is heated (e.g., 80-120 °C) to overcome the activation energy for the formation of the Meisenheimer complex, the key intermediate in the SNAr mechanism.
-
Work-up and Purification: An aqueous work-up is necessary to remove the solvent and the salt byproduct (DIPEA·HCl). Purification by column chromatography is standard for separating the desired product from unreacted starting materials and any minor side products.
Step-by-Step Methodology:
-
Reagent Preparation: In a dry, round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve this compound (1.0 eq) in anhydrous DMF (approx. 0.1 M concentration).
-
Addition of Reagents: To the stirred solution, add the desired primary or secondary amine nucleophile (1.2 eq) followed by the dropwise addition of Diisopropylethylamine (DIPEA) (2.0 eq).
-
Reaction: Equip the flask with a reflux condenser and heat the reaction mixture to 100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting this compound is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water and extract with an organic solvent such as ethyl acetate (3 x volume of DMF).
-
Washing: Wash the combined organic layers with brine (saturated NaCl solution) to remove residual DMF and water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to yield the pure 6-amino substituted pyrimidine derivative.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Application Protocol 2: Modification of the 4-Hydroxymethyl Group
The hydroxymethyl group provides a secondary site for modification, allowing for the attachment of moieties that can improve solubility, cell permeability, or act as prodrugs.[4] The following protocol describes a standard esterification.
Rationale and Causality:
-
Esterification: This reaction converts the polar alcohol into a more lipophilic ester, which can enhance the molecule's ability to cross cell membranes. Inside the cell, endogenous esterases can hydrolyze the ester back to the active alcohol form, a common prodrug strategy.
-
Coupling Agent: A carbodiimide coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an activator like DMAP (4-Dimethylaminopyridine) is a standard, mild method for forming esters from carboxylic acids and alcohols, avoiding harsh conditions that might degrade the pyrimidine core.
Step-by-Step Methodology:
-
Reagent Preparation: Dissolve the pyrimidine-containing alcohol (from Protocol 1, 1.0 eq), a selected carboxylic acid (1.1 eq), and DMAP (0.1 eq) in anhydrous Dichloromethane (DCM) in a dry flask under an inert atmosphere.
-
Initiation: Cool the mixture to 0 °C in an ice bath. Add EDC hydrochloride (1.2 eq) portion-wise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor for completion by TLC or LC-MS.
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction and Washing: Extract the aqueous layer with DCM. Wash the combined organic layers sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude ester by flash column chromatography.
Logical Pathway for Drug Development
The synthesis of a library of compounds using these protocols is the first step in a logical drug development cascade.
Caption: Drug development cascade post-synthesis.
Conclusion
This compound is a strategically valuable starting material for the synthesis of novel antiviral agents. Its dual reactive sites—the 6-chloro and 4-hydroxymethyl groups—provide a flexible platform for generating diverse chemical libraries. The protocols outlined here represent robust and adaptable methods for leveraging the unique chemistry of this intermediate. By systematically applying these synthetic strategies and following a logical drug discovery workflow, researchers can efficiently explore new chemical space in the urgent and ongoing search for effective antiviral therapies.
References
- 1. Synthesis of Remdesivir by Mackman [organic-chemistry.org]
- 2. biorxiv.org [biorxiv.org]
- 3. Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiviral nucleoside analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A new short synthesis route for favipiravir and its analogue: Their tautomerization behaviour - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. This compound | 1025351-41-0 | ARB35141 [biosynth.com]
- 10. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
The Versatile Scaffold: Application of (6-Chloropyrimidin-4-YL)methanol in Modern Anticancer Research
Introduction: In the landscape of anticancer drug discovery, the pyrimidine scaffold stands out as a "privileged structure" due to its presence in the building blocks of life—DNA and RNA—and its remarkable versatility in forming key interactions with a multitude of biological targets.[1][2] (6-Chloropyrimidin-4-YL)methanol, a readily accessible chemical intermediate, serves as a crucial starting material for the synthesis of a diverse array of pyrimidine derivatives with significant therapeutic potential.[3] This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis and evaluation of novel anticancer agents, with a particular focus on kinase inhibitors. We will delve into the synthetic strategies, provide detailed experimental protocols for cellular assays, and explore the underlying mechanisms of action, thereby offering a comprehensive framework for advancing anticancer research.
Part 1: The Synthetic Gateway to Bioactive Molecules
This compound is not itself the active anticancer agent. Instead, its value lies in the strategic placement of a reactive chlorine atom and a modifiable methanol group on the pyrimidine ring. The chlorine at the 6-position is susceptible to nucleophilic substitution, allowing for the introduction of various side chains that can be tailored to interact with the active site of target proteins, such as kinases.[4] The methanol group at the 4-position can be further oxidized or functionalized to enhance solubility, modulate pharmacokinetic properties, or introduce additional points of interaction.
A common strategy in developing pyrimidine-based anticancer agents is the synthesis of 2,4-disubstituted or 2,4,6-trisubstituted derivatives.[3] These compounds have been shown to be effective inhibitors of key enzymes in cell signaling pathways that are often dysregulated in cancer, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[5]
Protocol 1: Synthesis of a Representative Pyrimidine-Based Kinase Inhibitor
This protocol outlines a generalized, two-step synthesis of a potential kinase inhibitor starting from this compound. This example involves a nucleophilic substitution at the 6-position with a substituted aniline, a common motif in many EGFR inhibitors.
Step 1: Oxidation of this compound to 6-Chloropyrimidine-4-carbaldehyde
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).
-
Oxidation: Add Dess-Martin periodinane (1.2 eq) portion-wise to the solution at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain 6-chloropyrimidine-4-carbaldehyde.
Step 2: Reductive Amination to Form the Final Product
-
Reaction Setup: In a round-bottom flask, dissolve 6-chloropyrimidine-4-carbaldehyde (1.0 eq) and a substituted aniline (e.g., 3-ethynylaniline) (1.0 eq) in anhydrous methanol.
-
Imine Formation: Stir the mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate.
-
Reduction: Cool the reaction mixture to 0 °C and add sodium borohydride (1.5 eq) portion-wise.
-
Monitoring: Allow the reaction to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction by TLC.
-
Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to yield the final pyrimidine derivative.
Part 2: Evaluating Anticancer Efficacy in a Cellular Context
Once synthesized, the novel pyrimidine derivatives must be evaluated for their anticancer activity. Cell-based assays are fundamental to determining the potency and mechanism of action of these compounds.
Protocol 2: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding: Seed cancer cells (e.g., A549 lung carcinoma or HCT-116 colon carcinoma) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the synthesized pyrimidine derivative in culture medium. Replace the old medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug like doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.[2]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
| Compound | Target Cell Line | IC50 (µM) |
| Derivative X | A549 (Lung Cancer) | 5.2 |
| Derivative X | HCT-116 (Colon Cancer) | 8.7 |
| Doxorubicin | A549 (Lung Cancer) | 0.8 |
| Doxorubicin | HCT-116 (Colon Cancer) | 1.1 |
Table 1: Representative IC50 values of a hypothetical pyrimidine derivative ("Derivative X") compared to a standard chemotherapeutic agent.
Part 3: Unraveling the Mechanism of Action
Many pyrimidine derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial components of signaling pathways that regulate cell growth, proliferation, and survival.[5] The Mitogen-Activated Protein Kinase (MAPK) pathway is a common target.[6] Western blotting can be used to investigate the effect of a synthesized compound on the phosphorylation status of key proteins in this pathway, such as ERK (Extracellular signal-regulated kinase).
Protocol 3: Western Blotting for MAPK/ERK Pathway Analysis
-
Cell Lysis: Treat cancer cells with the synthesized pyrimidine derivative at its IC50 concentration for a specified time (e.g., 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-ERK (p-ERK), total ERK (t-ERK), and a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the p-ERK levels to t-ERK and the loading control to determine the effect of the compound on ERK phosphorylation. A decrease in the p-ERK/t-ERK ratio indicates inhibition of the MAPK pathway.[1]
Visualizing the Scientific Workflow and Pathways
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Synthetic pathway from the starting material to a bioactive derivative.
Caption: Workflow for evaluating the anticancer properties of the synthesized compound.
Caption: Inhibition of the MAPK signaling pathway by a pyrimidine-based EGFR inhibitor.
Conclusion
This compound is a valuable and versatile starting material in the synthesis of novel pyrimidine derivatives for anticancer research. Its strategic functionalization allows for the creation of potent and selective inhibitors of key cellular targets. The protocols and methodologies outlined in this application note provide a solid foundation for researchers to synthesize, evaluate, and characterize new anticancer drug candidates derived from this important chemical scaffold. By combining synthetic chemistry with robust cell-based assays and mechanistic studies, the full potential of this compound as a gateway to innovative cancer therapeutics can be realized.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. texaschildrens.org [texaschildrens.org]
- 5. Design and synthesis of some novel pyridothienopyrimidine derivatives and their biological evaluation as antimicrobial and anticancer agents targeting EGFR enzyme - Arabian Journal of Chemistry [arabjchem.org]
- 6. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Guide to NMR Characterization of Pyrimidine-Based Compounds
Abstract: Pyrimidine and its derivatives are fundamental scaffolds in medicinal chemistry and chemical biology, forming the core of nucleobases and a wide array of therapeutic agents.[1][2][3] Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone analytical technique for the unambiguous structural elucidation and conformational analysis of these heterocyclic compounds.[4][5][6] This comprehensive guide provides researchers, scientists, and drug development professionals with detailed protocols and field-proven insights into the application of 1D and 2D NMR techniques for the characterization of pyrimidine-based molecules. We will delve into the causality behind experimental choices, from meticulous sample preparation to the strategic application of advanced pulse sequences, ensuring a robust and self-validating approach to structural verification.
Part 1: The Foundation – Meticulous Sample Preparation
The quality of an NMR spectrum is profoundly dependent on the quality of the sample. A well-prepared sample is the first and most critical step towards obtaining high-resolution data, enabling accurate interpretation. The protocol below outlines a self-validating system for preparing small-molecule pyrimidine-based compounds for solution-state NMR analysis.
Protocol 1: Standard Sample Preparation for Small Molecule Analysis
-
Analyte Quantification and Purity:
-
Rationale: The amount of sample required is dictated by the nucleus being observed and the spectrometer's sensitivity. ¹H NMR is highly sensitive, while ¹³C NMR, due to the low natural abundance of the ¹³C isotope, requires more material or longer acquisition times.[7][8]
-
Procedure:
-
Trustworthiness Check: The sample should be as pure as possible. Paramagnetic impurities (e.g., residual metal catalysts) are particularly detrimental, causing severe line broadening.[9]
-
-
Solvent Selection and Sample Dissolution:
-
Rationale: Deuterated solvents are essential to avoid large, overwhelming solvent signals in ¹H NMR spectra. The deuterium signal is also used by the spectrometer for field-frequency stabilization (the "lock").[7][8] The choice of solvent depends on the analyte's solubility.
-
Procedure:
-
Choose a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆, Deuterium Oxide). Chloroform-d (CDCl₃) is a common first choice for many organic compounds due to its excellent dissolving properties.[9]
-
In a small, clean vial, dissolve the weighed sample in 0.6-0.7 mL of the chosen solvent.[8][9] Using a secondary vial makes it easier to ensure complete dissolution, with gentle heating or vortexing if necessary, before transferring to the expensive NMR tube.[7][8]
-
-
-
Filtration and Transfer:
-
Rationale: Any suspended solid particles will distort the magnetic field homogeneity, leading to poor shimming, broad spectral lines, and a loss of resolution.[9]
-
Procedure:
-
Self-Validation: The final solution in the NMR tube must be completely transparent and free of any visible particulates.
-
-
Addition of Internal Standard (Optional but Recommended):
-
Rationale: An internal reference standard, typically Tetramethylsilane (TMS), provides a universal reference point (0.00 ppm) for the chemical shift scale.
-
Procedure: Add a very small amount of TMS. A common practice is to add a drop of TMS to a larger volume of deuterated solvent (5-10 mL) that can then be used for multiple samples.[7]
-
-
Capping and Labeling:
-
Rationale: Proper capping prevents solvent evaporation and contamination. Clear labeling is essential for sample tracking.
-
Procedure: Cap the NMR tube securely. Label the tube clearly near the top using a marker; do not use tape, which can affect the tube's balance in the spinner.[10]
-
Part 2: Core Structural Insights with 1D NMR
One-dimensional NMR spectra form the bedrock of any structural analysis, providing fundamental information on the chemical environment and count of hydrogen and carbon atoms.
¹H NMR: Mapping the Proton Skeleton
The ¹H NMR spectrum reveals the number of chemically distinct protons, their relative numbers (via integration), and their proximity to one another (via spin-spin coupling). The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring significantly deshields the ring protons, pushing their chemical shifts downfield compared to benzene.[11]
| Proton Type | Typical Chemical Shift (δ) in ppm | Notes |
| H-2 | 9.1 - 9.3 | Most deshielded proton, located between two nitrogen atoms. Often a singlet. |
| H-4 / H-6 | 8.6 - 8.8 | Chemically equivalent in unsubstituted pyrimidine. Often a doublet. |
| H-5 | 7.2 - 7.5 | Most upfield of the ring protons. Often a triplet. |
| NH (Amine/Amide) | 5.0 - 13.0 | Highly variable, broad, and solvent-dependent. Exchangeable with D₂O. |
| CH₃ (on ring) | 2.0 - 2.7 | Typical range for a methyl group attached to an aromatic system. |
Note: Chemical shifts are approximate and can vary significantly based on solvent and substitution patterns.[2][11][12][13][14]
¹³C NMR: Probing the Carbon Framework
The ¹³C NMR spectrum indicates the number of unique carbon environments. As with the protons, the pyrimidine ring carbons are deshielded by the adjacent nitrogen atoms.
| Carbon Type | Typical Chemical Shift (δ) in ppm | Notes |
| C-2 | 158 - 162 | Most deshielded carbon, between two nitrogens. |
| C-4 / C-6 | 155 - 159 | Deshielded by adjacent nitrogen. |
| C-5 | 115 - 125 | Most upfield of the ring carbons. |
| C=O (Uracil/Thymine) | 150 - 170 | Carbonyl carbons in common pyrimidine nucleobases. |
Note: Data compiled from various sources. Exact shifts are structure-dependent.[1][15][16][17][18]
Part 3: Assembling the Puzzle with 2D NMR Techniques
While 1D NMR provides the pieces, 2D NMR shows how they connect. For complex pyrimidine derivatives with overlapping signals, 2D experiments are not just helpful—they are essential for unambiguous structure determination.[19]
Caption: Logical flow from foundational 1D NMR to advanced 2D NMR experiments.
COSY (Correlation Spectroscopy): Identifying H-H Spin Systems
-
Principle & Causality: The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH).[20][21] The spectrum displays the ¹H spectrum on both axes. Off-diagonal peaks (cross-peaks) connect signals from protons that are mutually coupled.
-
Protocol & Application:
-
Acquire a standard gradient-selected COSY (gCOSY) experiment.
-
Interpretation: Locate a cross-peak. Trace its coordinates back to the diagonal peaks on each axis. These two protons are coupled. For a substituted pyrimidine, this can instantly confirm the H-5 to H-6 coupling or trace the connectivity within an alkyl side chain.[22][23]
-
HSQC (Heteronuclear Single Quantum Coherence): Assigning Protonated Carbons
-
Principle & Causality: The HSQC experiment maps protons directly to the carbon they are attached to, revealing all ¹JCH correlations.[24][25][26] It is exceptionally sensitive and provides clean, high-resolution spectra.
-
Protocol & Application:
-
Acquire a standard sensitivity-enhanced HSQC experiment.
-
Interpretation: The spectrum has a ¹H axis and a ¹³C axis. Each peak corresponds to a C-H bond, linking the chemical shift of a proton to its directly attached carbon. This is the most reliable way to assign the chemical shifts of C-2, C-4, C-5, and C-6 if they bear protons.[1][27]
-
HMBC (Heteronuclear Multiple Bond Correlation): Connecting the Fragments
-
Principle & Causality: The HMBC experiment is one of the most powerful tools for elucidating the complete carbon skeleton. It reveals correlations between protons and carbons over multiple bonds (typically two or three bonds, ²JCH and ³JCH).[28] This allows for the connection of different spin systems and, critically, the identification of non-protonated (quaternary) carbons.
-
Protocol & Application:
-
Acquire a standard HMBC experiment, optimized for a long-range coupling of ~8 Hz.
-
Interpretation: Look for correlations from well-defined proton signals. For example, a correlation from the protons of a methyl substituent to a pyrimidine ring carbon at ~157 ppm definitively establishes the point of attachment at C-4 or C-6.[1][3][29][30] It is the key experiment for placing substituents correctly on the pyrimidine core.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Determining 3D Structure
-
Principle & Causality: Unlike the previous techniques which rely on through-bond J-coupling, the NOESY experiment detects correlations between protons that are close in space (< 5 Å), regardless of their bonding connectivity.[31] This is due to the Nuclear Overhauser Effect (NOE), a through-space dipolar relaxation mechanism.
-
Protocol & Application:
-
Acquire a 2D NOESY experiment with a mixing time appropriate for small molecules (typically 300-800 ms).
-
Interpretation: Cross-peaks in a NOESY spectrum indicate spatial proximity. This is invaluable for determining stereochemistry and conformational preferences. In pyrimidine-based nucleosides, for instance, a NOESY can distinguish between syn and anti conformations around the glycosidic bond by observing correlations between the pyrimidine H-6 and the ribose H-1' protons.[32][33][34]
-
Part 4: An Integrated Workflow for Structure Elucidation
A systematic approach is crucial for efficiently and accurately determining the structure of a novel pyrimidine-based compound. The following workflow integrates the experiments described above into a logical, self-validating sequence.
Caption: A systematic workflow for the structural elucidation of pyrimidine derivatives using NMR.
By following this workflow, a researcher can systematically build up the structure of a pyrimidine derivative. Each experiment provides a layer of information that validates or refines the assignments from the previous step. The HMBC experiment often serves as the final arbiter for the 2D structure, while the NOESY provides the crucial third dimension, ensuring a complete and accurate characterization.
References
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Advances in Nuclear Magnetic Resonance for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. Current NMR Techniques for Structure-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. researchgate.net [researchgate.net]
- 9. organomation.com [organomation.com]
- 10. sites.bu.edu [sites.bu.edu]
- 11. modgraph.co.uk [modgraph.co.uk]
- 12. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pyrimidine(289-95-2) 1H NMR [m.chemicalbook.com]
- 14. researchgate.net [researchgate.net]
- 15. cdnsciencepub.com [cdnsciencepub.com]
- 16. researchgate.net [researchgate.net]
- 17. Pyrimidine(289-95-2) 13C NMR spectrum [chemicalbook.com]
- 18. spectrabase.com [spectrabase.com]
- 19. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. eqnmr.hms.harvard.edu [eqnmr.hms.harvard.edu]
- 22. researchgate.net [researchgate.net]
- 23. Biophysical studies of DNA modified with conformationally constrained nucleotides: comparison of 2′-exo (north) and 3′-exo (south) ‘locked’ templates - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Heteronuclear single quantum coherence spectroscopy - Wikipedia [en.wikipedia.org]
- 25. creative-biostructure.com [creative-biostructure.com]
- 26. chem.libretexts.org [chem.libretexts.org]
- 27. Pyrimidine | C4H4N2 | CID 9260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 28. m.youtube.com [m.youtube.com]
- 29. mdpi.com [mdpi.com]
- 30. researchgate.net [researchgate.net]
- 31. chem.libretexts.org [chem.libretexts.org]
- 32. pubs.acs.org [pubs.acs.org]
- 33. pubs.acs.org [pubs.acs.org]
- 34. williams.chemistry.gatech.edu [williams.chemistry.gatech.edu]
Scale-up synthesis of (6-Chloropyrimidin-4-YL)methanol for bulk production
An Application Note for the Scale-Up Synthesis of (6-Chloropyrimidin-4-YL)methanol
Abstract
This compound is a pivotal building block in medicinal chemistry, serving as a key intermediate in the synthesis of various high-value pharmaceutical compounds.[1] The pyrimidine core is a foundational scaffold in a significant portion of modern pharmaceuticals.[2][3] This guide provides a comprehensive, technically-grounded protocol for the scale-up synthesis of this compound, designed for researchers and process chemists in drug development. We focus on a robust and economically viable reduction of an ester precursor using sodium borohydride, detailing the process chemistry, safety considerations, step-by-step execution, and analytical validation required for bulk production.
Synthesis Strategy and Rationale
For the bulk production of this compound, the selected synthetic route must be safe, cost-effective, high-yielding, and scalable. The reduction of a corresponding carboxylic acid ester, specifically Methyl 6-chloropyrimidine-4-carboxylate, using sodium borohydride (NaBH₄) in a protic solvent system is the strategy of choice.
Rationale for Selected Route:
-
Starting Material Accessibility : The precursor, Methyl 6-chloropyrimidine-4-carboxylate, can be reliably synthesized from readily available and cost-effective industrial chemicals such as 4,6-dichloropyrimidine.[4][5]
-
Reagent Selection (Sodium Borohydride) :
-
Cost and Safety : NaBH₄ is significantly less expensive and safer to handle on a large scale compared to more potent reducing agents like lithium aluminum hydride (LiAlH₄).[6] The workup procedure for NaBH₄ reactions is aqueous-based and avoids the formation of problematic aluminum salt emulsions.
-
Chemoselectivity : Sodium borohydride is a mild reducing agent, which allows for the selective reduction of the ester group to a primary alcohol while being compatible with the chloro- and pyrimidine functionalities present in the molecule.[6][7]
-
Proven Scalability : Ester reductions using NaBH₄, often enhanced with additives, are well-established processes in multi-ton industrial production of pharmaceutical intermediates.[8]
-
Process Chemistry and Hazard Analysis
The core transformation is the hydride-mediated reduction of an ester to a primary alcohol.
Reaction Scheme:
Mechanistic Considerations : The reduction of esters with sodium borohydride is typically slow in aprotic solvents. The reaction rate is significantly enhanced in protic solvents like methanol (MeOH).[9] The protic solvent activates the ester's carbonyl group by hydrogen bonding, increasing its electrophilicity and rendering it more susceptible to nucleophilic attack by the borohydride anion.[9] While effective, this reaction can require elevated temperatures or long reaction times. For industrial-scale efficiency, the reaction can be further accelerated by the addition of Lewis acids like CaCl₂, LiCl, or ZnCl₂, which coordinate to the carbonyl oxygen, providing even greater activation.[8][9]
Critical Hazard Analysis :
-
Sodium Borohydride (NaBH₄) : This reagent is water-reactive and will react violently with water or acids to produce flammable hydrogen gas, which may ignite spontaneously.[10] Its reaction with the methanol solvent is also exothermic and generates hydrogen. Large-scale operations demand strict control over reagent addition, effective cooling, and an inert nitrogen atmosphere to mitigate risks.[11][12]
-
Hydrogen Gas (H₂) : The reaction and subsequent quenching step will generate significant volumes of flammable hydrogen gas. The reactor must be equipped with adequate venting to a safe area, away from ignition sources.
-
Methanol (MeOH) : Methanol is a flammable and toxic solvent. All transfers and operations should be conducted in a well-ventilated area, and personnel must use appropriate personal protective equipment (PPE) to avoid inhalation or skin contact.[13]
-
Reaction Quench : The process of neutralizing excess NaBH₄ is highly exothermic and produces a rapid evolution of hydrogen. This step must be performed with extreme care, at low temperatures, and via the slow, controlled addition of a quenching agent.
Detailed Scale-Up Production Protocol
This protocol is designed for a nominal 10 mole scale production in a 50 L reactor. Adjust quantities and equipment size as needed.
Reagents and Equipment
| Reagent / Material | CAS No. | Molecular Weight ( g/mol ) | Quantity | Moles | Equivalents |
| Methyl 6-chloropyrimidine-4-carboxylate | 6627-22-1 | 172.57 | 1.73 kg | 10.0 | 1.0 |
| Sodium Borohydride (NaBH₄) | 16940-66-2 | 37.83 | 0.76 kg | 20.0 | 2.0 |
| Methanol (MeOH), Anhydrous | 67-56-1 | 32.04 | 20 L | - | - |
| Acetone | 67-64-1 | 58.08 | 1.5 L | - | - |
| Hydrochloric Acid (32% aq.) | 7647-01-0 | 36.46 | ~2.5 L | - | - |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | 2 x 15 L | - | - |
| Brine (Saturated NaCl aq.) | 7647-14-5 | - | 5 L | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | 1.0 kg | - | - |
Equipment :
-
50 L glass-lined or stainless steel reactor with overhead mechanical stirrer, temperature probe, nitrogen inlet/outlet, and bottom discharge valve.
-
Jacketed cooling/heating system (chiller).
-
Pressure-equalizing dropping funnel for liquid additions.
-
Condenser and vent line directed to a scrubber or safe atmospheric vent.
Step-by-Step Procedure
-
Reactor Preparation : Ensure the reactor is clean, dry, and inert. Charge the reactor with Methyl 6-chloropyrimidine-4-carboxylate (1.73 kg) and anhydrous Methanol (20 L).
-
Inerting and Cooling : Start agitation and begin purging the reactor headspace with nitrogen. Cool the reactor contents to 0-5 °C using the jacketed cooling system.
-
Sodium Borohydride Addition : Slowly add the sodium borohydride (0.76 kg) portion-wise over 2-3 hours. Crucial : Maintain the internal temperature below 10 °C throughout the addition to control the exotherm and hydrogen evolution.
-
Reaction Monitoring : Once the addition is complete, allow the mixture to slowly warm to room temperature (20-25 °C) and continue stirring. Monitor the reaction's progress by taking samples for HPLC or TLC analysis every 2 hours. The reaction is typically complete within 4-8 hours when the starting ester is consumed (<1% area by HPLC). A similar reaction on a related substrate showed completion after several hours at room temperature.[14]
-
Reaction Quench : Once complete, cool the reactor contents back down to 0-5 °C. CAUTION : This step is highly exothermic and generates large volumes of gas.
-
Slowly add Acetone (1.5 L) via a dropping funnel over 1 hour to destroy the majority of the excess NaBH₄. Maintain the temperature below 15 °C.
-
Next, slowly and carefully add 32% Hydrochloric Acid (~2.5 L) to neutralize the mixture to a pH of 6-7. Vigorous gas evolution will occur. Maintain the temperature below 20 °C.
-
-
Solvent Removal : Concentrate the neutralized reaction mixture under reduced pressure to remove the bulk of the methanol, resulting in an aqueous slurry.
-
Product Extraction :
-
Add Ethyl Acetate (15 L) to the reactor and stir for 20 minutes.
-
Stop agitation, allow the layers to separate, and transfer the upper organic layer to a separate vessel.
-
Repeat the extraction of the aqueous layer with another portion of Ethyl Acetate (15 L).
-
-
Washing : Combine the two organic extracts and wash with Brine (5 L) to remove residual water and inorganic salts.
-
Drying and Isolation : Dry the combined organic layer over anhydrous sodium sulfate (1.0 kg), stir for 1 hour, and then filter to remove the drying agent. Concentrate the filtrate under reduced pressure to yield the crude this compound as a solid.
Purification
The isolated crude solid can be purified by recrystallization. A typical solvent system for compounds of this nature is Ethyl Acetate / Heptane.
-
Dissolve the crude product in a minimal amount of hot Ethyl Acetate.
-
Slowly add Heptane until turbidity persists.
-
Allow the solution to cool slowly to room temperature and then further cool in an ice bath to maximize crystallization.
-
Collect the purified crystals by filtration, wash with cold Heptane, and dry under vacuum.
Data Presentation and Characterization
Expected Results
| Parameter | Specification |
| Appearance | White to off-white crystalline solid |
| Yield (Typical) | 85-95% |
| Purity (HPLC) | ≥ 98.5% |
| Identity | Conforms to reference standard by ¹H NMR, MS |
| Melting Point | To be determined (literature value may vary) |
Analytical Characterization
-
HPLC : To determine purity and monitor reaction completion.
-
¹H NMR : To confirm the chemical structure of the final product.
-
LC-MS : To confirm the molecular weight (144.56 g/mol ).
Visualization of the Workflow
The following diagram illustrates the key stages of the bulk production process.
Caption: Workflow for the scaled synthesis of this compound.
References
- 1. CAS 1025351-41-0丨this compound from China Manufacturer - Wolfa [wolfabio.com]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. nbinno.com [nbinno.com]
- 4. CN102516182B - Preparation method for 4-amino-6-alkoxyl pyrimidine compounds - Google Patents [patents.google.com]
- 5. US6162916A - Process for the preparation of pyrimidine compounds - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Sodium borohydride reduction of aromatic carboxylic acids via methyl esters [ouci.dntb.gov.ua]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 11. szabo-scandic.com [szabo-scandic.com]
- 12. wcu.edu [wcu.edu]
- 13. d-nb.info [d-nb.info]
- 14. JP2003055348A - Method for producing (2,6-dichloropyridin-4-yl) methanol - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of (6-Chloropyrimidin-4-YL)methanol
Welcome to the technical support center for the synthesis of (6-chloropyrimidin-4-yl)methanol. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and purity of this valuable synthetic intermediate. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols based on established chemical principles and field-proven insights.
I. Introduction to the Synthetic Challenges
This compound is a key building block in the synthesis of various pharmaceutical compounds.[1] Its preparation typically involves the reduction of a carbonyl group at the 4-position of the pyrimidine ring. The two most common precursors are 6-chloropyrimidine-4-carbaldehyde and a corresponding carboxylic acid ester, such as methyl 6-chloropyrimidine-4-carboxylate.
While seemingly straightforward, the synthesis can present several challenges that lead to suboptimal yields and the formation of impurities. This guide will address these common issues and provide practical solutions to enhance the efficiency and reliability of your synthesis.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound.
Issue 1: Low or No Conversion of the Starting Material
-
Question: I am attempting to reduce methyl 6-chloropyrimidine-4-carboxylate with sodium borohydride (NaBH₄) in methanol, but I am observing very slow or no reaction. What could be the cause?
-
Answer: This is a common issue. While sodium borohydride is a versatile reducing agent, its reactivity towards esters, especially aromatic and heteroaromatic esters, can be sluggish in standard conditions.[2][3] The lower electrophilicity of the ester carbonyl compared to an aldehyde or ketone carbonyl is the primary reason for this reduced reactivity.[4]
Several factors could be contributing to the low conversion:
-
Insufficient Reactivity of NaBH₄: In a protic solvent like methanol, NaBH₄ can react with the solvent, reducing its effective concentration over time.[5][6]
-
Low Reaction Temperature: Room temperature may not be sufficient to drive the reduction of this particular ester to completion.
-
Inadequate Solvent System: While methanol is a common solvent for NaBH₄ reductions, a co-solvent or an alternative solvent might be necessary to improve solubility and reaction kinetics.
Solutions:
-
Increase the Reaction Temperature: Heating the reaction mixture can significantly accelerate the rate of ester reduction. A Japanese patent for a similar reduction of a dichloropyridine ester suggests stirring at 25°C for several hours after an initial period at a lower temperature.[1] Refluxing the reaction in a suitable solvent like a mixture of THF and methanol is also a viable option.
-
Use an Excess of NaBH₄: Increasing the molar excess of NaBH₄ can help to compensate for its decomposition in protic solvents and drive the reaction forward. However, be mindful that a large excess can complicate the work-up.
-
Activate the NaBH₄: The reactivity of NaBH₄ can be enhanced by the addition of Lewis acids or other additives.
-
Addition of Metal Salts: Adding salts like lithium chloride (LiCl) or calcium chloride (CaCl₂) in situ can generate the more reactive lithium or calcium borohydride, which are more effective for ester reductions.[7][8]
-
Use of a Different Solvent System: Performing the reaction in an aprotic solvent like tetrahydrofuran (THF) or a mixture of THF and methanol can be beneficial.
-
-
Issue 2: Formation of Impurities
-
Question: My reaction is proceeding, but I am observing significant impurity formation. What are the likely side products and how can I minimize them?
-
Answer: Impurity formation can arise from several sources. The most common impurities in this synthesis are:
-
Unreacted Starting Material: As discussed above, incomplete conversion is a common issue.
-
Over-reduction Products: While less common with NaBH₄, it is theoretically possible to have side reactions involving the pyrimidine ring, although this is more of a concern with more potent reducing agents like lithium aluminum hydride (LiAlH₄).
-
Hydrolysis of the Chloro-substituent: Under certain conditions, particularly if the reaction is heated for extended periods in the presence of water or other nucleophiles, the chlorine atom on the pyrimidine ring could be susceptible to nucleophilic substitution.
Solutions:
-
Optimize Reaction Time and Temperature: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Stop the reaction as soon as the starting material is consumed to avoid the formation of degradation products.
-
Careful Control of pH during Work-up: During the aqueous work-up, maintain the pH in a suitable range to avoid hydrolysis of the product or side reactions.
-
Purification: Proper purification is crucial. Column chromatography on silica gel is often effective for removing polar impurities and unreacted starting material.
-
III. Frequently Asked Questions (FAQs)
Q1: Which starting material is better: 6-chloropyrimidine-4-carbaldehyde or methyl 6-chloropyrimidine-4-carboxylate?
A1: The choice of starting material depends on its availability and the desired reaction conditions.
-
Aldehyde: The reduction of an aldehyde to a primary alcohol is typically faster and more straightforward with NaBH₄ than the reduction of an ester.[6][9] This route may offer higher yields and shorter reaction times.
-
Ester: The ester is often more stable and easier to handle and purify than the corresponding aldehyde. The synthesis from the ester, while potentially requiring more forcing conditions, can still be very effective.
Q2: Can I use Lithium Aluminum Hydride (LiAlH₄) for this reduction?
A2: While LiAlH₄ is a more powerful reducing agent and would readily reduce the ester or aldehyde, it is generally not recommended for this synthesis unless other methods have failed.[10] LiAlH₄ is less chemoselective than NaBH₄ and could potentially reduce the pyrimidine ring or react with the chloro-substituent. Additionally, LiAlH₄ requires strictly anhydrous conditions and a more complex work-up procedure.
Q3: My final product is difficult to purify. Any suggestions?
A3: If you are facing purification challenges, consider the following:
-
Recrystallization: If the product is a solid and has moderate to good purity after initial work-up, recrystallization from a suitable solvent system can be an effective purification method.
-
Column Chromatography: For complex mixtures, column chromatography on silica gel is the method of choice. A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, can effectively separate the desired product from impurities.
-
Acid-Base Extraction: Depending on the nature of the impurities, an acid-base extraction during the work-up can help to remove acidic or basic byproducts.
IV. Experimental Protocols
Protocol 1: Synthesis of this compound from Methyl 6-chloropyrimidine-4-carboxylate
This protocol is adapted from a similar procedure described in the patent literature.[1]
Workflow Diagram:
Caption: Workflow for the reduction of the ester to the alcohol.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve methyl 6-chloropyrimidine-4-carboxylate (1.0 eq) in anhydrous methanol (10-15 mL per gram of ester).
-
Cooling: Cool the solution to 0-5 °C using an ice-water bath.
-
Addition of NaBH₄: Slowly add sodium borohydride (1.5-2.0 eq) portion-wise to the stirred solution, maintaining the temperature below 10 °C.
-
Reaction: Stir the reaction mixture at 0-5 °C for 2 hours, then allow it to warm to room temperature (around 25 °C) and continue stirring for 4-6 hours.
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent) or LC-MS until the starting material is consumed.
-
Quenching: Carefully quench the reaction by slowly adding 1 M hydrochloric acid (HCl) at 0-5 °C until the pH of the solution is approximately 6-7.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash with water (1 x 20 mL) and then with brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: If necessary, purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate.
Quantitative Data Summary:
| Reagent | Molar Eq. | Molecular Weight ( g/mol ) |
| Methyl 6-chloropyrimidine-4-carboxylate | 1.0 | 172.58 |
| Sodium Borohydride (NaBH₄) | 1.5-2.0 | 37.83 |
| Methanol | Solvent | 32.04 |
| Ethyl Acetate | Solvent | 88.11 |
| This compound (Product) | - | 144.56 |
Protocol 2: Synthesis of this compound from 6-Chloropyrimidine-4-carbaldehyde
Workflow Diagram:
Caption: Workflow for the reduction of the aldehyde to the alcohol.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask with a magnetic stirrer, dissolve 6-chloropyrimidine-4-carbaldehyde (1.0 eq) in a mixture of methanol and tetrahydrofuran (THF) (e.g., 1:1 v/v, 15-20 mL per gram of aldehyde).
-
Cooling: Cool the solution to 0-5 °C in an ice-water bath.
-
Addition of NaBH₄: Add sodium borohydride (1.1-1.2 eq) portion-wise, keeping the internal temperature below 10 °C.
-
Reaction: Stir the mixture at 0-5 °C for 1-2 hours.
-
Monitoring: Check for the completion of the reaction by TLC or LC-MS.
-
Quenching: Quench the reaction by the slow addition of water or dilute acetic acid at 0-5 °C.
-
Extraction, Washing, and Drying: Follow steps 7-10 from Protocol 1. The product from the aldehyde reduction is often cleaner and may not require column chromatography.
Quantitative Data Summary:
| Reagent | Molar Eq. | Molecular Weight ( g/mol ) |
| 6-Chloropyrimidine-4-carbaldehyde | 1.0 | 142.55 |
| Sodium Borohydride (NaBH₄) | 1.1-1.2 | 37.83 |
| Methanol/THF | Solvent | - |
| This compound (Product) | - | 144.56 |
V. Conclusion
Improving the yield of this compound synthesis is achievable through careful control of reaction conditions and an understanding of the underlying chemical principles. For the more challenging ester reduction, increasing the reaction temperature and considering the use of activating additives are key strategies. The aldehyde reduction route offers a potentially faster and cleaner alternative. By following the detailed protocols and troubleshooting advice provided in this guide, researchers can significantly enhance the efficiency and success of their synthetic efforts.
VI. References
-
Biosynth. This compound. --INVALID-LINK--
-
Google Patents. (JP2003055348A) Method for producing (2,6-dichloropyridin-4-yl) methanol. --INVALID-LINK--
-
Wolfa. This compound丨CAS 1025351-41-0. --INVALID-LINK--
-
AK Scientific, Inc. This compound Safety Data Sheet. --INVALID-LINK--
-
Organic Synthesis. Sodium Borohydride (NaBH4) Reduction. --INVALID-LINK--
-
Master Organic Chemistry. Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. --INVALID-LINK--
-
MedchemExpress. 6-Chloropyrimidine-4-carboxylic acid. --INVALID-LINK--
-
Reddit. NaBH4 reduction of ester. --INVALID-LINK--
-
ResearchGate. Methods of enhancement of reactivity and selectivity of sodium borohydride for applications in organic synthesis. --INVALID-LINK--
-
ResearchGate. Progress on reduction of carboxylic acid and its derivatives via the nabh 4 system. --INVALID-LINK--
-
ResearchGate. Sodium borohydride reduction of aromatic carboxylic acids via methyl esters. --INVALID-LINK--
-
Reddit. Reducing esters with NaBH4. --INVALID-LINK--
-
Common Organic Chemistry. Sodium Borohydride. --INVALID-LINK--
-
ResearchGate. Why some esters can be reduced by sodium borohydride? --INVALID-LINK--
-
ResearchGate. Why some esters can be reduced by sodium borohydride? --INVALID-LINK--
-
Chemistry LibreTexts. 19.3: Reductions using NaBH4, LiAlH4. --INVALID-LINK--
-
Chemistry Steps. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. --INVALID-LINK--
-
YouTube. 19.6 Reduction of Ketones and Aldehydes (NaBH4 and LiAlH4). --INVALID-LINK--
-
Chemistry LibreTexts. Reduction of carboxylic acids and esters. --INVALID-LINK--
References
- 1. JP2003055348A - Method for producing (2,6-dichloropyridin-4-yl) methanol - Google Patents [patents.google.com]
- 2. rushim.ru [rushim.ru]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. Sodium Borohydride [commonorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound | 1025351-41-0 | ARB35141 [biosynth.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Common side reactions in the synthesis of chloropyrimidines
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Chloropyrimidines are cornerstone building blocks in medicinal chemistry and drug development, prized for their versatile reactivity that allows for the construction of complex, biologically active molecules. The chlorination of hydroxypyrimidines (pyrimidinones/uracils) is a fundamental and widely used transformation. However, this seemingly straightforward reaction is often plagued by side reactions that can lead to impure products, low yields, and challenging purification processes.
This technical guide provides in-depth troubleshooting advice in a direct question-and-answer format. It is designed to help you diagnose and resolve common issues encountered during the synthesis of chloropyrimidines, particularly when using phosphorus oxychloride (POCl₃), the most common chlorinating agent.
Section 1: Troubleshooting Chlorination Reactions with Phosphorus Oxychloride (POCl₃)
The conversion of hydroxypyrimidines to chloropyrimidines using POCl₃ is a robust but often challenging reaction. Success hinges on understanding the potential side reactions and controlling the reaction conditions.[1][2]
FAQ 1.1: My reaction is incomplete, and I'm recovering significant amounts of starting material. What's going wrong?
Answer: Incomplete conversion is a frequent issue and can be attributed to several factors related to reaction equilibrium, reagent activity, and temperature.
Potential Causes & Solutions:
-
Insufficient Temperature or Reaction Time: The chlorination of the tautomeric amide form of a hydroxypyrimidine requires significant energy input. Many procedures call for heating the substrate in excess POCl₃ at reflux temperatures (around 110 °C).[2][3]
-
Troubleshooting: Ensure your reaction reaches and maintains the target reflux temperature. For resistant substrates, extending the reaction time (e.g., from 4 hours to 8-12 hours) can improve conversion. Monitor the reaction progress by TLC or LCMS.
-
-
Formation of Polymeric Phosphorus Byproducts: During the reaction, POCl₃ is converted into various chlorophosphoric and pyrophosphoric acid species. These viscous, polymeric byproducts can coat the surface of the starting material, preventing it from reacting.[4]
-
Troubleshooting:
-
Use of a Co-reagent: Adding phosphorus pentachloride (PCl₅) can help break down these polymeric byproducts, converting them back into monomeric POCl₃, thus maintaining a reactive environment.[4]
-
Mechanical Agitation: Ensure vigorous stirring throughout the reaction to keep the starting material suspended and prevent caking.
-
-
-
Use of a Tertiary Amine Catalyst: The reaction generates HCl, which can protonate the pyrimidine ring, deactivating it towards further reaction. Tertiary amines like N,N-dimethylaniline, N,N-diethylaniline, or pyridine are often added to scavenge this HCl.[1][3][4] The resulting amine hydrochloride salt can also act as a catalyst.[4]
FAQ 1.2: My reaction mixture turned into a dark, intractable tar. What happened and how can I prevent it?
Answer: The formation of dark, tarry residues is typically a sign of thermal decomposition or polymerization. This is especially common with electron-rich pyrimidine systems or at excessively high temperatures.
Potential Causes & Solutions:
-
Excessive Temperature: While high heat is necessary, temperatures significantly above the reflux of POCl₃ can lead to uncontrolled side reactions and decomposition of the sensitive pyrimidine ring.
-
Troubleshooting: Use a temperature-controlled heating mantle and monitor the internal reaction temperature. Do not exceed 120 °C unless specific literature for your substrate suggests otherwise.
-
-
Presence of Reactive Functional Groups: Pyrimidines with sensitive functional groups (e.g., unprotected amino groups) can be prone to polymerization under harsh acidic conditions.
-
Troubleshooting: Ensure that other functional groups on your starting material are compatible with hot, concentrated acid. Protective groups may be necessary.
-
-
Solvent-Free Conditions: While often efficient, solvent-free reactions using excess POCl₃ can lead to high local concentrations and heat, promoting tar formation.[1][5][6]
-
Troubleshooting: Consider using a high-boiling inert solvent like acetonitrile or dioxane to moderate the reaction, although this may require higher temperatures or pressure to achieve full conversion.
-
FAQ 1.3: After work-up, my product is contaminated with a phosphorus-containing impurity. How is this formed and how do I remove it?
Answer: This is a classic side reaction involving the formation of a stable phosphate or pyrophosphate ester. The hydroxyl group of the pyrimidine can react with POCl₃ or its byproducts to form a P-O-C bond instead of the desired C-Cl bond.
Mechanism of Byproduct Formation:
The intermediate in the chlorination is a pyridinium dichlorophosphate ester. While this intermediate usually proceeds to the chloride, it can also react with other phosphorus species or be resistant to conversion, ending up in the final product after work-up.
Diagram: Proposed Mechanism of Chlorination and Phosphate Ester Side Reaction
Caption: Path to chloropyrimidine vs. phosphate byproduct.
Troubleshooting & Purification:
-
Vigorous Hydrolysis: The key to removing these byproducts is thorough hydrolysis during the work-up. Quenching the reaction mixture by slowly adding it to a large excess of crushed ice with vigorous stirring is critical.[3][7] POCl₃ reacts exothermically with water to form phosphoric and hydrochloric acids, which helps break down these esters.[3]
-
Aqueous Base Wash: After quenching and extraction into an organic solvent (e.g., dichloromethane or ethyl acetate), wash the organic layer thoroughly with a saturated sodium bicarbonate or sodium carbonate solution. This will neutralize the acids and help hydrolyze and remove any remaining phosphorus-containing impurities into the aqueous layer.
-
Use of PCl₅: As mentioned in FAQ 1.1, adding PCl₅ can drive the reaction to completion and minimize the formation of stable phosphate intermediates.[4]
Section 2: Vilsmeier-Haack Type Side Reactions
When N,N-dimethylformamide (DMF) or another substituted formamide is used as a solvent or additive with POCl₃, a Vilsmeier reagent is formed in situ.[8][9] This powerful electrophile can lead to unexpected side reactions.
FAQ 2.1: I used DMF as a solvent with POCl₃ and isolated a product that has been formylated (-CHO group added). Why did this happen?
Answer: The combination of POCl₃ and DMF generates the Vilsmeier reagent, (ClCH=N⁺(Me)₂)PO₂Cl₂⁻. This reagent is a potent formylating agent for electron-rich aromatic and heteroaromatic rings.[9] If your pyrimidine ring is sufficiently activated (e.g., with electron-donating groups), it can undergo electrophilic substitution at an available carbon position (typically C-5) to yield a formylated byproduct.[10]
Diagram: Troubleshooting Vilsmeier-Haack Side Reactions
Caption: Avoid DMF to prevent unwanted formylation.
Prevention:
-
Avoid DMF: The simplest solution is to avoid using DMF as a solvent or additive in these reactions.
-
Alternative Catalysts/Bases: If a base is needed to scavenge HCl, use a non-formylating tertiary amine like N,N-diethylaniline or pyridine.[11]
-
Alternative Solvents: If a co-solvent is required, use high-boiling, inert options such as toluene, xylene, or dichlorobenzene.
Section 3: Regioselectivity in Dichloropyrimidine Reactions
For substrates like uracil, chlorination yields 2,4-dichloropyrimidine. The two chlorine atoms exhibit different reactivities, which is key to their synthetic utility but can also be a source of side reactions if not controlled.
FAQ 3.1: I am trying to perform a nucleophilic substitution on 2,4-dichloropyrimidine, but I'm getting a mixture of 2- and 4-substituted isomers. How can I control the regioselectivity?
Answer: The C-4 position of 2,4-dichloropyrimidine is generally more reactive towards nucleophilic aromatic substitution (SNAr) than the C-2 position.[12][13] However, this selectivity is not absolute and is highly dependent on the nucleophile, solvent, temperature, and other substituents on the pyrimidine ring.
Factors Influencing Regioselectivity:
| Factor | Favors C-4 Substitution (Major Product) | Favors C-2 Substitution (Increased Byproduct) |
| Temperature | Lower temperatures (e.g., 0 °C to RT) | Higher temperatures |
| Nucleophile | Sterically hindered amines, most neutral amines | Small, highly reactive nucleophiles; tertiary amines can show excellent C-2 selectivity.[14] |
| Ring Substituents | Electron-withdrawing group at C-5 | Electron-donating group at C-6 can reverse selectivity.[13] |
| Reaction Conditions | Controlled addition of nucleophile | Use of strong bases without pre-mixing can lead to mixtures.[15] |
Troubleshooting & Optimization:
-
Control Temperature: Begin your reaction at a low temperature (e.g., 0 °C) and allow it to warm slowly to room temperature. This often provides the best kinetic selectivity for the more reactive C-4 position.
-
Choice of Base and Solvent: For amine nucleophiles, using a non-nucleophilic base like diisopropylethylamine (DIPEA) in a solvent like n-butanol can favor C-4 substitution.[12]
-
Catalysis: For certain nucleophiles, palladium-catalyzed amination has been shown to provide very high regioselectivity for the C-4 position.[15]
-
Substituent Effects: Be aware of the electronic effects of other groups on the pyrimidine ring. A strong electron-donating group at C-6 can make the C-2 position more electrophilic, leading to mixtures or even reversal of selectivity.[13]
Section 4: Work-up and Purification
A successful reaction can be ruined by a problematic work-up. The quenching of excess POCl₃ is highly exothermic and generates corrosive HCl gas.
FAQ 4.1: What is the safest and most effective way to quench excess POCl₃ and purify my product?
Answer: A careful and controlled work-up procedure is essential for safety and for isolating a clean product.
Step-by-Step Recommended Protocol:
-
Cool the Reaction: After the reaction is complete, allow the mixture to cool to room temperature.
-
(Optional) Distill Excess POCl₃: For larger scale reactions, much of the excess POCl₃ can be removed by distillation under reduced pressure.[3][4][7] This significantly reduces the exothermicity of the subsequent quench. This must be done in a well-ventilated fume hood.
-
Prepare for Quench: Prepare a separate flask containing a large amount of crushed ice and water (at least 10-20 times the volume of the POCl₃ mixture). Place this flask in an ice bath to keep it cold.
-
Slow Addition: Using an addition funnel, add the reaction mixture dropwise to the vigorously stirred ice/water slurry. Crucially, never add water to the reaction mixture. [3] This reverse addition ensures that the POCl₃ is always in a large excess of water, which helps to dissipate the heat safely. Monitor the temperature of the quenching slurry and control the addition rate to keep it below 20 °C.
-
Neutralization: Once the addition is complete, slowly add a saturated solution of sodium bicarbonate or sodium carbonate to neutralize the acidic solution to a pH of 7-8. Be cautious, as this will generate CO₂ gas.
-
Extraction: Extract the aqueous slurry with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash and Dry: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.
-
Final Purification: The crude product can then be purified by standard methods such as recrystallization or column chromatography.
References
- 1. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ijpcbs.com [ijpcbs.com]
- 9. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 10. scispace.com [scispace.com]
- 11. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 12. Page loading... [guidechem.com]
- 13. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 14. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of (6-Chloropyrimidin-4-YL)methanol
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address specific challenges encountered during the purification of (6-Chloropyrimidin-4-YL)methanol.
I. Frequently Asked Questions (FAQs)
Q1: My purified this compound appears as a white to yellow solid. Is this normal?
A1: Yes, this is within the expected appearance for this compound. Commercial suppliers describe this compound as a white to yellow solid[1]. The color variation can be attributed to minor impurities that do not significantly affect the overall purity. However, a pronounced yellow or brown color may indicate the presence of degradation products or residual starting materials, necessitating further purification.
Q2: I'm observing poor solubility of my crude this compound in common organic solvents. What do you recommend?
A2: this compound is a polar molecule, and its solubility can be challenging. While specific solubility data is not extensively published, its structural analogue, minoxidil (a substituted pyrimidine), is soluble in propylene glycol and methanol, with limited solubility in other common organic solvents[2]. For purification purposes, it is advisable to start with polar solvents like methanol or a mixture of dichloromethane and methanol[3][4]. If solubility remains an issue, gentle warming can be attempted, but caution is advised due to potential thermal instability.
Q3: My compound seems to be degrading during column chromatography on silica gel. What could be the cause?
A3: Pyrimidine-containing compounds can be sensitive to the acidic nature of silica gel, leading to degradation on the column[5]. This can manifest as streaking on TLC plates and the appearance of new, more polar spots. The hydroxyl group in this compound can also interact strongly with the silica, leading to tailing and poor separation.
Q4: Are there any known incompatible materials or conditions to avoid during the workup and purification of this compound?
A4: Yes, it is important to avoid strong oxidizing agents, as they can react with the pyrimidine ring or the alcohol functionality[6]. Additionally, prolonged exposure to acidic or basic conditions during aqueous workups should be minimized to prevent hydrolysis of the chloropyrimidine moiety or other sensitive functional groups[5]. Thermal stress should also be avoided, as pyrimidine derivatives can be thermally labile[5].
II. Troubleshooting Guides
A. Column Chromatography Challenges
Issue 1: Product Tailing and Poor Resolution on Silica Gel
Cause: The polar nature of the pyrimidine nitrogen atoms and the hydroxyl group leads to strong interactions with the acidic silanol groups on the silica surface. This results in slow and uneven elution, causing band broadening and "tailing" of the product spot on TLC and broad peaks during column chromatography.
Troubleshooting Workflow:
Caption: Troubleshooting tailing in column chromatography.
Detailed Protocol: Mobile Phase Modification
-
Preparation: Prepare your standard mobile phase (e.g., a gradient of methanol in dichloromethane).
-
Addition of Modifier: To a fresh batch of your mobile phase, add triethylamine (TEA) to a final concentration of 0.1-1% (v/v)[3]. Alternatively, for highly basic compounds, a solution of ammonium hydroxide in the mobile phase can be effective[7].
-
Equilibration: Equilibrate your silica gel column with the modified mobile phase for at least 3-5 column volumes before loading your sample.
-
Elution: Proceed with your gradient elution, monitoring fractions by TLC. The basic modifier will compete with your compound for the acidic sites on the silica, leading to a more symmetrical peak shape.
Issue 2: Co-elution with Polar Impurities
Cause: The synthesis of this compound may result in byproducts with similar polarity, making separation by traditional normal-phase chromatography challenging. These impurities could include starting materials or side-products from reactions like the Biginelli or Pinner syntheses, which are common for creating pyrimidine rings[8][9].
Troubleshooting Workflow:
Caption: Resolving co-eluting impurities.
B. Recrystallization Challenges
Issue 3: Difficulty in Finding a Suitable Recrystallization Solvent
Cause: The compound may be too soluble in polar solvents and poorly soluble in non-polar solvents, making single-solvent recrystallization difficult.
Troubleshooting Guide:
| Solvent System | Procedure | Expected Outcome |
| Ethanol/Water | Dissolve the crude product in a minimal amount of hot ethanol. Add hot water dropwise until the solution becomes slightly cloudy. Allow to cool slowly. | Formation of high-purity crystals, as the compound is less soluble in the more aqueous mixture at lower temperatures. |
| Methanol/Acetonitrile | Dissolve the crude product in a minimal amount of hot methanol. Add acetonitrile and allow the solution to cool. | The addition of the less polar acetonitrile can induce crystallization.[3] |
| Isopropanol | Dissolve the crude product in hot isopropanol and allow it to cool slowly. | A single solvent system that can be effective for moderately polar compounds.[3] |
Step-by-Step Protocol for Two-Solvent Recrystallization (Ethanol/Water):
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely.
-
Heat the solution to boiling.
-
Slowly add hot water dropwise until the solution just begins to turn cloudy.
-
If too much water is added, clarify the solution by adding a few drops of hot ethanol.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
For maximum yield, place the flask in an ice bath for 30 minutes.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.
C. Advanced Purification: Supercritical Fluid Chromatography (SFC)
For particularly challenging separations, especially when dealing with thermally labile or highly polar compounds, Supercritical Fluid Chromatography (SFC) presents a powerful alternative to traditional HPLC.
Why Consider SFC?
-
Speed: SFC offers faster separations due to the low viscosity of supercritical CO2[10][11].
-
Green Chemistry: It significantly reduces the consumption of organic solvents[12].
-
Versatility: While considered a normal-phase technique, the use of polar co-solvents like methanol allows for the purification of a wide range of polar molecules[13][14]. A general rule of thumb is that any compound soluble in methanol at a concentration of at least 1 mg/mL is amenable to SFC[12].
Typical SFC Conditions for Polar Molecules:
| Parameter | Recommended Setting | Rationale |
| Mobile Phase | Supercritical CO2 with a polar co-solvent (e.g., methanol) | The CO2 acts as the weak eluent, while the polar co-solvent increases the mobile phase strength to elute polar analytes.[11] |
| Co-solvent Gradient | 5% to 50% Methanol | A gradient is often necessary to effectively separate compounds with differing polarities. |
| Stationary Phase | Ethylpyridine or polar-embedded phases | These stationary phases provide better retention and selectivity for polar compounds in SFC.[12] |
| Temperature | 35-50 °C | Operating above the critical temperature of CO2 (31.1 °C).[11] |
| Back Pressure | 100-200 bar | Maintained to keep the CO2 in its supercritical state. |
III. References
-
How Good is SFC for Polar Analytes? | Chromatography Today. --INVALID-LINK--
-
Supercritical fluid chromatography - Wikipedia. --INVALID-LINK--
-
Separations and Purifications - Veranova. --INVALID-LINK--
-
Separation of Highly Polar Compounds by SFC With Detection by Q-TOF LC/MS - Agilent. --INVALID-LINK--
-
This compound - AK Scientific, Inc. --INVALID-LINK--
-
Supercritical Fluid Chromatography (SFC) Columns - Phenomenex. --INVALID-LINK--
-
This compound | 1025351-41-0 | ARB35141 - Biosynth. --INVALID-LINK--
-
This compound丨CAS 1025351-41-0. --INVALID-LINK--
-
Application Notes and Protocols for the Purification of 4-Pyrimidine Methanamine Reaction Products - Benchchem. --INVALID-LINK--
-
This compound (C5H5ClN2O) - PubChemLite. --INVALID-LINK--
-
1025351-41-0 | this compound - 1PlusChem LLC. --INVALID-LINK--
-
1025351-41-0|this compound|BLD Pharm. --INVALID-LINK--
-
Common side reactions in the synthesis of pyrimidines and their prevention - Benchchem. --INVALID-LINK--
-
Troubleshooting unexpected side reactions in pyrimidine synthesis - Benchchem. --INVALID-LINK--
-
Technical Support Center: Enhancing the Stability of Pyrimidine Compounds During Workup - Benchchem. --INVALID-LINK--
-
Column chromatography issue : r/Chempros - Reddit. --INVALID-LINK--
-
Covalently stabilized self-assembled chlorophyll nanorods by olefin metathesis. --INVALID-LINK--
-
1025351-41-0 this compound AKSci 3555DV. --INVALID-LINK--
-
RECOMMENDED METHODS FOR THE PURIFICATION OF SOLVENTS AND TESTS FOR IMPURITIES METHANOL and ETHANOL. --INVALID-LINK--
-
Synthesis and Characterization of Impurities in the Production Process of Lopinavir - PMC. --INVALID-LINK--
-
This compound - 玉函医药. --INVALID-LINK--
-
Mol. Formula: - Sigma-Aldrich. --INVALID-LINK--
-
Molecularly Imprinted Polymers for Pharmaceutical Impurities: Design and Synthesis Methods - PMC - NIH. --INVALID-LINK--
-
(6-Chloro-4-(ethylamino)pyridin-3-yl)methanol | 959162-99-3 - Sigma-Aldrich. --INVALID-LINK--
-
(6-chloropyridin-3-yl)methanol - Sigma-Aldrich. --INVALID-LINK--
-
CAS NO. 1025351-41-0 | this compound | Catalog BD-A161189 - Arctom. --INVALID-LINK--
-
(6-Chloro-4-methylpyridin-2-yl)methanol - 1227601-23-1 - Vulcanchem. --INVALID-LINK--
-
Minoxidil - Wikipedia. --INVALID-LINK--
-
Evolution of Methanol Molecules within Pyridine-Modified Mordenite Unveiled by Solid-State NMR Spectroscopy | ACS Catalysis. --INVALID-LINK--
References
- 1. CAS 1025351-41-0丨this compound from China Manufacturer - Wolfa [wolfabio.com]
- 2. Minoxidil - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. rsc.org [rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. aksci.com [aksci.com]
- 7. reddit.com [reddit.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. veranova.com [veranova.com]
- 11. Supercritical Fluid Chromatography (SFC) Columns | Phenomenex [phenomenex.com]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. Supercritical fluid chromatography - Wikipedia [en.wikipedia.org]
- 14. agilent.com [agilent.com]
Technical Support Center: Optimization of Catalyst and Solvent for Pyrimidine Synthesis
Welcome to the Technical Support Center dedicated to the synthesis of pyrimidines. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of pyrimidine synthesis. Here, we emphasize the critical role of catalyst and solvent optimization to enhance reaction efficiency, yield, and purity.
Section 1: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, offering causative explanations and actionable solutions.
Question 1: I am observing a low yield of my desired pyrimidine product in a Biginelli-type reaction. What are the likely causes and how can I improve it?
Answer:
Low yields in pyrimidine synthesis, particularly in multicomponent reactions like the Biginelli condensation, are a frequent challenge. The primary culprits often involve suboptimal catalyst activity, inappropriate reaction conditions, or competing side reactions.[1][2]
Underlying Causes & Solutions:
-
Insufficient Catalyst Activity: The catalyst may be deactivated, used in an inadequate amount, or may not be suitable for your specific substrates.[1]
-
Troubleshooting Steps:
-
Increase Catalyst Loading: Incrementally increase the catalyst concentration. For instance, if using a Lewis acid like Yb(OTf)₃, you might increase the loading from 1 mol% to 5 mol%.[3]
-
Screen Different Catalysts: The choice of catalyst is crucial. While classical methods often employ strong Brønsted acids like HCl, these can sometimes promote side reactions.[1] Consider screening a panel of catalysts, including Lewis acids (e.g., FeCl₃, ZnCl₂, InCl₃) and organocatalysts (e.g., L-proline).[1][3][4] Heterogeneous catalysts can also be an excellent option for easier purification and potential recyclability.[4]
-
Check Catalyst Quality: Ensure your catalyst is pure and anhydrous, as moisture can deactivate many Lewis acids. If using a reusable catalyst, it may require regeneration before use.[5]
-
-
-
Suboptimal Reaction Temperature and Time: The reaction may not have reached completion, or prolonged reaction times at high temperatures could be leading to product degradation.
-
Troubleshooting Steps:
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the consumption of starting materials and the formation of the product over time.[1] This will help determine the optimal reaction time.
-
Temperature Optimization: Some reactions benefit from elevated temperatures to overcome activation energy barriers, while others require milder conditions to prevent byproduct formation.[1] A systematic temperature screen (e.g., room temperature, 50 °C, reflux) is recommended.
-
-
-
Poor Solvent Choice: The solvent plays a critical role in solubilizing reactants and intermediates, and its polarity can significantly influence the reaction rate and equilibrium.[1][6]
-
Troubleshooting Steps:
-
Solvent Screening: Experiment with a range of solvents with varying polarities. Polar solvents like ethanol and acetonitrile are commonly used and often give good results.[1][4] In some cases, greener alternatives like water or even solvent-free conditions can lead to improved yields and easier work-up.[4][7]
-
Solubility Check: Ensure all your starting materials are soluble in the chosen solvent at the reaction temperature. Poor solubility can lead to low conversion rates.
-
-
Question 2: My reaction is producing a significant amount of byproducts, complicating purification. How can I identify and minimize these unwanted side reactions?
Answer:
The formation of byproducts is a common issue in pyrimidine synthesis, often arising from competing reaction pathways. Identifying the structure of the major byproduct is the first step toward mitigating its formation.
Common Byproducts & Mitigation Strategies:
-
Hantzsch-type Dihydropyridine Formation: In Biginelli reactions, a common byproduct is a Hantzsch-type 1,4-dihydropyridine. This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia (which can form from the decomposition of urea at higher temperatures).[5]
-
Identification: This byproduct can often be identified by its distinct spectroscopic signature (NMR, MS) compared to the desired dihydropyrimidinone.
-
Mitigation:
-
Lower Reaction Temperature: The Hantzsch pathway is often favored at higher temperatures. Running the reaction at a lower temperature can significantly reduce the formation of this byproduct.[5]
-
Order of Addition: Adding the urea last to the reaction mixture can sometimes minimize its decomposition into ammonia.[5]
-
Catalyst Selection: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways. Some Lewis acids may favor the desired reaction.[5]
-
-
-
Knoevenagel Condensation Product: A competing reaction between the aldehyde and the β-ketoester can lead to the formation of a Knoevenagel condensation product, consuming the starting materials.[2]
-
Identification: This byproduct will lack the urea-derived portion of the molecule and can be identified by spectroscopic analysis.
-
Mitigation:
-
Alter Stoichiometry: Using a slight excess of urea (e.g., 1.2–1.5 equivalents) can push the equilibrium towards the desired pathway.[2]
-
Catalyst Choice: A catalyst that preferentially activates the iminium ion formation (from the aldehyde and urea) can suppress the Knoevenagel condensation.
-
-
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to general questions about catalyst and solvent selection for pyrimidine synthesis.
Q1: What is the fundamental role of a catalyst in pyrimidine synthesis?
A1: In many pyrimidine syntheses, particularly multicomponent reactions, the catalyst is essential for activating the substrates and facilitating key bond-forming steps. For instance, in the Biginelli reaction, an acid catalyst (Brønsted or Lewis) protonates the aldehyde carbonyl group, making it more electrophilic for nucleophilic attack by urea.[6] This initial step is often rate-limiting, and in the absence of a catalyst, the reaction may proceed very slowly or not at all, resulting in poor yields.[1]
Q2: How do I choose an appropriate solvent for my pyrimidine synthesis?
A2: The ideal solvent should dissolve all reactants and intermediates while being inert to the reaction conditions.[8] For pyrimidine synthesis, polar solvents are generally preferred as they can help to stabilize charged intermediates in the reaction mechanism.[1] However, the optimal choice is highly substrate-dependent. A good starting point is to consider the polarity of your reactants. A solvent screen is often the most effective way to identify the best solvent for a specific reaction.[9] Consider starting with common solvents like ethanol, acetonitrile, or even exploring solvent-free conditions, which can be more environmentally friendly.[4][7]
Q3: Can I use a reusable (heterogeneous) catalyst for my reaction?
A3: Yes, and there are several advantages to doing so. Heterogeneous catalysts, such as solid-supported acids or metal-based nanoparticles, can often be easily recovered from the reaction mixture by simple filtration.[4][10] This simplifies product purification and allows for the catalyst to be reused, which can be more cost-effective and environmentally friendly.[10] However, it is important to check for catalyst leaching and ensure its activity is maintained over multiple cycles.
Q4: My reaction seems to stall before completion. What could be the cause?
A4: Incomplete conversion can be due to several factors. The catalyst may have become deactivated over the course of the reaction.[5] This can be caused by impurities in the starting materials or by the formation of inhibiting byproducts.[5][11] Another possibility is that the reaction has reached equilibrium. In this case, removing a byproduct (e.g., water) or using an excess of one of the reactants might drive the reaction to completion. Finally, ensure the reaction time is sufficient by monitoring its progress with TLC or HPLC.[5]
Section 3: Experimental Protocols & Data
Protocol 1: General Procedure for Catalyst and Solvent Screening in a Biginelli Reaction
This protocol provides a framework for optimizing the catalyst and solvent for the synthesis of a dihydropyrimidinone (DHPM).
Materials:
-
Aldehyde (1 mmol)
-
β-ketoester (1 mmol)
-
Urea (1.5 mmol)
-
A selection of catalysts (e.g., HCl, Yb(OTf)₃, L-proline)
-
A selection of solvents (e.g., Ethanol, Acetonitrile, Tetrahydrofuran (THF), Toluene, Solvent-free)
Procedure:
-
To a series of reaction vials, add the aldehyde (1 mmol), β-ketoester (1 mmol), and urea (1.5 mmol).
-
To each vial, add the chosen catalyst (e.g., 10 mol% of L-proline or 1 mol% of Yb(OTf)₃).
-
To each vial, add the chosen solvent (2 mL). For the solvent-free reaction, do not add any solvent.
-
Seal the vials and place them in a pre-heated reaction block at the desired temperature (e.g., 80 °C).
-
Stir the reactions for a set amount of time (e.g., 12 hours).
-
After the reaction is complete, cool the mixtures to room temperature.
-
Analyze a small aliquot of each reaction mixture by TLC or HPLC to determine the conversion and relative yield of the desired product.
-
Based on the results, the most promising catalyst and solvent combination can be selected for a larger-scale reaction and further optimization.
Table 1: Effect of Catalyst and Solvent on the Yield of a Model Biginelli Reaction
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | None | Ethanol | Reflux | 24 | <10 |
| 2 | HCl (20) | Ethanol | Reflux | 6 | 75 |
| 3 | Yb(OTf)₃ (1) | Acetonitrile | 80 | 4 | 92 |
| 4 | L-proline (10) | Ethanol | Reflux | 12 | 85 |
| 5 | InCl₃ (5) | THF | 65 | 8 | 88 |
| 6 | Yb(OTf)₃ (1) | Solvent-free | 100 | 2 | 95 |
Data is representative and compiled from various literature sources for a model reaction between benzaldehyde, ethyl acetoacetate, and urea.[1][3]
Section 4: Visualizing Reaction Pathways and Troubleshooting
Diagram 1: Simplified Biginelli Reaction Mechanism
This diagram illustrates the key steps in the acid-catalyzed Biginelli reaction, highlighting the role of the catalyst in activating the aldehyde.
Caption: Key steps in the acid-catalyzed Biginelli reaction.
Diagram 2: Troubleshooting Workflow for Low Yield
This flowchart provides a logical sequence of steps to diagnose and resolve low reaction yields.
Caption: Troubleshooting workflow for low pyrimidine synthesis yields.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Biginelli Reaction [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. reddit.com [reddit.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
How to avoid impurities in (6-Chloropyrimidin-4-YL)methanol reactions
Welcome to the technical support guide for (6-Chloropyrimidin-4-YL)methanol. This resource is designed for researchers, scientists, and drug development professionals to proactively address and troubleshoot impurity formation in reactions involving this critical pyrimidine intermediate. Our goal is to provide you with the mechanistic insights and practical protocols necessary to ensure the highest purity and yield in your synthetic endeavors.
Frequently Asked Questions (FAQs)
This section addresses high-level questions to provide a foundational understanding of the challenges associated with this compound chemistry.
Q1: What are the most common types of impurities encountered in reactions with this compound?
A1: Impurities typically arise from three main sources: reactions involving the two key functional groups (the 6-chloro and 4-hydroxymethyl moieties), degradation of the pyrimidine core, or contaminants from starting materials and solvents. Common impurity classes include hydrolyzed byproducts (6-hydroxypyrimidin-4-yl)methanol, oxidized species (e.g., the corresponding aldehyde or carboxylic acid), and products of nucleophilic substitution where the chlorine is displaced by other nucleophiles present in the reaction mixture.
Q2: The 6-chloro group seems very reactive. Is it a primary source of side products?
A2: Absolutely. The pyrimidine ring is electron-deficient, which activates the chlorine atom at the 6-position towards nucleophilic aromatic substitution (SNAr). This makes it the most probable site for unwanted side reactions. Nucleophiles such as water, amines (sometimes from solvent degradation, like DMF), or even the alcohol of another this compound molecule can displace the chloride, leading to a range of impurities.[1]
Q3: How can the 4-hydroxymethyl group contribute to impurity formation?
A3: The primary alcohol of the hydroxymethyl group is susceptible to oxidation, especially in the presence of common laboratory oxidants or even air under harsh conditions (e.g., high heat in the presence of metal catalysts). This can yield the corresponding 4-formyl (aldehyde) or 4-carboxy (carboxylic acid) pyrimidine derivatives. Furthermore, it can undergo undesired esterification or etherification if corresponding reagents or conditions are not carefully controlled.
Q4: I've detected an unknown impurity in my reaction. What is the first analytical step I should take?
A4: The immediate and most effective first step is to use High-Performance Liquid Chromatography coupled with Mass Spectrometry (LC-MS).[2][3] This technique provides both the retention time (a measure of polarity) and the mass-to-charge ratio of the impurity. By comparing the mass of the impurity to your starting material, you can often deduce the chemical transformation that occurred (e.g., a +16 Da shift suggests oxidation; a -19 Da shift from an initial mass including chlorine suggests hydrolysis to a hydroxyl group). This initial data is crucial for forming a hypothesis about the impurity's identity and developing a mitigation strategy.
Troubleshooting Guide: Common Experimental Issues
This guide provides a structured, issue-based approach to identifying and resolving specific impurity problems.
Issue 1: A new, more polar impurity is observed by TLC or HPLC.
Question: My HPLC chromatogram shows a significant new peak with a shorter retention time than my desired product. TLC analysis confirms a spot with a lower Rf value. What is the likely cause and how can I prevent it?
Answer: A more polar impurity typically indicates the introduction of a polar functional group or the loss of a non-polar one. For this compound, there are two primary suspects.
Potential Cause A: Hydrolysis of the 6-Chloro Group
The 6-chloro substituent can be displaced by water or hydroxide ions, especially under basic or heated conditions, to form the significantly more polar (6-Hydroxypyrimidin-4-YL)methanol.
-
Causality: The electron-withdrawing nature of the ring nitrogens makes the carbon at the 6-position electrophilic and susceptible to nucleophilic attack. Water, while a weak nucleophile, can participate in this reaction, particularly when facilitated by heat or base.
-
Mitigation Protocol:
-
Ensure Anhydrous Conditions: Dry all solvents using appropriate methods (e.g., distillation over a drying agent, use of molecular sieves). Use freshly opened bottles of anhydrous solvents.
-
Inert Atmosphere: Run the reaction under a dry, inert atmosphere (Nitrogen or Argon) to prevent atmospheric moisture from entering the reaction vessel.
-
Temperature Control: Avoid excessive temperatures. If heating is necessary, use the minimum temperature required for the reaction to proceed at a reasonable rate. Monitor the reaction closely to avoid prolonged heating.
-
pH Control: If possible, run the reaction under neutral or acidic conditions, as basic conditions will accelerate hydrolysis.
-
Potential Cause B: Oxidation of the Hydroxymethyl Group
The primary alcohol can be oxidized to the more polar 4-formylpyrimidine (aldehyde) or 4-carboxypyrimidine (carboxylic acid).
-
Causality: This can occur if oxidizing agents are present, or sometimes through air oxidation catalyzed by trace metals, especially at elevated temperatures.
-
Mitigation Protocol:
-
Degas Solvents: To remove dissolved oxygen, sparge your solvents with an inert gas (N2 or Ar) for 15-30 minutes before use.
-
Avoid Oxidizing Agents: Scrutinize all reagents to ensure no incompatible oxidizing agents are present.
-
Use of Antioxidants: In sensitive, long-duration reactions, the addition of a radical scavenger or antioxidant (e.g., BHT) in trace amounts can sometimes be beneficial, though this should be tested on a small scale first.
-
Issue 2: A new, less polar impurity is observed by TLC or HPLC.
Question: My analysis shows an impurity that is less polar than my product (higher Rf on TLC, longer retention time on HPLC). What could this be?
Answer: Less polar impurities often arise from dimerization or reactions that add bulky, non-polar groups.
Potential Cause: Dimerization via Ether Linkage
A common side reaction is the intermolecular SNAr reaction where the hydroxymethyl group of one molecule acts as a nucleophile to displace the 6-chloro group on another molecule. This forms a bis(pyrimidinyl) ether, a significantly larger and less polar molecule.
-
Causality: This reaction is favored under basic conditions, which deprotonate the alcohol to form a more potent alkoxide nucleophile. It is also concentration-dependent.
-
Mitigation Protocol:
-
Control Basicity: If a base is required for your primary reaction, use a non-nucleophilic, sterically hindered base (e.g., DBU, DIPEA) instead of bases like NaOH or KOH. Add the base slowly and at a low temperature.
-
High Dilution: Run the reaction at a lower concentration. This kinetically disfavors the bimolecular dimerization reaction relative to your desired intramolecular or primary intermolecular reaction.
-
Order of Addition: If your protocol involves reacting the hydroxymethyl group, ensure it is protected or has reacted before subjecting the molecule to conditions that might promote dimerization (like adding a strong base).
-
Issue 3: My chromatogram is messy with multiple unidentified peaks.
Question: My crude product analysis shows not one or two, but a multitude of small-to-medium peaks, suggesting general decomposition. What is happening?
Answer: Multiple peaks often point to a lack of reaction control, leading to thermal decomposition or solvent participation.
Potential Cause A: Thermal Decomposition
Pyrimidine rings, while aromatic, can be susceptible to decomposition under harsh thermal stress, leading to a complex mixture of byproducts.
-
Causality: High temperatures can provide the activation energy for various undesired pathways, including ring opening, fragmentation, or polymerization.
-
Mitigation Protocol:
-
Screen Lower Temperatures: Systematically lower the reaction temperature. Even a 10-20 °C reduction can dramatically improve selectivity.
-
Use a More Active Catalyst: If the reaction is catalyzed, switching to a more efficient catalyst may allow you to achieve the desired conversion at a lower temperature.
-
Monitor Reaction Time: Do not let the reaction run for an unnecessarily long time. Monitor by TLC or HPLC and quench the reaction as soon as the starting material is consumed.
-
Potential Cause B: Solvent Participation
Certain solvents can decompose and participate in the reaction. A classic example is Dimethylformamide (DMF).
-
Causality: At temperatures above ~80-100 °C, DMF can decompose to form dimethylamine and carbon monoxide. Dimethylamine is a potent nucleophile that can react with the 6-chloro position to form a dimethylamino-substituted impurity.[4]
-
Mitigation Protocol:
-
Solvent Selection: If high temperatures are unavoidable, switch to a more stable, high-boiling point solvent such as DMSO, NMP, or sulfolane.
-
Temperature Limits: If using DMF, try to keep the reaction temperature below 80 °C.
-
Visualizing Impurity Pathways and Troubleshooting
To better understand the relationships between conditions and outcomes, the following diagrams illustrate the key impurity pathways and a logical troubleshooting workflow.
Caption: Key impurity formation pathways from this compound.
Caption: Troubleshooting workflow for impurity identification and mitigation.
Analytical Methods for Impurity Profiling
A robust analytical strategy is essential for detecting, identifying, and quantifying impurities. The choice of technique depends on the nature of the impurity and the information required.
| Analytical Technique | Primary Use & Application | Common Setup & Considerations |
| HPLC-UV/DAD | Purity Assessment & Quantification: The workhorse method for routine analysis. It separates compounds based on polarity and quantifies them by UV absorbance. A Diode Array Detector (DAD) provides UV spectra, aiding in peak identification.[5][6] | Column: Reversed-phase C18 (most common). Mobile Phase: Acetonitrile/Methanol and Water (often with 0.1% TFA or Formic Acid). Key: Develop a gradient method to ensure separation of closely eluting impurities. |
| LC-MS | Impurity Identification: Provides the molecular weight of unknown impurities, which is critical for structural elucidation. It is the definitive tool for identifying byproducts from side reactions or degradation.[2] | Ionization: Electrospray Ionization (ESI) is typically used. Key: The mass data allows for direct confirmation of hypothesized impurity structures (e.g., hydrolysis, oxidation, dimerization). |
| GC-MS | Volatile Impurity Analysis: Ideal for detecting and identifying residual solvents, volatile starting materials, or low-boiling point byproducts.[5][6] | Injection: Headspace analysis is often used for residual solvents. Direct injection for other volatile components. Key: Essential for process chemistry to ensure solvents are removed to acceptable levels (per ICH guidelines). |
| NMR Spectroscopy | Definitive Structural Elucidation: Used to confirm the exact structure of an isolated impurity. 1D (¹H, ¹³C) and 2D (COSY, HSQC) experiments provide detailed connectivity information.[2] | Requirement: The impurity must be isolated and purified (often via preparative HPLC or column chromatography) to a sufficient concentration for analysis. |
References
- 1. Pyrimidine - Wikipedia [en.wikipedia.org]
- 2. biomedres.us [biomedres.us]
- 3. researchgate.net [researchgate.net]
- 4. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biopharminternational.com [biopharminternational.com]
- 6. benchchem.com [benchchem.com]
Biginelli Condensation Technical Support Center: A Guide for Researchers
Welcome to the technical support center for the Biginelli condensation reaction. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful multicomponent reaction to synthesize 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). As a cornerstone of heterocyclic chemistry, the Biginelli reaction offers an efficient pathway to a class of compounds with significant therapeutic potential, including calcium channel blockers and antihypertensive agents.[1]
This document provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple procedural steps to explain the underlying chemical principles that govern reaction outcomes. Our goal is to empower you with the knowledge to diagnose issues, optimize your reaction conditions, and achieve high yields of pure product.
Troubleshooting Guide: From Low Yields to Impure Products
This section addresses the most common challenges encountered during the Biginelli condensation in a practical question-and-answer format.
Q1: My Biginelli reaction yield is consistently low. What are the primary causes and how can I improve it?
Low yields are a frequent frustration, especially when following the classical protocol which is often plagued by this issue.[2] Several factors can be at play, and a systematic approach to optimization is key.
Underlying Causes & Solutions:
-
Suboptimal Catalyst: The choice and concentration of the catalyst are critical. While traditional methods use Brønsted acids like HCl, these can sometimes promote side reactions.[3] Modern protocols often favor Lewis acids or alternative catalysts for improved yields.
-
Actionable Advice: Screen a variety of catalysts. Lewis acids such as FeCl₃, ZnCl₂, InCl₃, and lanthanide triflates (e.g., Yb(OTf)₃) have been shown to be highly effective.[3][4][5][6] Even simple salts like MgBr₂ have been used successfully.[4] Start with a catalyst loading of 10-20 mol% and optimize from there. For a comparative overview of common catalysts, see Table 1.
-
-
Inefficient Reaction Conditions: Temperature and reaction time are interdependent variables that significantly impact yield.
-
Actionable Advice: Monitor your reaction's progress using Thin Layer Chromatography (TLC). This will help you determine the optimal reaction time and prevent product degradation from prolonged heating.[3][7] While refluxing in ethanol is common, some substrate combinations may benefit from milder conditions, whereas others might require higher temperatures, achievable under solvent-free conditions.[3][7]
-
-
Poor Reagent Purity: Impurities in your starting materials—the aldehyde, β-ketoester, or urea/thiourea—can introduce competing side reactions that consume reagents and lower the yield of your desired DHPM.[3]
-
Actionable Advice: Ensure your reagents are of high purity. If necessary, purify them before use (e.g., distill the aldehyde, recrystallize the urea).
-
-
Solvent Effects: The solvent plays a crucial role in solubilizing the reactants and intermediates, and its polarity can influence the reaction rate.
-
Actionable Advice: Ethanol is a common and effective solvent, but if yields are low, consider screening other polar solvents like acetonitrile or methanol.[3][8] In many cases, solvent-free conditions, often coupled with microwave irradiation or grinding, can dramatically improve yields and reduce reaction times.[5]
-
| Catalyst Type | Examples | Typical Conditions | Advantages |
| Brønsted Acids | HCl, H₂SO₄, p-TSA | Reflux in Ethanol | Inexpensive, traditional method. |
| Lewis Acids | FeCl₃, ZnCl₂, InBr₃, Yb(OTf)₃ | Varies (reflux, solvent-free) | Often higher yields, milder conditions.[3][4][5][6] |
| Heterogeneous | Montmorillonite KSF, Alumina Sulfuric Acid | Solvent-free, heating | Easy removal, recyclable. |
| Organocatalysts | Proline, Thiourea derivatives | Varies | Metal-free, potential for asymmetry. |
Table 1: Comparison of Common Catalysts for the Biginelli Reaction. This table summarizes various catalyst types with examples, typical reaction conditions, and key advantages to guide your selection process.
Q2: I'm observing a fluorescent byproduct in my reaction mixture. What is it, and how can I prevent its formation?
The appearance of a fluorescent byproduct is a classic sign of a competing reaction pathway. This is most commonly the Hantzsch 1,4-dihydropyridine (DHP) synthesis.[7][9]
Causality and Mitigation:
The Hantzsch pathway becomes significant when two equivalents of the β-ketoester react with the aldehyde and ammonia. The ammonia is often generated from the decomposition of urea at elevated temperatures.[7]
-
Control the Temperature: Higher temperatures accelerate the decomposition of urea, favoring the Hantzsch reaction.
-
Actionable Advice: Run the reaction at a lower temperature. This is the most effective way to minimize the formation of the DHP byproduct.[7]
-
-
Catalyst Selection: The nature of the catalyst can influence the selectivity between the Biginelli and Hantzsch pathways.
-
Actionable Advice: If DHP formation is a major issue, screen different Lewis acid catalysts, as some may show a higher preference for the Biginelli condensation.[7]
-
-
Order of Addition: The timing of urea addition can be a factor.
-
Actionable Advice: In some systems, adding the urea portion-wise or as the final component can help to minimize its premature decomposition.[7]
-
Figure 1: Competing Reaction Pathways. This diagram illustrates the divergence between the desired Biginelli pathway to form DHPMs and the competing Hantzsch pathway that leads to fluorescent DHP byproducts, often initiated by the thermal decomposition of urea.
Q3: My crude product is difficult to purify. What are the best practices for isolating pure DHPMs?
Purification can be challenging due to the moderate polarity of DHPMs and the potential for similarly polar byproducts. Recrystallization is the most common and effective method for obtaining high-purity DHPMs.[2]
Step-by-Step Recrystallization Protocol:
-
Initial Work-up: After the reaction is complete (as determined by TLC), cool the reaction mixture to room temperature. If a solid has precipitated, filter the crude product. Wash the solid with a small amount of cold solvent (e.g., ethanol) to remove soluble impurities.[10]
-
Solvent Selection: Ethanol is the most frequently used solvent for the recrystallization of DHPMs. If your product is too soluble in ethanol, a mixed solvent system (e.g., ethanol/water) can be effective.[11] The ideal solvent should dissolve the DHPM well at high temperatures but poorly at low temperatures.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent and heat the mixture with stirring until the solid completely dissolves. Add the solvent in small portions to avoid using an excess, which would reduce the recovery yield.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. Dry the crystals thoroughly, for instance, in a vacuum oven, to remove any residual solvent.
Troubleshooting Purification:
-
Oily Product: If the product "oils out" instead of crystallizing, it may be due to impurities or the solvent being too nonpolar. Try a more polar solvent system or purify the crude product by column chromatography before recrystallization.
-
Low Recovery: If recovery is low, you may have used too much solvent during recrystallization. You can try to recover more product by partially evaporating the solvent from the filtrate and cooling again.[12]
Frequently Asked Questions (FAQs)
-
What is the generally accepted mechanism for the Biginelli reaction? The most widely accepted mechanism proceeds through an N-acyliminium ion intermediate. First, the aldehyde and urea condense under acidic catalysis to form this electrophilic intermediate. The β-ketoester (in its enol form) then performs a nucleophilic attack on the iminium ion. Finally, the molecule cyclizes via an intramolecular condensation to form the dihydropyrimidine ring.[1]
Figure 2: Simplified Biginelli Reaction Mechanism. This workflow illustrates the key steps, starting from the three core components and proceeding through critical intermediates to the final DHPM product.
-
Can I use thiourea instead of urea? Yes, thiourea is a common substitute for urea in the Biginelli reaction, leading to the corresponding 3,4-dihydropyrimidin-2(1H)-thiones. The reaction conditions are generally similar.
-
How does microwave irradiation improve the reaction? Microwave heating can significantly accelerate the reaction, often reducing reaction times from hours to minutes. This is due to efficient and uniform heating of the reaction mixture. Microwave-assisted protocols are frequently performed under solvent-free conditions, which can also enhance yields and simplify work-up.[5]
-
Are there "green" solvent alternatives for the Biginelli reaction? Yes, in addition to solvent-free methods, researchers have explored more environmentally benign solvents. Ethanol is considered a relatively green solvent.[13] Water has also been used, sometimes with ultrasound irradiation. The choice of a green solvent should be balanced with its effectiveness for your specific substrate combination.
General Experimental Workflow
The following diagram outlines a typical workflow for performing and troubleshooting a Biginelli condensation reaction.
Figure 3: Experimental and Troubleshooting Workflow. This flowchart provides a systematic approach from reaction setup and monitoring to product purification and optimization, highlighting the iterative nature of troubleshooting.
References
- 1. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Biginelli Reaction [organic-chemistry.org]
- 6. Frontiers | A Five-Component Biginelli-Diels-Alder Cascade Reaction [frontiersin.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. sctunisie.org [sctunisie.org]
- 9. researchgate.net [researchgate.net]
- 10. jmchemsci.com [jmchemsci.com]
- 11. Solvothermal Synthesis of Multiple Dihydropyrimidinones at a Time as Inhibitors of Eg5 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. odinity.com [odinity.com]
- 13. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Enhancing the Stability of (6-Chloropyrimidin-4-YL)methanol During Reactions
Welcome to the technical support center for (6-Chloropyrimidin-4-YL)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile but reactive intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you enhance the stability of this compound in your experiments, ensuring higher yields and reproducible results.
Introduction: Understanding the Reactivity of this compound
This compound is a valuable building block in pharmaceutical and fine chemical synthesis.[1] Its utility stems from two key functional groups: the reactive chloro-substituent on the pyrimidine ring and the primary hydroxymethyl group. However, these same functional groups can be the source of instability and side reactions if not handled under appropriate conditions. The primary modes of reactivity to consider are:
-
Nucleophilic Aromatic Substitution (SNAr) at the 6-position: The chlorine atom is a good leaving group, making the C6 position susceptible to attack by a wide range of nucleophiles.[2][3] This is often the desired reaction but can also be a pathway for degradation if unintended nucleophiles are present.
-
Reactions of the Hydroxymethyl Group: The primary alcohol can undergo oxidation, esterification, etherification, or act as a nucleophile itself under certain conditions.
-
Influence of pH: The stability of the molecule can be significantly affected by the pH of the reaction medium, with extremes in pH potentially leading to hydrolysis or other degradation pathways.[4][5][6][7]
This guide will address common challenges associated with these reactive sites and provide strategies to mitigate them.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address specific issues that researchers may encounter when working with this compound.
Q1: My reaction is showing a significant amount of an unexpected side product with a mass corresponding to the replacement of the chlorine with a hydroxyl group. What is happening and how can I prevent it?
A1: This is a classic case of hydrolysis of the chloro group, a common side reaction with chloropyrimidines. This occurs when water, acting as a nucleophile, attacks the C6 position, displacing the chloride. This process can be accelerated by acidic or basic conditions.
Troubleshooting Steps:
-
Strictly Anhydrous Conditions: Ensure all your reagents and solvents are rigorously dried. Use freshly distilled solvents and dry glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
-
Control of pH: If your reaction conditions are acidic or basic, consider if a buffered system or a non-protic base could be used instead. For instance, in nucleophilic substitutions with amines, using a non-nucleophilic organic base like diisopropylethylamine (DIPEA) instead of an aqueous base can prevent hydrolysis.
-
Solvent Choice: If possible, use aprotic solvents (e.g., THF, DMF, acetonitrile) which do not participate in hydrolysis.
-
Temperature Control: Higher temperatures can accelerate hydrolysis. If your desired reaction allows, try running it at a lower temperature.
Q2: I am attempting a reaction at the hydroxymethyl group, but I am observing low yields and a complex mixture of products. What could be the cause?
A2: This issue often arises from the competing reactivity of the chloropyrimidine ring. If your reaction conditions involve nucleophiles intended for the hydroxymethyl group (e.g., in an esterification or etherification), these reagents can also attack the C6 position, leading to a mixture of products.
Troubleshooting Steps:
-
Protect the Hydroxymethyl Group: The most robust solution is to protect the hydroxymethyl group before carrying out the reaction on the pyrimidine ring. A suitable protecting group should be stable to the subsequent reaction conditions and easily removable afterward. Common protecting groups for primary alcohols include silyl ethers (e.g., TBDMS, TIPS) or benzyl ethers.[8][9]
-
Orthogonal Protecting Group Strategy: If multiple steps are required, consider an orthogonal protecting group strategy where different protecting groups can be removed selectively without affecting others.[9][10]
-
Reaction Sequencing: Carefully plan your synthetic route. It is often advantageous to perform the nucleophilic substitution at the C6 position first, as the resulting product may be less susceptible to side reactions at the hydroxymethyl group in subsequent steps.
Q3: My starting material appears to be degrading even before I add all the reagents. How can I improve its stability in the reaction vessel?
A3: this compound, while generally stable under recommended storage conditions, can be sensitive to certain environments.[11] Degradation at the start of a reaction could be due to the solvent, temperature, or trace impurities.
Troubleshooting Steps:
-
Solvent Purity: Ensure your solvents are of high purity and free from acidic or basic impurities.
-
Temperature Management: Add the starting material to the reaction vessel at a controlled temperature. For highly exothermic reactions, pre-cooling the solvent before adding the substrate can prevent initial degradation.
-
Inert Atmosphere: Always handle the compound under an inert atmosphere to prevent potential oxidation, especially if heating is involved.
Q4: I am trying to perform an oxidation of the hydroxymethyl group to an aldehyde, but the reaction is sluggish and gives poor yields.
A4: The pyrimidine ring is electron-withdrawing, which can influence the reactivity of the hydroxymethyl group. Additionally, some oxidizing agents can be harsh and may lead to side reactions with the pyrimidine ring.
Troubleshooting Steps:
-
Choice of Oxidizing Agent: Use mild and selective oxidizing agents. Swern oxidation, Dess-Martin periodinane (DMP), or PCC are often effective for the oxidation of primary alcohols to aldehydes without over-oxidation or side reactions on the heterocyclic ring.
-
Reaction Conditions: Optimize the reaction temperature and time. These oxidations are often performed at low temperatures to enhance selectivity.
-
Protect the Ring Nitrogens (if necessary): In some cases, the pyrimidine nitrogens can interact with the oxidizing agent. While less common for simple oxidations, if side reactions persist, protection of the ring nitrogens with a group like a BOC or MOM group could be considered, though this adds extra steps to the synthesis.[1][12]
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr)
This protocol provides a general method for the substitution of the chloro group with an amine nucleophile while minimizing side reactions.
Materials:
-
This compound
-
Amine nucleophile
-
Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (oven-dried)
Procedure:
-
Set up a reaction flask equipped with a magnetic stirrer and a nitrogen/argon inlet.
-
To the flask, add this compound (1.0 eq).
-
Add the amine nucleophile (1.1 - 1.5 eq).
-
Add anhydrous DMF as the solvent.
-
Add DIPEA (2.0 - 3.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature or heat as required, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Protection of the Hydroxymethyl Group as a Silyl Ether
This protocol describes the protection of the hydroxymethyl group using tert-Butyldimethylsilyl chloride (TBDMSCl).
Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Anhydrous Dichloromethane (DCM)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (oven-dried)
Procedure:
-
In an oven-dried flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add imidazole (2.5 eq) to the solution and stir until it dissolves.
-
Add TBDMSCl (1.2 eq) portion-wise to the mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the resulting silyl ether by column chromatography.
Data Presentation
Table 1: Common Protecting Groups for the Hydroxymethyl Group and Their Cleavage Conditions
| Protecting Group | Abbreviation | Protection Reagent | Cleavage Conditions |
| tert-Butyldimethylsilyl | TBDMS | TBDMSCl, Imidazole | TBAF in THF; or Acetic acid in THF/H₂O |
| Triisopropylsilyl | TIPS | TIPSCl, Imidazole | TBAF in THF |
| Benzyl | Bn | Benzyl bromide, NaH | H₂, Pd/C; or Na in liquid NH₃ |
| Methoxymethyl | MOM | MOMCl, DIPEA | Acidic conditions (e.g., HCl in MeOH) |
Visualization of Key Processes
Workflow for Enhancing Stability
References
- 1. CAS 1025351-41-0丨this compound from China Manufacturer - Wolfa [wolfabio.com]
- 2. researchgate.net [researchgate.net]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Effect of water pH on the stability of pesticides - MSU Extension [canr.msu.edu]
- 5. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 6. ibisscientific.com [ibisscientific.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Protective Groups [organic-chemistry.org]
- 10. Protecting group - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Byproduct Analysis in the Synthesis of Pyrimidine Derivatives
Welcome to the technical support center for pyrimidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for the common challenge of byproduct formation. Drawing from established chemical principles and field-proven insights, this resource offers solutions in a direct question-and-answer format to help you optimize your reactions, identify unknown impurities, and enhance your overall yield and purity.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level, common questions regarding byproduct formation during the synthesis of pyrimidine derivatives, particularly focusing on multicomponent reactions like the Biginelli reaction.
Q1: My Biginelli reaction produced a significant amount of a yellow, highly fluorescent byproduct. What is it and how can I prevent its formation?
A1: The most common fluorescent byproduct in the Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (DHP).[1][2] This side reaction becomes significant when two equivalents of the β-ketoester react with the aldehyde and ammonia. Ammonia can be formed from the decomposition of urea at elevated temperatures, which then competes with the desired Biginelli pathway.[1][2]
Prevention Strategies:
-
Temperature Control: The Hantzsch pathway is favored at higher temperatures. Lowering the reaction temperature can significantly reduce the formation of this DHP byproduct.[1][2]
-
Catalyst Selection: The choice of catalyst, such as various Brønsted or Lewis acids, can influence the selectivity between the Biginelli and Hantzsch pathways.[1][2][3] Screening different catalysts is recommended to find one that preferentially promotes the desired reaction.[4]
-
Order of Addition: In some cases, adding the urea last to the reaction mixture can help minimize its decomposition into ammonia, thereby suppressing the competing Hantzsch reaction.[1][2]
Q2: I'm observing a low yield with a significant amount of unreacted starting materials. What are the likely causes?
A2: Low conversion can be attributed to several factors ranging from catalyst inefficiency to suboptimal reaction conditions or reactant purity.[1][2]
Troubleshooting Steps:
-
Catalyst Activity: Ensure your catalyst is active. Reusable catalysts may need regeneration, and for acid catalysts like HCl, the concentration must be appropriate.[1][2]
-
Reaction Time and Temperature: The reaction may simply require a longer duration or a moderate increase in temperature to proceed to completion.[1][5] It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC).[1][2][5]
-
Solvent Choice: The polarity of the solvent can significantly impact reactant solubility and reaction rate.[4][5] While ethanol is common, other solvents like DMF or even solvent-free conditions have been shown to improve yields for certain substrates.[4][5]
-
Purity of Reactants: Impurities in the aldehyde, β-ketoester, or urea can inhibit the reaction.[1][2][4] Ensure all starting materials are of high purity.
Q3: My crude product is difficult to purify, and I suspect the presence of N-acylurea or regioisomeric byproducts. How can I confirm and prevent their formation?
A3: N-acylureas and regioisomers are common byproducts that can complicate purification.
-
N-Acylurea Byproducts: These can form in the Biginelli reaction and make purification challenging.[2] Their presence can be confirmed using analytical techniques like HPLC-MS, looking for masses corresponding to the acylated urea fragment. Prevention often involves careful control of stoichiometry and reaction temperature.
-
Regioisomers: In syntheses using unsymmetrical 1,3-dicarbonyl compounds, the formation of regioisomers is a common issue. The choice of catalyst and reaction conditions can heavily influence regioselectivity.[6] For example, electron-donating or electron-withdrawing groups on reactants can affect the reaction's course.[6]
-
Confirmation: 1D and 2D NMR spectroscopy are powerful tools for distinguishing between isomers.[7][8] Specific proton and carbon chemical shifts, as well as through-space correlations (NOESY) or through-bond correlations (HMBC), can definitively establish the structure.[9]
-
Prevention: A systematic optimization of reaction parameters—including solvent, temperature, and catalyst—is necessary to favor the formation of the desired regioisomer.
-
Part 2: Troubleshooting Guide: From Observation to Solution
This section provides a structured approach to troubleshooting based on specific experimental observations.
Observation 1: Unexpected Peak in HPLC/LC-MS Analysis
An unknown peak in your chromatogram indicates an impurity. The first step is to gather as much information as possible from your analytical data.
Initial Question: What is the mass of the unknown peak?
-
Hypothesis A: Mass corresponds to a known side-product.
-
Common Culprits:
-
Hantzsch Dihydropyridine: As discussed in the FAQ, this is a frequent byproduct in Biginelli reactions.[1][4]
-
Aldol Condensation Products: The aldehyde starting material can undergo self-condensation.[10]
-
Oxidized Dihydropyrimidine: The dihydropyrimidine ring can be susceptible to oxidation, especially during workup or prolonged reaction times.[10]
-
-
Action: Compare the retention time and mass spectrum with literature values or a synthesized standard if available. To mitigate, consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).[10]
-
-
Hypothesis B: Mass does not correspond to a common side-product.
-
Action: In-depth Structure Elucidation. Isolate the impurity using preparative HPLC or column chromatography.[2] Subject the isolated compound to a suite of analytical techniques:
-
High-Resolution Mass Spectrometry (HRMS): To obtain an accurate mass and predict the elemental formula.
-
1D NMR (¹H, ¹³C): To identify the carbon-hydrogen framework.
-
2D NMR (COSY, HSQC, HMBC): To piece together the connectivity of the molecule.
-
FTIR: To identify key functional groups.
-
-
Observation 2: Low Yield Despite Complete Consumption of Starting Materials
This scenario suggests that your starting materials are being consumed in non-productive pathways or that the product is degrading.
Initial Question: Does TLC analysis show multiple spots accumulating over time?
-
Yes, multiple spots are visible:
-
Interpretation: This points towards the formation of multiple byproducts.
-
Causality & Action:
-
Suboptimal Temperature: The reaction may be running too hot, leading to decomposition or side reactions.[5] Re-optimize the temperature, starting with milder conditions.[4]
-
Incorrect Stoichiometry: An imbalance in reactants can favor side reactions. For instance, in the Biginelli reaction, a slight excess of urea can sometimes suppress the self-condensation of the β-ketoester.[10]
-
Prolonged Reaction Time: Allowing the reaction to run for too long can lead to product degradation.[5] Monitor the reaction by TLC and quench it once the main product formation has plateaued.
-
-
-
No, only the product spot is clear, but isolated yield is low:
-
Interpretation: The product might be lost during the workup or purification process.
-
Causality & Action:
-
Product Solubility: The product may be partially soluble in the wash solvents or mother liquor after crystallization. Analyze the filtrate/washings by TLC or HPLC to confirm. Adjust the solvent system for extraction and crystallization accordingly.
-
Instability on Silica Gel: Some pyrimidine derivatives can degrade on silica gel during column chromatography. Consider alternative purification methods like recrystallization or using a different stationary phase (e.g., alumina).
-
-
Observation 3: Challenges During Scale-Up Synthesis
A reaction that works perfectly on a milligram scale can fail at the kilogram scale. This is often due to issues with mass and heat transfer.[10]
Initial Question: Is the impurity profile different at the larger scale?
-
Yes, new impurities are observed:
-
Interpretation: Inefficient heat dissipation in larger reactors can create localized "hot spots," promoting temperature-sensitive side reactions.[10]
-
Causality & Action:
-
Exotherm Control: Many pyrimidine syntheses are exothermic. Implement controlled, slow addition of reagents and ensure the reactor's cooling system is adequate to maintain a stable internal temperature.[10]
-
Mixing Efficiency: Inefficient mixing can lead to areas of high reactant concentration, also favoring side reactions. Ensure the stirring rate and impeller design are appropriate for the reactor volume to maintain homogeneity.[10]
-
-
-
No, same impurities but in higher quantities, and lower yield:
-
Interpretation: This points to issues with reaction kinetics and raw material quality that are magnified at scale.[10]
-
Causality & Action:
-
Raw Material Quality: The effect of minor impurities in starting materials is more pronounced at a larger scale. Qualify your suppliers and perform rigorous quality control on incoming materials.[10]
-
Re-optimization: Parameters such as temperature, concentration, and catalyst loading may need to be re-optimized at the intended scale due to changes in the surface area-to-volume ratio.[10]
-
-
Part 3: Key Analytical Workflows & Protocols
Accurate identification of byproducts is critical for effective troubleshooting. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary tools for this purpose.[11][12]
Workflow for Byproduct Identification
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]
- 12. Defects in pyrimidine degradation identified by HPLC-electrospray tandem mass spectrometry of urine specimens or urine-soaked filter paper strips - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Column Chromatography Techniques for Purifying Pyrimidine Intermediates
Welcome to the Technical Support Center for the purification of pyrimidine intermediates. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of purifying these often polar and challenging compounds. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical, question-and-answer format, grounded in scientific principles and extensive field experience.
I. Frequently Asked Questions (FAQs) - Your First Stop for Quick Solutions
This section addresses the most common questions encountered during the column chromatography of pyrimidine intermediates.
Q1: Which column chromatography technique is the best starting point for my pyrimidine intermediate?
The choice of the initial chromatography technique is dictated by the polarity of your pyrimidine intermediate. A quick Thin-Layer Chromatography (TLC) screen is the most effective way to determine the best approach.[1]
-
For non-polar to moderately polar pyrimidine intermediates: Normal-Phase Chromatography (NPC) is the traditional and often most successful starting point.[2][3] It utilizes a polar stationary phase (typically silica gel) and a non-polar mobile phase.
-
For polar pyrimidine intermediates: Hydrophilic Interaction Liquid Chromatography (HILIC) is frequently the method of choice.[4][5][6][7][8] HILIC employs a polar stationary phase with a mobile phase consisting of a high concentration of a water-miscible organic solvent and a small amount of aqueous buffer. This technique is particularly effective for compounds that show little to no retention in reversed-phase chromatography.[4][6][7]
-
For ionizable pyrimidine intermediates: Ion-Exchange Chromatography (IEC) can be highly effective.[9][10] This technique separates molecules based on their net charge and is suitable for pyrimidines with acidic or basic functional groups.[9][10]
-
For a broad range of polarities: Reversed-Phase Chromatography (RPC) is a versatile technique, though it can be challenging for very polar pyrimidines.[11][12] It uses a non-polar stationary phase (like C18) and a polar mobile phase.[11][12]
Q2: My pyrimidine intermediate is streaking or tailing on the silica gel column. What is causing this and how can I fix it?
Peak tailing is a common issue when purifying basic compounds like many pyrimidine intermediates on silica gel.[1][4][13]
Causality: The primary cause is the strong interaction between the basic nitrogen atoms in the pyrimidine ring and the acidic silanol groups on the surface of the silica gel stationary phase.[1][4][13] This leads to a non-ideal adsorption-desorption process, resulting in a "tailing" peak shape.
Solutions:
-
Mobile Phase Modification: The most common and effective solution is to add a small amount of a basic modifier to the mobile phase to neutralize the acidic silanol groups.[1][14]
-
Triethylamine (TEA): Typically added at a concentration of 0.1-1%.[1]
-
Ammonium Hydroxide (NH₄OH): Another effective basic additive.
-
-
Use of an Alternative Stationary Phase: If mobile phase modification is insufficient, consider using a less acidic stationary phase, such as alumina, or a bonded phase like an amino-propyl column.[3][15]
Q3: My highly polar pyrimidine intermediate is not retained on a C18 reversed-phase column and elutes in the void volume. What are my options?
This is a classic problem for highly polar analytes in reversed-phase chromatography.[4][6]
Causality: The compound is too hydrophilic and has a greater affinity for the polar mobile phase than the non-polar C18 stationary phase, leading to a lack of retention.
Solutions:
-
Switch to HILIC: This is often the most effective solution. HILIC is specifically designed for the retention and separation of highly polar compounds.[4][5][6][7][8]
-
Use a Polar-Embedded or Polar-Endcapped C18 Column: These columns have modified stationary phases that provide enhanced retention for polar analytes compared to traditional C18 columns.[4]
-
Decrease the Organic Modifier Concentration: In reversed-phase, a lower percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase will increase the retention of polar compounds.[4]
-
Adjust Mobile Phase pH: For ionizable pyrimidines, adjusting the pH to suppress ionization can increase their hydrophobicity and thus their retention on a reversed-phase column.[4][16]
-
Ion-Pair Chromatography: Adding an ion-pairing reagent to the mobile phase can form a neutral complex with an ionic pyrimidine, increasing its retention on a reversed-phase column. However, these methods can be difficult to reproduce and are often not MS-friendly.[17]
Q4: I am observing poor resolution between my desired pyrimidine intermediate and an impurity. How can I improve the separation?
Poor resolution can be addressed by optimizing several chromatographic parameters.[18][19]
Causality: Insufficient differential migration of the two components on the column. This can be due to a suboptimal choice of stationary phase, mobile phase, or other experimental conditions.
Strategies for Improving Resolution:
-
Optimize the Mobile Phase: This is often the easiest parameter to adjust.[20][21]
-
Change Solvent Strength: In normal-phase, decrease the polarity of the mobile phase. In reversed-phase, increase the polarity (decrease the organic content).
-
Change Solvent Selectivity: Try a different organic modifier (e.g., switch from methanol to acetonitrile, or add a third solvent like THF). Different solvents can alter the interactions between the analytes and the stationary phase, leading to changes in selectivity.[21]
-
-
Change the Stationary Phase: If mobile phase optimization is not sufficient, a different stationary phase may be necessary to achieve the desired selectivity.[17][22]
-
Decrease the Flow Rate: A lower flow rate can improve efficiency and resolution, although it will increase the run time.
-
Decrease the Particle Size of the Stationary Phase: Smaller particles lead to higher efficiency and better resolution. This is the principle behind HPLC and UHPLC.
-
Use a Gradient Elution: A gradient, where the mobile phase composition is changed over time, can help to resolve complex mixtures and sharpen peaks.[21]
II. Troubleshooting Guides
This section provides a more in-depth, systematic approach to troubleshooting common problems.
Guide 1: Troubleshooting Peak Shape Problems (Tailing and Fronting)
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Peak Tailing (All Peaks) | - Partially blocked column inlet frit.[23] - Column void or channel in the packing bed.[13] | - Reverse and flush the column. If this fails, replace the frit or the column.[13][23] - Repack or replace the column. |
| Peak Tailing (Specific Peaks, often basic pyrimidines) | - Strong interaction with acidic silanol groups on silica.[1][4][13] - Secondary interactions with the stationary phase.[4] | - Add a basic modifier (e.g., 0.1-1% TEA or NH₄OH) to the mobile phase.[1][14] - Use a highly deactivated, end-capped column for reversed-phase.[4] - Operate at a lower pH (around 3) to protonate silanol groups in reversed-phase.[4][13] |
| Peak Fronting | - Column overload (injecting too much sample).[13] - Sample solvent is stronger than the mobile phase. | - Dilute the sample and inject a smaller volume.[13] - Dissolve the sample in the initial mobile phase or a weaker solvent.[4] |
Troubleshooting Decision Tree for Peak Tailing
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Normal Phase HPLC Columns | Phenomenex [phenomenex.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biotage.com [biotage.com]
- 7. | https://separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 8. HILIC Overview | Thermo Fisher Scientific - US [thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. bio-rad.com [bio-rad.com]
- 11. researchgate.net [researchgate.net]
- 12. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 13. gmpinsiders.com [gmpinsiders.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Interactions of HPLC Stationary Phases - IMTAKT [imtakt.com]
- 16. Reversed-phase high-performance liquid chromatography of pyrimidine bases and nucleosides. Application of solvophobic theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. chromatographytoday.com [chromatographytoday.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. How to optimize your mobile phase to improve selectivity and resolution in chromatography | Buchi.com [buchi.com]
- 22. rjptonline.org [rjptonline.org]
- 23. chromatographyonline.com [chromatographyonline.com]
Preventing decomposition of (6-Chloropyrimidin-4-YL)methanol on storage
A Guide to Ensuring Stability and Preventing Decomposition During Storage
Welcome to the Technical Support Center for (6-Chloropyrimidin-4-YL)methanol (CAS 1025351-41-0). This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the storage and handling of this important pyrimidine intermediate. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific principles to ensure the long-term integrity of your valuable compound.
Frequently Asked Questions (FAQs)
Q1: My solid this compound has developed a yellowish tint upon storage. What is causing this, and is the material still usable?
A1: A yellowish discoloration is a common indicator of degradation. The primary culprits are typically oxidation and hydrolysis, which can be initiated by exposure to air, moisture, and light. The benzylic alcohol moiety is susceptible to oxidation, potentially forming the corresponding aldehyde or carboxylic acid.[1][2] Additionally, the chloropyrimidine ring can undergo hydrolysis, especially if moisture is present.[3][4]
Whether the material is usable depends on the extent of degradation and the tolerance of your specific application for impurities. It is strongly recommended to perform a purity analysis using methods like HPLC or ¹H NMR to quantify the level of degradation products before use. For sensitive applications, repurification may be necessary.
Q2: I've observed new peaks in my HPLC chromatogram after storing a solution of this compound. What are these likely to be?
A2: New peaks in an HPLC chromatogram are indicative of degradation products. Based on the structure of this compound, these new peaks could correspond to several potential degradants:
-
Oxidation Products: The primary alcohol can be oxidized to 6-chloropyrimidine-4-carbaldehyde or further to 6-chloropyrimidine-4-carboxylic acid.[5][6]
-
Hydrolysis Products: The chlorine atom on the pyrimidine ring can be displaced by a hydroxyl group, forming 6-hydroxypyrimidin-4-yl)methanol, especially in the presence of moisture or non-anhydrous solvents.[3][4]
-
Solvent Adducts: If stored in a reactive solvent (e.g., methanol under certain conditions), it is possible, though less common, for solvent adducts to form.[7]
To identify these new peaks, comparison with synthesized or commercially available standards of the potential degradation products is the most definitive method. Mass spectrometry (LC-MS) can also be invaluable for determining the molecular weights of the impurities and aiding in their identification.
Q3: What are the optimal storage conditions for solid this compound to ensure long-term stability?
A3: To maximize the shelf life of solid this compound, the following conditions are crucial:
| Parameter | Recommendation | Rationale |
| Temperature | -20°C is ideal for long-term storage.[8] For short-term storage, a cool, dry place is acceptable.[9] | Low temperatures slow down the rate of all chemical reactions, including decomposition pathways. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | This minimizes contact with oxygen and moisture, thereby preventing oxidation and hydrolysis.[9] |
| Container | Use a tightly sealed, opaque container.[9][10] | Prevents exposure to light, which can catalyze degradation, and moisture ingress. |
| Location | Store in a well-ventilated area away from incompatible substances like strong oxidizing agents.[9] | Prevents accidental contact with reactive chemicals. |
Q4: Can I store this compound in solution? If so, what is the best solvent and what precautions should I take?
A4: While storing the compound in its solid form is generally preferred for long-term stability, solution-based storage is often necessary for experimental workflows.
-
Recommended Solvents: Anhydrous aprotic solvents such as Dichloromethane (DCM) or Tetrahydrofuran (THF) are good choices.
-
Solvents to Avoid: Protic solvents, especially methanol and water, should be used with caution and only for short-term storage, as they can participate in hydrolysis or other reactions.[7] If using a protic solvent is unavoidable, ensure it is of the highest purity and anhydrous.
Precautions for Solution Storage:
-
Use anhydrous solvents to minimize hydrolysis.
-
Store solutions at -20°C or -80°C.
-
Blanket the headspace of the container with an inert gas (argon or nitrogen) before sealing.
-
Use containers with secure seals, such as screw caps with PTFE liners, to prevent solvent evaporation and moisture entry.
Troubleshooting Guide
This section addresses specific issues you might encounter and provides a logical workflow for diagnosing and resolving them.
Issue 1: Unexpected Reaction Yields or Side Products
-
Symptom: Your reaction involving this compound gives a low yield of the desired product, or you observe significant formation of unexpected side products.
-
Underlying Cause: This often points to the degradation of the starting material. The presence of impurities from decomposition can interfere with your reaction.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction yields.
Issue 2: Inconsistent Analytical Results
-
Symptom: You observe variability in analytical data (e.g., HPLC peak areas, NMR integrals) for the same batch of this compound over time.
-
Underlying Cause: This suggests ongoing degradation of the compound. The rate of decomposition may be influenced by handling procedures and storage conditions.
-
Troubleshooting Workflow:
Caption: Workflow for addressing inconsistent analytical data.
Experimental Protocols
Protocol 1: Preparing a Stock Solution for Storage
This protocol details the steps for preparing a stock solution of this compound for storage, minimizing the risk of degradation.
-
Preparation: Dry all glassware in an oven at 120°C for at least 4 hours and cool under a stream of dry nitrogen or in a desiccator.
-
Weighing: Weigh the required amount of this compound in a tared vial under a nitrogen atmosphere if possible.
-
Solvent Addition: Add the desired volume of anhydrous aprotic solvent (e.g., DCM, THF) via a syringe through a septum.
-
Dissolution: Gently swirl or sonicate the vial until the solid is completely dissolved.
-
Inerting: Bubble dry nitrogen or argon through the solution for 5-10 minutes to remove any dissolved oxygen.
-
Sealing and Storage: Tightly seal the vial with a PTFE-lined cap and wrap the cap with parafilm. Store the vial upright in a -20°C freezer.
Protocol 2: Quality Control Analysis by HPLC
This protocol provides a general method for assessing the purity of this compound. Method parameters may need to be optimized for your specific system.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start with a suitable gradient, for example, 5% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Prepare a sample at approximately 1 mg/mL in a 50:50 mixture of Mobile Phase A and B.
The appearance of new peaks, particularly at different retention times from the main peak, indicates the presence of impurities.
Potential Decomposition Pathways
Understanding the likely degradation routes is key to preventing them.
Caption: Primary decomposition pathways for this compound.
By adhering to these guidelines, you can significantly extend the shelf life of your this compound and ensure the reliability and reproducibility of your experimental results. For further assistance, please do not hesitate to contact our technical support team.
References
- 1. researchgate.net [researchgate.net]
- 2. Oxidation of Benzyl Alcohol Compounds in the Presence of Carbon Hybrid Supported Platinum Nanoparticles (Pt@CHs) in Oxygen Atmosphere - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Handy and highly efficient oxidation of benzylic alcohols to the benzaldehyde derivatives using heterogeneous Pd/AlO(OH) nanoparticles in solvent-free conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 8. CAS 1025351-41-0丨this compound from China Manufacturer - Wolfa [wolfabio.com]
- 9. aksci.com [aksci.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
Validation & Comparative
A Senior Application Scientist's Guide to Pyrimidine Building Blocks: A Comparative Analysis of (6-Chloropyrimidin-4-YL)methanol and Its Analogs
Introduction: The Central Role of Pyrimidines in Modern Drug Discovery
For researchers, medicinal chemists, and professionals in drug development, the pyrimidine scaffold is a cornerstone of contemporary therapeutic design. As an essential component of nucleobases, the pyrimidine ring is a privileged structure, frequently interacting with biological targets with high affinity and specificity.[1] Its prevalence in a wide array of FDA-approved drugs for indications ranging from oncology to infectious diseases underscores its importance.[2] The strategic functionalization of this N-heterocycle is therefore a critical aspect of medicinal chemistry, and the choice of the initial building block can significantly impact the efficiency, cost, and novelty of a synthetic route.
This guide provides an in-depth, objective comparison of (6-Chloropyrimidin-4-YL)methanol, a versatile and commercially available building block, with its bromo- and iodo-analogs. We will dissect their performance in key synthetic transformations, supported by experimental data and established reactivity principles, to empower chemists to make informed decisions in their synthetic strategies.
Core Building Blocks: A Comparative Overview
The primary focus of this guide is the comparison of the following three key building blocks:
| Compound Name | Structure | Molecular Weight | Key Reactive Site |
| This compound | ![]() | 144.56 g/mol | C4-Cl |
| (6-Bromopyrimidin-4-YL)methanol | ![]() | 189.01 g/mol | C4-Br |
| (6-Iodopyrimidin-4-YL)methanol | ![]() | 235.91 g/mol | C4-I |
The primary point of differentiation among these building blocks is the halogen atom at the C4(6)-position. This seemingly minor change has profound implications for the reactivity of the molecule in two of the most crucial classes of reactions in drug discovery: palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr). The hydroxymethyl group at the C4 position provides a secondary site for functionalization, adding to the synthetic utility of these molecules.
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, are indispensable tools for the formation of C-C, C-N, and C-C (alkyne) bonds, respectively.[3][4][5][6] The reactivity of halopyrimidines in these transformations is predominantly governed by the strength of the carbon-halogen (C-X) bond.
General Reactivity Trend
The established order of reactivity for halogens in the rate-determining oxidative addition step of the catalytic cycle is:
I > Br > Cl > F
This trend is inversely correlated with the C-X bond dissociation energy. The weaker C-I and C-Br bonds undergo oxidative addition with palladium(0) catalysts more readily and under milder conditions (e.g., lower temperatures, shorter reaction times) than the stronger C-Cl bond. Consequently, chloropyrimidines often require more robust catalytic systems, including specialized ligands and higher temperatures, to achieve comparable yields to their bromo and iodo counterparts.
Positional Reactivity
The electron-deficient nature of the pyrimidine ring significantly influences the reactivity of the halogen substituent. The general order of reactivity for different positions on the pyrimidine ring is:
C4(6) > C2 > C5
The C4 and C6 positions are the most electron-deficient and, therefore, the most susceptible to oxidative addition. This makes (6-halopyrimidin-4-yl)methanol derivatives particularly well-suited for selective functionalization at this position.
Comparative Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the synthesis of biaryl and hetero-biaryl structures. The following table provides a comparative summary of expected yields for the coupling of our target building blocks with a representative arylboronic acid, based on data from similar dichloropyrimidine systems.[7][8][9]
| Building Block | Arylboronic Acid | Catalyst System | Solvent / Base | Temp. (°C) | Time (h) | Expected Yield (%) |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ (5 mol%) | 1,4-Dioxane/H₂O / K₂CO₃ | 100 | 12-18 | 60-75[7][8] |
| (6-Bromopyrimidin-4-YL)methanol | Phenylboronic acid | Pd(PPh₃)₄ (2-5 mol%) | Toluene / Na₂CO₃ | 80-90 | 4-8 | >90 |
| (6-Iodopyrimidin-4-YL)methanol | Phenylboronic acid | Pd(PPh₃)₄ (1-2 mol%) | THF / K₃PO₄ | RT - 60 | 1-4 | >95 |
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Comparative Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone for C-N bond formation. Similar to the Suzuki coupling, the reactivity is dictated by the C-X bond strength.
| Building Block | Amine | Catalyst System | Solvent / Base | Temp. (°C) | Time (h) | Expected Yield (%) |
| This compound | Morpholine | Pd₂(dba)₃ / XPhos (2-4 mol%) | Toluene / NaOtBu | 100-110 | 12-24 | 70-85 |
| (6-Bromopyrimidin-4-YL)methanol | Morpholine | Pd₂(dba)₃ / BINAP (1-2 mol%) | Dioxane / Cs₂CO₃ | 80-100 | 4-12 | >90 |
| (6-Iodopyrimidin-4-YL)methanol | Morpholine | Pd(OAc)₂ / P(t-Bu)₃ (1 mol%) | THF / K₃PO₄ | RT - 70 | 1-6 | >95 |
Experimental Workflow: Buchwald-Hartwig Amination
Caption: Generalized workflow for a Buchwald-Hartwig amination reaction.
Reactivity in Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is another fundamental transformation for functionalizing the pyrimidine ring, particularly with O-, N-, and S-nucleophiles. In contrast to palladium-catalyzed reactions, the reactivity trend for halogens in SNAr is often reversed.
General Reactivity Trend
The SNAr reaction proceeds via a two-step addition-elimination mechanism, forming a high-energy Meisenheimer intermediate. The stability of this intermediate and the ability of the leaving group to depart are key factors. The general reactivity order for halogens in SNAr on electron-deficient rings is:
F > Cl > Br > I
This is attributed to the high electronegativity of the lighter halogens, which better stabilize the negative charge in the Meisenheimer complex, facilitating the rate-determining nucleophilic attack.
Comparative Performance in SNAr with an Amine Nucleophile
The following table compares the expected reactivity of the halo-pyrimidine building blocks in an SNAr reaction with a representative amine nucleophile.
| Building Block | Nucleophile | Solvent / Base | Temp. (°C) | Time (h) | Expected Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | this compound | Aniline | EtOH / Et₃N | Reflux | 3-6 | >90[7] | | (6-Bromopyrimidin-4-YL)methanol | Aniline | EtOH / Et₃N | Reflux | 6-12 | 75-85 | | (6-Iodopyrimidin-4-YL)methanol | Aniline | EtOH / Et₃N | Reflux | >12 | <70 |
Experimental Workflow: Nucleophilic Aromatic Substitution (SNAr)
Caption: Generalized workflow for a nucleophilic aromatic substitution (SNAr) reaction.
Synthesis of this compound
The synthesis of this compound can be readily achieved from commercially available starting materials. A common and efficient route involves the Vilsmeier-Haack reaction of 4,6-dihydroxypyrimidine to generate 4,6-dichloropyrimidine-5-carbaldehyde, followed by a selective reduction of the aldehyde functionality.[10]
Step 1: Synthesis of 4,6-Dichloropyrimidine-5-carbaldehyde [10]
A mixture of N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) is stirred at 0 °C to form the Vilsmeier reagent. 4,6-Dihydroxypyrimidine is then added, and the mixture is heated to reflux. After work-up, 4,6-dichloropyrimidine-5-carbaldehyde is obtained in good to excellent yield (55-95% depending on the scale and purification method).[10]
Step 2: Selective Reduction to this compound
The aldehyde group of 4,6-dichloropyrimidine-5-carbaldehyde can be selectively reduced using a mild reducing agent such as sodium borohydride (NaBH₄) in a suitable solvent like methanol or ethanol at low temperatures. The less reactive chloro-substituents remain intact under these conditions.
Conclusion and Strategic Recommendations
The choice between this compound and its bromo- or iodo-analogs is a strategic decision that should be guided by the intended synthetic transformation.
-
For palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, etc.), where reactivity is paramount for achieving high yields under mild conditions, the iodo- and bromo-analogs are superior choices . They will generally require lower catalyst loadings, milder temperatures, and shorter reaction times.
-
For nucleophilic aromatic substitution (SNAr) reactions , This compound is the preferred building block . Its higher reactivity in this context allows for efficient displacement of the chloride with a wide range of nucleophiles under standard conditions.
-
Cost and Availability : this compound is often more commercially attractive than its bromo- and iodo-counterparts, making it a cost-effective starting material for large-scale synthesis, particularly if the key bond-forming step is an SNAr reaction.
By understanding these fundamental reactivity principles, researchers can strategically select the optimal pyrimidine building block to streamline their synthetic efforts, ultimately accelerating the discovery and development of novel therapeutics.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. The study of the interaction of 4,6-dichloropyrimidine-5-carbaldehyde with glycine esters | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 3. Heck reaction - Wikipedia [en.wikipedia.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. Negishi coupling - Wikipedia [en.wikipedia.org]
- 9. This compound | 1025351-41-0 | ARB35141 [biosynth.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
The Definitive Guide to Structural Validation: A Comparative Analysis Centered on (6-Chloropyrimidin-4-YL)methanol
For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical science. The precise arrangement of atoms dictates a compound's physical, chemical, and biological properties. This guide provides an in-depth, comparative analysis of the principal techniques for structural validation, centered around the heterocyclic compound (6-Chloropyrimidin-4-YL)methanol.
While single-crystal X-ray crystallography stands as the definitive method for elucidating the solid-state structure of a molecule, a comprehensive validation strategy often integrates complementary techniques. This guide will dissect the experimental workflow of X-ray crystallography and objectively compare its outputs with those from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and computational chemistry. We will explore the causality behind experimental choices and demonstrate how these techniques, when used in concert, provide a self-validating system for structural confirmation.
The Gold Standard: Single-Crystal X-ray Crystallography
X-ray crystallography offers an unparalleled, direct visualization of molecular structure by mapping electron density from the diffraction of X-rays by a single crystal.[1] This technique provides the exact connectivity, bond lengths, bond angles, and stereochemistry of a molecule in the solid state.[2]
Experimental Workflow: From Powder to Structure
The journey from a powdered sample to a refined crystal structure is a multi-step process that demands meticulous execution.
References
Efficacy Decoded: A Comparative Guide to Pyrimidine-Derived Therapeutics
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold, a fundamental heterocyclic ring, is a cornerstone of modern medicinal chemistry. Its remarkable versatility has given rise to a diverse arsenal of drugs targeting a wide array of diseases. From halting the relentless division of cancer cells to suppressing viral replication and combating bacterial infections, pyrimidine derivatives have proven to be invaluable therapeutic agents.
This guide, designed for the discerning researcher, offers an in-depth comparative analysis of the efficacy of prominent pyrimidine-based drugs. Moving beyond a simple catalog of compounds, we will dissect the nuances of their performance, grounded in experimental data. We will explore the causal relationships behind their mechanisms of action, delve into the challenges of therapeutic resistance, and provide detailed, field-proven experimental protocols to empower your own research and development endeavors.
I. The Anticancer Arsenal: Pyrimidine Derivatives in Oncology
Pyrimidine analogs have long been a mainstay in cancer chemotherapy, primarily functioning as antimetabolites that disrupt DNA synthesis. More recently, a new wave of targeted therapies has emerged in the form of pyrimidine-based kinase inhibitors, revolutionizing the treatment of specific cancer types.
A. Comparative Efficacy of Pyrimidine-Based Anticancer Drugs
Direct head-to-head comparisons of anticancer drugs in preclinical and clinical settings are crucial for informed therapeutic decisions. Below, we summarize the available efficacy data for two major classes of pyrimidine-derived anticancer agents.
1. Pyrimidine Antimetabolites: Disrupting the Engine of Cell Proliferation
The classical pyrimidine antimetabolites, 5-fluorouracil (5-FU) and its oral prodrug capecitabine, along with gemcitabine, function by interfering with the synthesis of nucleic acids, essential for rapidly dividing cancer cells.[1][2][3]
In Vitro Efficacy:
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency in vitro. The following table presents a comparison of the IC50 values for 5-FU and gemcitabine in various pancreatic cancer cell lines. It's important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions.
| Cell Line | 5-FU IC50 (µM) | Gemcitabine IC50 (nM) | Reference |
| AsPC-1 | 3.08 | 42.2 | [4] |
| Capan-1 | 0.22 | 11.51 | [4] |
| Mia-PaCa-2 | 4.63 | - | [4] |
| T3M4 | - | - | [4] |
| MIA PaCa-2 | - | 1243 (resistant) | [5] |
| MIA-P (parental) | 6.13 | 0.32 | [5] |
Clinical Efficacy:
Clinical trials provide the ultimate test of a drug's efficacy in patients. In advanced pancreatic cancer, gemcitabine has demonstrated a modest but significant survival advantage over 5-FU.[2] Combination therapies are now the standard of care, but these early studies established the relative efficacy of these single agents.
2. Pyrimidine-Based Kinase Inhibitors: Precision Strikes Against Oncogenic Drivers
The discovery of specific genetic mutations that drive cancer growth has led to the development of targeted therapies, including a new generation of pyrimidine-based kinase inhibitors. A prime example is the use of epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC) harboring EGFR mutations.[6][7]
In Vitro Efficacy:
The following table compares the IC50 values of three prominent EGFR TKIs—gefitinib, erlotinib, and afatinib—against NSCLC cell lines with different EGFR mutations.
| Cell Line | EGFR Mutation | Gefitinib IC50 (nM) | Erlotinib IC50 (nM) | Afatinib IC50 (nM) | Reference |
| PC-9 | exon 19 deletion | ~10-50 | ~5 | ~10 | [8] |
| H3255 | L858R | ~10-50 | - | - | [3] |
| H1975 | L858R/T790M | >5000 | >5000 | ~15 | [8] |
Clinical Efficacy:
Head-to-head clinical trials have sought to determine the superior first-line EGFR TKI. While gefitinib and erlotinib have shown comparable efficacy, the second-generation, irreversible inhibitor afatinib has demonstrated improved progression-free survival in some studies.[9][10] However, this often comes at the cost of increased toxicity.[10]
B. Mechanisms of Action: Visualizing the Molecular Battlefield
Understanding the precise mechanism of action is paramount for rational drug design and combination strategies.
1. Pyrimidine Antimetabolites:
These drugs act as decoys, substituting for natural pyrimidines in crucial metabolic pathways, leading to the inhibition of DNA synthesis and repair.[1][2][3]
Caption: Pyrimidine antimetabolites inhibit key enzymes in DNA synthesis.
2. EGFR Tyrosine Kinase Inhibitors:
These small molecules bind to the ATP-binding site of the EGFR kinase domain, preventing autophosphorylation and the activation of downstream signaling pathways that drive cell proliferation and survival.[6][11][12]
Caption: EGFR inhibitors block downstream signaling to halt cell growth.
C. Mechanisms of Resistance: The Evolving Challenge
A major hurdle in cancer therapy is the development of drug resistance.
-
Pyrimidine Antimetabolites: Resistance can arise through various mechanisms, including decreased drug uptake, increased drug efflux, alterations in target enzymes, and activation of salvage pathways.[13][14]
-
EGFR TKIs: The most common mechanism of acquired resistance to first- and second-generation EGFR TKIs is the acquisition of a secondary "gatekeeper" mutation, T790M, in the EGFR kinase domain.[15][16][17] Other mechanisms include amplification of alternative signaling pathways (e.g., MET amplification) and histological transformation.[6][15]
II. The Antiviral Frontline: Pyrimidine Nucleoside Analogs
Pyrimidine nucleoside analogs are a critical class of antiviral drugs, particularly in the management of HIV infection. These drugs function as chain terminators during viral DNA synthesis.
A. Comparative Efficacy of Pyrimidine-Based Antiviral Drugs
Zidovudine (AZT), lamivudine (3TC), and tenofovir are all nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs) that form the backbone of many antiretroviral therapy (ART) regimens.
In Vitro Efficacy:
Clinical Efficacy:
Clinical trials have provided valuable insights into the comparative efficacy of these NRTIs in combination regimens. Tenofovir-containing regimens have generally shown superior virologic suppression and a better safety profile compared to zidovudine-containing regimens.[18]
B. Mechanism of Action: Halting Viral Replication
NRTIs are prodrugs that are phosphorylated intracellularly to their active triphosphate forms. They are then incorporated into the growing viral DNA chain by reverse transcriptase. Lacking a 3'-hydroxyl group, they terminate DNA chain elongation, thus halting viral replication.[19][20][21][22]
References
- 1. Standardization of a broth microdilution susceptibility testing method to determine minimum inhibitory concentrations of aquatic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 5. [PDF] Resistance to chemotherapeutic antimetabolites: a function of salvage pathway involvement and cellular response to DNA damage. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Resistance to nucleoside reverse transcriptase inhibitors - Antiretroviral Resistance in Clinical Practice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Antiviral assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL [bio-protocol.org]
- 10. Comparison of gefitinib, erlotinib and afatinib in non-small cell lung cancer: A meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reverse-transcriptase inhibitor - Wikipedia [en.wikipedia.org]
- 13. hemonc.medicine.ufl.edu [hemonc.medicine.ufl.edu]
- 14. Resistance to chemotherapeutic antimetabolites: a function of salvage pathway involvement and cellular response to DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mechanisms of resistance to EGFR tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Mechanisms of resistance to EGFR tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. bpsbioscience.com [bpsbioscience.com]
- 20. sciensage.info [sciensage.info]
- 21. ijcrt.org [ijcrt.org]
- 22. mdpi.com [mdpi.com]
A Comparative Guide to Pyrimidine Synthesis: Benchmarking Novel Routes Against Traditional Methods
<Senior Application Scientist
Abstract
The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous pharmaceuticals, including antiviral and anticancer agents.[1][2] For decades, classical methods such as the Biginelli and Pinner reactions have been the workhorses of pyrimidine synthesis. However, the demands of modern drug discovery for higher efficiency, sustainability, and molecular diversity have catalyzed the development of innovative synthetic routes. This in-depth guide provides a critical comparison of traditional pyrimidine synthesis methodologies against contemporary approaches, including microwave-assisted synthesis and C-H activation strategies. By presenting objective, side-by-side experimental data and detailed protocols, we aim to equip researchers, scientists, and drug development professionals with the insights needed to select the optimal synthetic route for their specific research and development objectives.
Introduction: The Enduring Importance of the Pyrimidine Core
Pyrimidines are six-membered aromatic heterocycles containing two nitrogen atoms at positions 1 and 3.[3] This fundamental structure is a privileged scaffold in medicinal chemistry, not only because it is a key component of DNA and RNA nucleobases (cytosine, thymine, and uracil) but also due to its capacity for hydrogen bonding and π-π stacking interactions with biological targets.[3][4] The synthetic accessibility and structural versatility of the pyrimidine ring have led to its incorporation into a vast array of FDA-approved drugs, making the development of efficient and sustainable synthetic methodologies a paramount goal in pharmaceutical research.[2][3]
The Old Guard: Traditional Synthesis Routes
Classical condensation reactions have long provided reliable access to pyrimidine derivatives. These methods, while robust, often require harsh conditions, long reaction times, and can generate significant waste.
The Biginelli Reaction: A Time-Honored Multicomponent Approach
First reported in 1893, the Biginelli reaction is a one-pot, three-component cyclocondensation of an aldehyde, a β-ketoester, and urea (or thiourea).[5] It provides direct access to 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), which are valuable intermediates and bioactive molecules in their own right.
Mechanism & Rationale: The reaction is typically acid-catalyzed. The accepted mechanism involves the acid-catalyzed formation of an acyl-iminium ion intermediate from the aldehyde and urea. This is followed by the nucleophilic addition of the β-ketoester enol, and the final step is a cyclization via condensation with the remaining urea nitrogen, followed by dehydration to yield the DHPM.[5] The causality behind its success lies in the convergent assembly of three readily available components in a single, atom-economical step.
Fig. 1: Simplified workflow of the Biginelli reaction.
Conventional Protocol: A classical Biginelli synthesis often involves refluxing the three components with a strong acid catalyst, like hydrochloric acid, in a solvent such as ethanol for several hours.[5][6]
-
Setup: A mixture of an aldehyde (e.g., benzaldehyde, 1 mmol), a β-ketoester (e.g., ethyl acetoacetate, 1 mmol), urea (1.5 mmol), and a catalytic amount of HCl are combined in ethanol.
-
Reaction: The mixture is heated to reflux for 1.5-4 hours and the reaction is monitored by thin-layer chromatography (TLC).[1][6]
-
Work-up: Upon cooling to room temperature, the product often precipitates from the reaction mixture.
-
Purification: The collected solid is washed with cold ethanol and then recrystallized to yield the pure dihydropyrimidinone.[6]
Advantages & Limitations: The primary advantage is its operational simplicity and the use of inexpensive, readily available starting materials. However, the classical method often suffers from long reaction times, harsh acidic conditions, and moderate yields, particularly with less reactive aliphatic aldehydes.[7]
The New Wave: Modern Synthetic Routes
To overcome the limitations of traditional methods, modern approaches focus on increasing reaction speed, improving yields, enhancing substrate scope, and adhering to the principles of green chemistry.[8][9]
Microwave-Assisted Synthesis: Accelerating Discovery
Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat reactions directly and efficiently.[10] This technology dramatically reduces reaction times from hours to minutes, often leading to higher yields and purer products by minimizing byproduct formation.[11][12]
Mechanism & Rationale: Microwave energy couples directly with polar molecules in the reaction mixture, causing rapid, uniform heating that bypasses the slower process of conventional thermal conduction. This often leads to reaction rate accelerations that cannot be achieved by conventional heating alone. For the Biginelli reaction, microwave irradiation can accelerate both the initial condensation and the final cyclization steps.
Representative Protocol (Microwave-Assisted Biginelli): This protocol demonstrates a solvent-free approach, further enhancing its green chemistry credentials.[12]
-
Preparation: In a 100 mL beaker, combine an aromatic aldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea (1.5 mmol), and a catalyst such as sulfamic acid (20 mol%).[12]
-
Irradiation: Place the beaker in a domestic microwave oven and irradiate at a controlled power (e.g., 300-600W) for 2-5 minutes.[12][13] Monitor the reaction's completion by TLC.
-
Work-up: After cooling, add cold water or an ice bath to the beaker to precipitate the solid product.
-
Purification: Collect the solid by filtration and recrystallize from ethanol to obtain the pure dihydropyrimidinone.[12]
C-H Activation: A Strategy for Late-Stage Functionalization
Transition-metal-catalyzed C-H activation has emerged as a powerful tool for forming C-C and C-N bonds with high regioselectivity, offering novel disconnections for pyrimidine synthesis.[14] This approach allows for the direct functionalization of the pyrimidine core or its precursors, avoiding the need for pre-functionalized starting materials.
Mechanism & Rationale: These reactions typically involve a transition metal catalyst (e.g., Palladium, Rhodium) that coordinates to a directing group on the substrate.[15] This coordination brings the metal into proximity of a specific C-H bond, enabling its cleavage and the formation of a metal-carbon bond. This intermediate can then react with a coupling partner to form the desired product, regenerating the catalyst in the process.[14] This strategy is particularly valuable for creating complex pyrimidine derivatives that are difficult to access through traditional condensation methods.
Representative Protocol (Metal-Free C-H Borylation): This example showcases a modern, metal-free approach to functionalizing a pyrimidine-containing scaffold.[16]
-
Setup: Under an inert atmosphere, a 2-pyrimidylaniline derivative (0.3 mmol), BBr₃ (0.9 mmol), and tetramethylpyrazine (0.36 mmol) are combined in dichloroethane (1.0 mL) at room temperature.
-
Reaction (Step 1): The mixture is stirred for 4 hours at room temperature.
-
Reaction (Step 2): Pinacol (0.9 mmol) and triethylamine (3.0 mmol) in dichloroethane (1.0 mL) are added.
-
Work-up & Purification: The reaction is stirred for an additional 2 hours at room temperature before standard work-up and purification by column chromatography to yield the borylated product.[16]
Head-to-Head: Benchmarking Performance
The choice of synthetic route is ultimately guided by performance. The following table summarizes key quantitative data from published experimental results, offering a direct comparison of the methodologies discussed.
| Method | Key Reactants | Catalyst/Reagent | Solvent | Time | Temp. | Yield (%) |
| Traditional Biginelli | Aldehyde, β-Ketoester, Urea | Hydrochloric Acid | Ethanol | 1.5 - 3 hrs | Reflux | ~60-85%[1][13] |
| Traditional Pinner | 1,3-Dicarbonyl, Amidine | Acid or Base | Varies | 3+ hours | Varies | Moderate-Good[1][13] |
| Microwave Biginelli | Aldehyde, β-Ketoester, Urea | Sulfamic Acid | Solvent-free | 2 - 5 min | 300W | 88-95%[13] |
| Microwave Multicomponent | Aldehyde, Active Methylene, Amidine | K₂CO₃ | Water | 20 min | 100°C | Moderate[11] |
| Iridium-Catalyzed | Amidines, Alcohols | PN5P-Ir-pincer complex | Toluene | Not Specified | 150°C | Up to 93%[13][17] |
Qualitative Comparison & Field Insights
Beyond raw numbers, the practical application of these methods reveals further distinctions.
-
Scalability: Traditional methods like the Biginelli reaction are generally robust and scalable. However, the prolonged heating and potential for byproduct formation can complicate large-scale synthesis. Flow chemistry, a rapidly emerging field, shows great promise for the safe and efficient scale-up of heterocyclic synthesis, including pyrimidines.[18][19]
-
Green Chemistry: Newer methods show clear advantages. Microwave-assisted, solvent-free reactions drastically reduce energy consumption and solvent waste.[8][12] The use of water as a solvent in some multicomponent reactions is another significant step towards sustainable synthesis.[11] Key green chemistry metrics like Reaction Mass Efficiency (RME) and E-Factor consistently favor these modern approaches over traditional ones that use stoichiometric reagents and large volumes of organic solvents.[20]
-
Safety: Eliminating volatile organic solvents and reducing reaction times, as seen in microwave and some multicomponent syntheses, inherently improves the safety profile of the procedure.[12] Flow chemistry further enhances safety by minimizing the volume of reactive intermediates at any given time.[19]
-
Scope & Versatility: While traditional methods are reliable for specific scaffolds, C-H activation and advanced multicomponent reactions offer far greater versatility.[14][17] They allow for the synthesis of highly substituted and complex pyrimidine derivatives that are often inaccessible via classical routes, which is critical for building diverse compound libraries for drug screening.
Fig. 2: Comparative workflow of traditional vs. modern synthesis.
Conclusion and Future Outlook
While traditional methods for pyrimidine synthesis remain valuable for their simplicity and access to fundamental scaffolds, they are increasingly outperformed by modern techniques. Microwave-assisted synthesis offers unparalleled speed and efficiency for established reactions like the Biginelli condensation. Concurrently, strategies like C-H activation are unlocking new avenues for creating novel, complex pyrimidine analogues previously deemed inaccessible.
For drug development professionals and researchers, the choice of synthetic route requires a multi-faceted analysis. For rapid lead generation and library synthesis, microwave-assisted multicomponent reactions are often the superior choice. For late-stage functionalization or the creation of highly novel structures, C-H activation provides a powerful, albeit more complex, alternative. The future of pyrimidine synthesis will likely involve a greater integration of these modern techniques, particularly flow chemistry, to create more efficient, sustainable, and versatile pathways to these vital medicinal compounds.[18]
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijsat.org [ijsat.org]
- 4. A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. - IJSAT [ijsat.org]
- 5. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Bot Verification [rasayanjournal.co.in]
- 9. Sustainable Green Synthesis of Pyrimidine Derivatives: Review on ...: Ingenta Connect [ingentaconnect.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. proceedings.blucher.com.br [proceedings.blucher.com.br]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes: scope, mechanistic insights, and synthetic utility - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Pyrimidine-directed metal-free C–H borylation of 2-pyrimidylanilines: a useful process for tetra-coordinated triarylborane synthesis - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02937A [pubs.rsc.org]
- 17. mdpi.com [mdpi.com]
- 18. Flow Chemistry for the Synthesis of Heterocycles | springerprofessional.de [springerprofessional.de]
- 19. mdpi.com [mdpi.com]
- 20. Green Chemistry Metrics with Special Reference to Green Analytical Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Significance of the Pyrimidine Scaffold and Halogen Substitution
An In-Depth Comparative Guide to the Biological Activity of (6-Chloropyrimidin-4-YL)methanol and its Bromo-Analogue
The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis of natural molecules like the nucleobases uracil, thymine, and cytosine, as well as a vast array of synthetic therapeutic agents.[1] Its versatile structure allows for substitutions that can dramatically alter biological activity, making it a privileged scaffold in drug discovery.[1][2] Pyrimidine derivatives have demonstrated a wide spectrum of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[2][3][4]
A common strategy to modulate the efficacy of such scaffolds is halogenation. The introduction of a halogen atom, such as chlorine or bromine, at a specific position can influence a molecule's physicochemical properties—including its size, lipophilicity, and electronic distribution. These modifications, in turn, affect how the molecule interacts with biological targets, influencing its absorption, distribution, metabolism, excretion (ADME), and overall potency.[5]
This guide provides a comparative analysis of two closely related halogenated pyrimidines: This compound and its bromo-analogue, (6-Bromopyrimidin-4-YL)methanol . We will explore their properties, potential biological activities based on data from related compounds, and the detailed experimental protocols used to evaluate them. The objective is to provide researchers, scientists, and drug development professionals with a technical framework for understanding the subtle but critical differences imparted by chloro versus bromo substitution on this promising pyrimidine core.
Physicochemical and Synthetic Overview
The fundamental difference between the two molecules is the substitution of a chlorine atom with a bromine atom at the 6-position of the pyrimidine ring. This seemingly minor change has significant implications for the molecule's physical and chemical characteristics.
| Property | This compound | (6-Bromopyrimidin-4-YL)methanol |
| CAS Number | 1025351-41-0[6][7][8] | 1805551-65-8[9] |
| Molecular Formula | C₅H₅ClN₂O[6][8] | C₅H₅BrN₂O[9] |
| Molecular Weight | 144.56 g/mol [6] | 189.01 g/mol [9] |
| Appearance | White to off-white powder (inferred) | White to off-white powder (inferred) |
| Reactivity | The C-Cl bond is a good leaving group for nucleophilic substitution. | The C-Br bond is generally a better leaving group than C-Cl, potentially leading to higher reactivity in certain synthetic transformations. |
Causality Behind Physicochemical Differences: Bromine is larger and more polarizable than chlorine, which can lead to stronger van der Waals interactions with a biological target. However, it also increases the molecule's overall size and weight. The carbon-bromine bond is weaker and longer than the carbon-chlorine bond, making the bromo-analogue potentially more reactive in nucleophilic substitution reactions—a common step in creating more complex derivatives.[10] These differences are critical, as they can translate into varied biological potencies and metabolic stabilities.
Synthetic Pathways
Both compounds are key intermediates for the synthesis of more complex pharmaceutical agents.[11][12] The synthesis generally involves the modification of a pre-existing pyrimidine ring. A plausible one-pot method involves the cyclization of appropriate precursors in the presence of dry hydrogen bromide or hydrogen chloride gas to directly yield the halogenated pyrimidine.[10]
Caption: Generalized synthetic workflow for halopyrimidines.
Comparative Biological Activity: An Evidence-Based Projection
Anticancer and Cytotoxic Activity
Halogenated pyrimidines often exhibit potent cytotoxic effects against various cancer cell lines.[15][16] The mechanism frequently involves the inhibition of critical cellular enzymes or interference with signaling pathways essential for cancer cell proliferation.[17]
Illustrative Data: The following table presents hypothetical, yet representative, IC₅₀ (half-maximal inhibitory concentration) values based on typical screening results for novel pyrimidine derivatives against common cancer cell lines.[16][17] A lower IC₅₀ value signifies greater potency.
| Compound | MCF-7 (Breast) IC₅₀ (µM) | A549 (Lung) IC₅₀ (µM) | HepG2 (Liver) IC₅₀ (µM) |
| This compound | 15.2 | 21.8 | 18.5 |
| (6-Bromopyrimidin-4-YL)methanol | 9.8 | 14.5 | 12.1 |
| Doxorubicin (Reference) | 0.8 | 1.2 | 1.0 |
Interpretation: In this illustrative scenario, the bromo-analogue demonstrates superior cytotoxic activity. The enhanced performance could be attributed to the greater lipophilicity and polarizability of bromine, potentially facilitating better membrane permeability or a stronger interaction with the active site of a target protein.
Antimicrobial Activity
Pyrimidine derivatives are a well-established class of antimicrobial agents.[3][14] The halogen substituent can play a crucial role in enhancing this activity.[4]
Illustrative Data: The table below shows projected Minimum Inhibitory Concentration (MIC) values, representing the lowest concentration of a compound that prevents visible growth of a microorganism.
| Compound | S. aureus (Gram +) MIC (µg/mL) | E. coli (Gram -) MIC (µg/mL) | C. albicans (Fungus) MIC (µg/mL) |
| This compound | 12.5 | 25 | 50 |
| (6-Bromopyrimidin-4-YL)methanol | 6.25 | 12.5 | 25 |
| Ciprofloxacin (Reference) | 1.0 | 0.5 | N/A |
| Fluconazole (Reference) | N/A | N/A | 8.0 |
Interpretation: The bromo-analogue is projected to be more effective, exhibiting lower MIC values across bacterial and fungal strains. This aligns with findings where heavier halogens can increase antimicrobial potency, possibly by disrupting microbial cell membranes or inhibiting essential enzymes more effectively.[13]
Enzyme Inhibition
Many pyrimidine-based drugs function by inhibiting specific enzymes, such as kinases or dihydrofolate reductase (DHFR).[18][19] Kinase inhibition is a particularly important mechanism in cancer therapy.
Illustrative Data: The following table shows hypothetical IC₅₀ values for the inhibition of a representative protein kinase, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is involved in angiogenesis.
| Compound | VEGFR-2 Kinase Inhibition IC₅₀ (nM) |
| This compound | 85 |
| (6-Bromopyrimidin-4-YL)methanol | 40 |
| Sorafenib (Reference) | 90[20] |
Interpretation: The bromo-analogue is shown as a more potent inhibitor. The specific interactions within the ATP-binding pocket of a kinase are highly sensitive to the nature of the substituent. The size and electronic properties of bromine may allow for optimal occupancy and interaction within the target site compared to chlorine.
Detailed Experimental Protocols
To ensure the reproducibility and validity of biological data, standardized and self-validating protocols are essential.
Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.[17][20]
Principle: Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate human cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 5,000–10,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[20]
-
Compound Treatment: Prepare serial dilutions of the chloro- and bromo-analogues in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and a known cytotoxic drug (positive control).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, formazan crystals will form in viable cells.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals.[17]
-
Absorbance Measurement: Read the absorbance of the plate at a wavelength of 570 nm using a microplate reader.[17]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot cell viability against compound concentration to determine the IC₅₀ value using non-linear regression analysis.
Caption: Workflow of a typical MTT cytotoxicity assay.
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)
This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[19]
Principle: A standardized suspension of bacteria is challenged with serial dilutions of the test compounds in a liquid growth medium. The MIC is the lowest concentration that inhibits visible bacterial growth.
Step-by-Step Methodology:
-
Prepare Inoculum: Culture the microbial strains (e.g., S. aureus, E. coli) overnight. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each test compound in Mueller-Hinton Broth (MHB).
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL.
-
Controls: Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by using an indicator dye like resazurin.[21]
Conclusion and Future Outlook
While this guide presents a projection based on established trends for halogenated pyrimidines, it underscores a critical principle in medicinal chemistry: subtle structural changes can lead to significant differences in biological activity. The comparative analysis suggests that the bromo-analogue of (6-halopyrimidin-4-YL)methanol may offer enhanced potency in anticancer, antimicrobial, and enzyme inhibitory contexts compared to its chloro counterpart. This is likely due to the distinct physicochemical properties of bromine, including its size, polarizability, and leaving group ability.
The true potential of these compounds can only be confirmed through direct, side-by-side experimental evaluation using the rigorous protocols outlined herein. Such studies are crucial for building accurate Structure-Activity Relationships (SAR) and guiding the rational design of next-generation pyrimidine-based therapeutics. Future research should focus on synthesizing and testing these analogues to validate these projections and further explore their mechanisms of action.
References
- 1. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medcraveonline.com [medcraveonline.com]
- 3. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound | 1025351-41-0 | ARB35141 [biosynth.com]
- 7. 1025351-41-0 this compound AKSci 3555DV [aksci.com]
- 8. 1pchem.com [1pchem.com]
- 9. (6-bromopyrimidin-4-yl)methanol CAS#: 1805551-65-8 [amp.chemicalbook.com]
- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 11. nbinno.com [nbinno.com]
- 12. CAS 1025351-41-0丨this compound from China Manufacturer - Wolfa [wolfabio.com]
- 13. ijpcbs.com [ijpcbs.com]
- 14. Chloropyrimidines as a new class of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: <i>In Vitro</i> and <i>In Silico</i> Potentials | AVESİS [avesis.erciyes.edu.tr]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. rep.polessu.by [rep.polessu.by]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Data for Synthesized Pyrimidine Compounds
In the landscape of drug discovery and development, pyrimidine scaffolds are ubiquitous, forming the core of numerous therapeutic agents.[1] The journey from a synthesized molecule to a potential drug candidate is paved with rigorous analytical characterization. It is not sufficient to rely on a single analytical technique; true confidence in the identity, purity, and stability of a synthesized pyrimidine compound comes from a holistic approach of cross-validation using orthogonal methods.[2][3] This guide provides an in-depth comparison of essential analytical techniques and outlines a framework for their cross-validation, ensuring data integrity and regulatory compliance.
The Orthogonal Analytical Workflow
The core principle of robust characterization is the use of orthogonal analytical techniques—methods that measure the same attribute based on different physical principles.[2][3][8] For a synthesized pyrimidine, this means confirming its structure, molecular weight, and purity through a convergence of evidence from multiple, independent sources. A lack of specificity in one method can be compensated for by another, more specific technique.[9]
Figure 1: High-level workflow for the synthesis and cross-validation of a new pyrimidine compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy is unparalleled for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms (primarily ¹H and ¹³C).[10][11][12] For pyrimidine derivatives, NMR is essential for confirming the substitution pattern on the heterocyclic ring and verifying the structure of any appended functional groups.[13][14][15]
Causality in Experimental Choices
The choice of solvent (e.g., DMSO-d₆ vs. CDCl₃) is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of polar compounds and for its clear visualization of exchangeable protons (e.g., -NH, -OH), which are common in pyrimidine derivatives.[11][12] Two-dimensional NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are not just confirmatory; they are essential for unambiguously assigning protons and carbons, especially in complex or isomeric structures.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh 5-10 mg of the purified pyrimidine compound and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.
-
Instrument Setup: Use a spectrometer operating at a field strength of 400 MHz or higher for optimal resolution.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
-
Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).[11]
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: 1024 or more scans, relaxation delay of 2 seconds.
-
Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).[11]
-
-
Data Analysis:
-
Integrate the ¹H NMR signals to determine proton ratios.
-
Analyze chemical shifts (δ), coupling constants (J-values), and multiplicities (singlet, doublet, etc.) to deduce the connectivity of atoms.
-
Compare the observed spectra with the expected spectra for the target structure.[16]
-
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Mass spectrometry provides the exact molecular weight of the synthesized compound, serving as a primary check of its identity.[10] High-resolution mass spectrometry (HRMS) is particularly powerful, as it can determine the molecular formula with high accuracy by measuring the mass-to-charge ratio (m/z) to several decimal places.
Causality in Experimental Choices
Electrospray ionization (ESI) is the most common ionization technique for pyrimidine derivatives due to its soft nature, which typically keeps the molecule intact and produces a prominent molecular ion peak ([M+H]⁺ or [M-H]⁻).[17] This minimizes fragmentation, making it straightforward to confirm the molecular weight of the parent compound.[18] The choice between positive and negative ion mode depends on the compound's ability to be protonated (e.g., basic nitrogens in the pyrimidine ring) or deprotonated.
Experimental Protocol: LC-MS (ESI-TOF)
-
Sample Preparation: Prepare a dilute solution of the compound (approx. 10-100 µg/mL) in a suitable solvent like acetonitrile or methanol.
-
Instrumentation: Use a Liquid Chromatography (LC) system coupled to a mass spectrometer, preferably a Time-of-Flight (TOF) or Orbitrap analyzer for high resolution.
-
LC Method (for infusion):
-
A simple isocratic flow of a mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid) is sufficient for direct infusion.
-
-
MS Acquisition:
-
Acquire data in both positive and negative ESI modes to ensure detection.
-
Set the mass range to scan from m/z 100 to 1000 (or as appropriate for the expected molecular weight).
-
-
Data Analysis:
-
Identify the molecular ion peak (e.g., [M+H]⁺).
-
Use the instrument software to calculate the elemental composition from the accurate mass and compare it to the theoretical formula. The isotopic pattern should also match the expected pattern for the proposed formula.
-
High-Performance Liquid Chromatography (HPLC): The Purity Arbiter
HPLC is the gold standard for assessing the purity of synthesized compounds.[10][19] It separates the target compound from impurities, unreacted starting materials, and byproducts, allowing for their quantification.[20]
Causality in Experimental Choices
Reversed-phase HPLC (RP-HPLC) is the most widely used mode for pyrimidine analysis.[20] A C18 column is a versatile starting point. The choice of mobile phase (typically a mixture of water and acetonitrile or methanol with an acid modifier like formic acid or TFA) is critical for achieving good peak shape and resolution. A gradient elution (where the organic solvent concentration is increased over time) is often necessary to elute all components of a reaction mixture in a reasonable time. A photodiode array (PDA) detector is highly advantageous as it provides UV spectra for each peak, which can help in peak identification and purity assessment.[8]
Experimental Protocol: RP-HPLC with PDA Detection
-
Sample Preparation: Accurately prepare a stock solution of the pyrimidine compound in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.[19] Further dilute to an appropriate concentration for analysis (e.g., 0.1 mg/mL).
-
Instrumentation: An HPLC system equipped with a gradient pump, autosampler, column oven, and PDA detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: PDA scan from 200-400 nm, with a specific wavelength (e.g., 254 nm) extracted for quantification.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of the main peak as a percentage of the total peak area (% Area).
-
Examine the UV spectrum of the main peak to ensure it is consistent across the peak, which indicates peak purity.
-
Elemental Analysis (EA): The Empirical Formula Confirmation
Elemental analysis provides the percentage composition of carbon (C), hydrogen (H), and nitrogen (N) in a compound.[21][22] This technique offers a fundamental, quantitative check on the compound's empirical formula. For a pure compound, the experimentally determined percentages should agree with the theoretical values, typically within a ±0.4% margin.
Causality in Experimental Choices
The method relies on the complete combustion of the sample in a pure oxygen atmosphere to convert C, H, and N into CO₂, H₂O, and N₂ gases, respectively.[23][24] These gases are then separated and quantified by a thermal conductivity detector. The process is highly standardized, and its value lies in its fundamental and quantitative nature, which is completely orthogonal to spectroscopic methods.[24]
Experimental Protocol: CHN Combustion Analysis
-
Sample Preparation: The sample must be meticulously dried to remove residual solvents and water, as these will significantly affect the C and H percentages. Accurately weigh 1-3 mg of the pure, dry compound into a tin capsule.
-
Instrumentation: An automated CHN elemental analyzer.
-
Analysis:
-
Calibrate the instrument using a certified standard (e.g., acetanilide).
-
Place the weighed sample into the instrument's autosampler.
-
Initiate the combustion and analysis sequence.
-
-
Data Analysis:
-
The instrument software will provide the weight percentages of C, H, and N.
-
Calculate the theoretical C, H, and N percentages based on the proposed molecular formula.
-
Compare the experimental values to the theoretical values. The difference should be ≤ 0.4% for each element.
-
Comparison of Analytical Techniques
| Technique | Principle | Information Provided | Primary Use | Strengths | Limitations |
| NMR Spectroscopy | Nuclear spin in a magnetic field | Detailed atomic connectivity, stereochemistry | Structure Elucidation & Confirmation | Highly specific for structure; quantitative (qNMR) | Relatively low sensitivity; complex spectra for mixtures |
| Mass Spectrometry | Mass-to-charge ratio of ions | Molecular Weight & Elemental Formula (HRMS) | Identity Confirmation | High sensitivity; provides molecular formula | Isomers are often indistinguishable; ionization dependent |
| HPLC-PDA | Differential partitioning | Purity, Quantification, Impurity Profile | Purity Assessment | High precision and accuracy for quantification; robust | Provides little structural information directly |
| Elemental Analysis | Combustion and gas detection | Elemental Composition (%C, H, N) | Empirical Formula Confirmation | Fundamental and highly accurate for pure substances | Requires pure, dry sample; provides no structural info |
Cross-Validation: Synthesizing the Data
Figure 2: Logical relationship of orthogonal data converging to validate a synthesized compound.
Step-by-Step Cross-Validation Protocol
-
Hypothesis: Start with the expected structure of the synthesized pyrimidine. Calculate its theoretical molecular weight, molecular formula, and elemental composition (%C, H, N).
-
Structural Verification (NMR):
-
Does the ¹H NMR show the correct number of protons with the expected chemical shifts, multiplicities, and integrations?
-
Does the ¹³C NMR show the correct number of carbon signals?
-
Do 2D NMR data confirm the proposed atom connectivity? If yes, the structure is provisionally confirmed.
-
-
Molecular Formula Verification (MS & EA):
-
Does the HRMS data provide a molecular formula that matches the structure confirmed by NMR?
-
Do the experimental %C, H, and N values from elemental analysis match the theoretical values for that molecular formula within ±0.4%? If both are yes, the molecular formula is confirmed.
-
-
Purity Verification (HPLC & NMR):
-
Does the HPLC chromatogram show a single major peak, accounting for >95% of the total area?
-
Are there any observable impurity peaks in the ¹H NMR spectrum? The baseline should be clean.
-
If the HPLC purity is high and the NMR is clean, the purity is confirmed.
-
By systematically applying and cross-validating these orthogonal analytical techniques, researchers can build a self-validating, trustworthy, and authoritative data package for any synthesized pyrimidine, laying a solid foundation for subsequent stages of drug development.
References
- 1. Design, Construction, and Screening of Diversified Pyrimidine-Focused DNA-Encoded Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. fluidimaging.com [fluidimaging.com]
- 4. pharmaguru.co [pharmaguru.co]
- 5. fda.gov [fda.gov]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 8. lcms.cz [lcms.cz]
- 9. propharmagroup.com [propharmagroup.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. cdnsciencepub.com [cdnsciencepub.com]
- 15. researchgate.net [researchgate.net]
- 16. Pyrimidine(289-95-2) 1H NMR spectrum [chemicalbook.com]
- 17. Mass spectrometry for analysis of purine and pyrimidine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. article.sapub.org [article.sapub.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. azom.com [azom.com]
- 22. accessengineeringlibrary.com [accessengineeringlibrary.com]
- 23. Basic principles and tests of organic element analysis | Universal Lab Blog [universallab.org]
- 24. Elemental analysis: operation & applications - Elementar [elementar.com]
A Comparative Guide to Pyrimidine Synthesis: Conventional Heating vs. Microwave Irradiation
For researchers, scientists, and drug development professionals, the efficient synthesis of pyrimidine scaffolds is a critical task. This six-membered nitrogenous heterocyclic compound is a fundamental building block in a vast array of biologically active molecules, including anticancer, antiviral, and antimicrobial agents.[1][2][3] The quest for optimized synthetic routes has led to a direct comparison between traditional heating methods and the more modern microwave-assisted organic synthesis (MAOS). This guide provides an in-depth, objective comparison of these two methodologies, supported by experimental data, to empower researchers in selecting the most effective strategy for their synthetic goals.
The Fundamental Difference: A Tale of Two Heating Mechanisms
The choice between conventional and microwave-assisted synthesis boils down to the fundamental difference in how energy is delivered to the reaction mixture. Understanding this is key to appreciating the profound impact on reaction outcomes.
Conventional Heating: A Surface-Level Affair
Traditional synthesis relies on conventional heating sources like oil baths or heating mantles.[4] In this method, heat is transferred to the reaction vessel by conduction and convection.[5] The vessel walls are heated first, and this thermal energy is then slowly and often unevenly transferred to the solvent and reactants.[6] This process can lead to localized overheating at the vessel surface, potentially causing decomposition of sensitive reagents and the formation of byproducts.[7]
Microwave-Assisted Synthesis: Heating from Within
Microwave-assisted organic synthesis (MAOS) represents a paradigm shift in energy delivery.[7] Microwaves, a form of electromagnetic radiation, directly couple with polar molecules and ionic species within the reaction mixture.[8][9] This interaction occurs through two primary mechanisms:
-
Dipolar Polarization: Polar molecules, possessing a permanent dipole moment, attempt to align themselves with the rapidly oscillating electric field of the microwaves. This constant reorientation creates molecular friction, which generates heat rapidly and uniformly throughout the bulk of the reaction medium.[10][11]
-
Ionic Conduction: In the presence of ionic species, the oscillating electric field induces their migration. Collisions between these moving ions result in the dissipation of energy as heat.[1][9]
This "in-core" or "volumetric" heating is a key advantage of MAOS, leading to a rapid and uniform temperature increase within the entire reaction mixture, independent of the vessel's thermal conductivity.[4][8]
Head-to-Head Comparison: Performance Metrics
The theoretical advantages of microwave heating translate into tangible benefits in the laboratory, particularly in the synthesis of pyrimidines. The following sections provide a detailed comparison based on key performance indicators.
Reaction Time: A Race Against the Clock
One of the most dramatic advantages of microwave-assisted synthesis is the drastic reduction in reaction times. Reactions that may take several hours or even days to complete using conventional heating can often be accomplished in a matter of minutes under microwave irradiation.[12] This acceleration is attributed to the rapid and efficient energy transfer that allows the reaction mixture to reach the target temperature almost instantaneously.[11]
Reaction Yield and Purity: Maximizing Efficiency
Microwave-assisted synthesis frequently leads to higher product yields and improved purity compared to conventional methods.[4][7] The uniform heating profile minimizes thermal decomposition of reactants and products, reducing the formation of unwanted byproducts.[6] This cleaner reaction profile simplifies the subsequent work-up and purification steps, saving valuable time and resources.[10]
Energy Consumption and Environmental Impact: The "Green" Advantage
MAOS is often touted as a "green chemistry" technique for several reasons.[8][10] By significantly shortening reaction times, the overall energy consumption is substantially lower than that of prolonged conventional heating.[5][7] Furthermore, the enhanced efficiency and selectivity of microwave-assisted reactions can reduce the need for excess reagents and solvents.[8][12] In some cases, reactions can even be performed under solvent-free conditions, further minimizing the environmental footprint.[6][13]
Data Presentation: A Quantitative Look at the Biginelli Reaction
The Biginelli reaction, a one-pot multicomponent reaction to synthesize dihydropyrimidinones, serves as an excellent case study for comparing the two methods.
| Reaction | Method | Catalyst/Solvent | Time | Yield (%) | Reference |
| Biginelli Reaction | Conventional | Hydrochloric Acid / Ethanol | 1.5 hours | ~60-70% | [14] |
| Biginelli Reaction | Microwave | Ethanolic NaOH / Ethanol | 7-12 min | 72-84% | [14] |
| Biginelli Reaction | Conventional | Sulfamic Acid / Ethanol | 2-3 hours | 72-88% | [15] |
| Biginelli Reaction | Microwave (Solvent-Free) | Sulfamic Acid | 2-4 min | 88-95% | [15] |
| Synthesis of 2-aminopyrimidines | Conventional | - | - | 90-94% | [16] |
| Synthesis of 2-aminopyrimidines | Microwave | - | - | 72-86% | [16] |
| Synthesis of pyrano[2,3-d]pyrimidines | Conventional | Water | 2-6 hours | 69-86% | [17] |
| Synthesis of pyrano[2,3-d]pyrimidines | Microwave | Water | 3-6 min | 78-94% | [17] |
Note: Yields and reaction times can vary depending on the specific substrates and reaction conditions.
Experimental Protocols: A Practical Guide
To provide a tangible understanding of the procedural differences, detailed step-by-step methodologies for the Biginelli reaction are presented below for both conventional and microwave-assisted synthesis.
Conventional Synthesis of Dihydropyrimidin-2(1H)-ones (Biginelli Reaction)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine the aldehyde (1 mmol), β-ketoester (1 mmol), and urea or thiourea (1.5 mmol) in ethanol (10 mL).
-
Add a catalytic amount of a suitable acid (e.g., hydrochloric acid or sulfamic acid).
-
Heat the reaction mixture to reflux using an oil bath for the specified time (typically 1.5 to 3 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Pour the mixture into crushed ice and stir.
-
Collect the precipitated solid by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure dihydropyrimidin-2(1H)-one.
Microwave-Assisted Synthesis of Dihydropyrimidin-2(1H)-ones (Biginelli Reaction)
Procedure:
-
In a microwave-safe reaction vessel, combine the aldehyde (1 mmol), β-ketoester (1 mmol), and urea or thiourea (1.5 mmol).
-
For a solvent-free approach, add a catalytic amount of a solid acid catalyst (e.g., sulfamic acid). For a solvent-based reaction, add a minimal amount of a high-boiling point polar solvent (e.g., ethanol or DMF).[14][15]
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a specified temperature and power for the optimized time (typically 2 to 15 minutes).[17][18]
-
After the irradiation is complete, allow the vessel to cool to room temperature.
-
Add cold water to the reaction mixture to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry.
-
If necessary, recrystallize the product from ethanol to achieve high purity.
Visualizing the Process: Workflows and Mechanisms
To further clarify the differences and the underlying chemistry, the following diagrams illustrate the experimental workflows and a generalized reaction mechanism.
Caption: Comparative workflow for pyrimidine synthesis.
Caption: Generalized mechanism for the Biginelli reaction.
Conclusion: A Clear Choice for Modern Synthesis
The comparative analysis unequivocally demonstrates that microwave-assisted synthesis offers significant advantages over conventional heating for the synthesis of pyrimidines. The dramatic reduction in reaction times, coupled with often higher yields and purer products, makes MAOS a highly efficient and economically viable methodology.[7][19] Furthermore, its alignment with the principles of green chemistry, through reduced energy consumption and waste generation, positions it as a more sustainable choice for modern chemical research and drug development.[10][12] While conventional heating remains a valid technique, the compelling benefits of microwave irradiation make it the superior option for accelerating discovery and optimizing the synthesis of these vital heterocyclic scaffolds.
References
- 1. Microwave Induced Green Synthesis: Sustainable Technology for Efficient Development of Bioactive Pyrimidine Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. ajchem-a.com [ajchem-a.com]
- 5. ijnrd.org [ijnrd.org]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. ijrpas.com [ijrpas.com]
- 8. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Microwave chemistry - Wikipedia [en.wikipedia.org]
- 10. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 11. Theory of Microwave Heating for Organic Synthesis [cem.com]
- 12. Microwave assisted green organic synthesis [wisdomlib.org]
- 13. Solvent and Solvent Free (Neat) Reactions in Microwave Synthesis [cem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. asianpubs.org [asianpubs.org]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. Microwave assisted one-pot catalyst free green synthesis of new methyl-7-amino-4-oxo-5-phenyl-2-thioxo-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carboxylates as potent in vitro antibacterial and antifungal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation [organic-chemistry.org]
- 19. benthamdirect.com [benthamdirect.com]
A Senior Application Scientist's Guide to the Cost-Effective Synthesis of Pyrimidines
For researchers, scientists, and professionals in drug development, the efficient and economical synthesis of the pyrimidine scaffold is a critical endeavor. As a foundational heterocyclic motif in a vast number of pharmaceuticals, the strategic choice of a synthetic route can significantly impact project timelines and budgets. This guide provides an in-depth, objective comparison of various synthetic routes to pyrimidines, moving beyond mere procedural descriptions to offer field-proven insights into their cost-effectiveness, scalability, and overall practicality.
The Enduring Importance of the Pyrimidine Core
Pyrimidines are integral components of nucleic acids (cytosine, thymine, and uracil) and are prevalent in a wide array of biologically active compounds, including anticancer, antiviral, and antimicrobial agents.[1][2] The demand for novel pyrimidine derivatives in drug discovery necessitates synthetic methodologies that are not only high-yielding but also economically viable and environmentally sustainable.[2] This guide will dissect and compare classical and modern approaches to pyrimidine synthesis, providing the data and rationale needed to make informed decisions in a laboratory or manufacturing setting.
Comparative Analysis of Key Synthetic Methodologies
The selection of a synthetic route is a multifactorial decision, weighing factors such as the cost of starting materials, reaction efficiency, energy consumption, and ease of purification. The following table summarizes key quantitative data for prominent pyrimidine synthesis methods, offering a direct comparison of their performance based on published experimental results.
| Method | Key Reagents | Catalyst/Conditions | Solvent | Reaction Time | Typical Yield (%) | Estimated Relative Cost* |
| Biginelli Reaction | Aldehyde, β-Ketoester, Urea/Thiourea | Acid (e.g., HCl) or Lewis Acid | Ethanol or Solvent-free | 1.5 - 48 hours | 60 - 95% | Low |
| Pinner Synthesis | 1,3-Dicarbonyl Compound, Amidine | Acid or Base | Varies (e.g., Ethanol) | 3+ hours | Moderate to High | Low to Moderate |
| Microwave-Assisted Synthesis | Varies (e.g., Biginelli or Pinner reagents) | Various catalysts | Often Solvent-free | 2 - 30 minutes | 72 - 95% | Low to Moderate |
| Iridium-Catalyzed Multicomponent Synthesis | Amidines, Alcohols | PN5P-Ir-pincer complex | Toluene | Not Specified | Up to 93% | High |
| Enzymatic Synthesis | Precursors like aspartate, bicarbonate | Recombinant enzymes | Aqueous | Varies | High (in vitro) | High (enzyme cost) |
| Green Chemistry Approaches (e.g., Ultrasound, Ball Milling) | Varies | Often catalyst-free | Solvent-free or Aqueous | Minutes to Hours | High | Very Low |
*Estimated Relative Cost considers starting materials, catalyst, solvent, and energy consumption. This is a qualitative assessment for comparative purposes.
In-Depth Evaluation of Synthetic Routes
The Biginelli Reaction: A Time-Honored Workhorse
First reported in 1893, the Biginelli reaction is a one-pot, three-component condensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea or thiourea.[3] Its enduring popularity stems from its operational simplicity and the use of readily available, inexpensive starting materials.[4]
Causality Behind Experimental Choices: The classical Biginelli reaction often employs a strong acid catalyst, such as hydrochloric acid, to facilitate the cyclocondensation. However, this can lead to harsh reaction conditions and lengthy reaction times.[1] Modern modifications often utilize Lewis acids or milder Brønsted acids to improve yields and shorten reaction times. The choice between urea and thiourea allows for the synthesis of either dihydropyrimidin-2(1H)-ones or the corresponding thiones, respectively, providing a straightforward entry point to a diverse range of derivatives.[5]
Cost-Effectiveness: The primary cost drivers for the Biginelli reaction are the aldehyde and the β-ketoester. Urea and thiourea are generally very inexpensive. Given the high yields and the often solvent-free or ethanol-based conditions, this method is highly cost-effective, particularly for large-scale synthesis.
Experimental Protocol: Classical Biginelli Synthesis of a Dihydropyrimidinone
-
Reaction Setup: In a round-bottom flask, combine the aldehyde (1 mmol), ethyl acetoacetate (1 mmol), and urea (1.5 mmol) in ethanol.
-
Catalyst Addition: Add a catalytic amount of hydrochloric acid.
-
Reaction: Reflux the mixture for 1.5-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration.
-
Purification: Wash the solid with cold ethanol and recrystallize from ethanol to yield the pure dihydropyrimidinone.
Logical Workflow for the Biginelli Reaction
A general experimental workflow for the Biginelli synthesis of dihydropyrimidinones.
The Pinner Synthesis: A Versatile Alternative
The Pinner synthesis involves the condensation of a 1,3-dicarbonyl compound with an amidine, typically catalyzed by an acid or a base.[6] This method is particularly useful for preparing pyrimidines with different substitution patterns than those typically accessed through the Biginelli reaction.
Causality Behind Experimental Choices: The choice of the 1,3-dicarbonyl compound and the amidine directly dictates the final substitution pattern on the pyrimidine ring. The reaction is often carried out at reflux in a protic solvent like ethanol to ensure sufficient energy for the condensation and cyclization steps. The use of amidine hydrochlorides is common, as they are stable and readily available starting materials.[7]
Cost-Effectiveness: The cost-effectiveness of the Pinner synthesis is largely dependent on the price of the 1,3-dicarbonyl compound and the specific amidine used. While generally cost-effective, some substituted amidines can be more expensive, impacting the overall cost.
Experimental Protocol: Pinner Synthesis of a Substituted Pyrimidine
-
Reaction Setup: Dissolve the 1,3-dicarbonyl compound (1.0 eq) and the amidine hydrochloride (1.2 eq) in ethanol in a round-bottom flask.
-
Reaction: Heat the solution to reflux and monitor the reaction by TLC.
-
Workup: Upon completion, cool the reaction mixture to room temperature.
-
Isolation: Remove the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Reaction Mechanism of the Pinner Synthesis
A simplified mechanism of the Pinner synthesis of pyrimidines.
Modern Methods: Accelerating Pyrimidine Synthesis
In recent years, a variety of modern techniques have been developed to improve the efficiency and sustainability of pyrimidine synthesis. These methods often offer significant advantages in terms of reaction time, yield, and environmental impact.[1]
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times for both the Biginelli and Pinner reactions, often from hours to minutes.[1][8] This is due to the efficient and rapid heating of the reaction mixture, which can lead to higher yields and cleaner reactions.[8] Microwave-assisted synthesis is often performed under solvent-free conditions, further enhancing its green credentials.[9]
Multicomponent Reactions (MCRs): The Biginelli reaction is a classic example of an MCR. Modern MCRs, such as the iridium-catalyzed synthesis from amidines and alcohols, offer novel and efficient routes to highly substituted pyrimidines.[8][10] While these methods can be highly effective, the cost and availability of the catalyst can be a significant drawback for large-scale applications.[8]
Green Chemistry Approaches: Beyond microwave synthesis, other green chemistry techniques such as ultrasound-assisted synthesis and ball milling have been successfully applied to pyrimidine synthesis.[9][11] These methods often proceed under solvent-free and catalyst-free conditions, making them exceptionally cost-effective and environmentally friendly.[9]
Experimental Protocol: Microwave-Assisted Biginelli Reaction
-
Reaction Setup: In a microwave-safe vial, combine the aldehyde (1 mmol), ethyl acetoacetate (1 mmol), and urea (1.5 mmol).
-
Catalyst Addition: Add a catalytic amount of a suitable catalyst (e.g., sulfamic acid).[8]
-
Reaction: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a specified power (e.g., 300W) for 2-5 minutes.[8]
-
Workup: After irradiation, cool the vial to room temperature. The product will often solidify.
-
Purification: Collect the solid by filtration and wash with a cold solvent to obtain the pure product.
Comparison of Conventional vs. Modern Synthetic Approaches
Key advantages of modern synthetic methods over conventional approaches.
Enzymatic Synthesis: The Green Frontier
The de novo biosynthesis of pyrimidines in living organisms is a highly efficient and specific process mediated by a cascade of enzymes.[] Replicating these pathways in vitro using recombinant enzymes offers a powerful and environmentally benign route to pyrimidine nucleotides.[]
Causality Behind Experimental Choices: Enzymatic synthesis operates under mild, aqueous conditions, eliminating the need for harsh reagents and organic solvents. The high specificity of enzymes ensures the formation of the desired product with excellent stereocontrol and minimal byproducts.
Cost-Effectiveness: While the operational costs of enzymatic synthesis are low (mild conditions, water as a solvent), the initial cost of producing and purifying the required enzymes can be substantial.[] This currently limits its application primarily to high-value products where absolute stereochemical control is paramount. However, as enzyme production technology advances, this method may become more economically viable for a broader range of applications.
Conclusion and Future Outlook
The choice of a synthetic route to pyrimidines is a strategic decision that must be tailored to the specific goals of the project. For large-scale, cost-sensitive syntheses, the classical Biginelli and Pinner reactions, particularly when enhanced by green chemistry techniques like microwave irradiation or ball milling, remain highly attractive options. These methods leverage inexpensive and readily available starting materials to provide efficient access to a wide range of pyrimidine derivatives.
For the synthesis of highly complex or novel pyrimidine scaffolds, modern multicomponent reactions catalyzed by transition metals can provide unparalleled efficiency, albeit at a higher initial cost. As the field of catalysis continues to evolve, the development of more affordable and recyclable catalysts will likely increase the adoption of these powerful methods.
Finally, enzymatic synthesis represents the pinnacle of green chemistry, offering a glimpse into the future of sustainable chemical manufacturing. While currently limited by the cost of enzymes, ongoing research in biotechnology is poised to make this highly specific and environmentally friendly approach more accessible.
By carefully evaluating the trade-offs between starting material costs, reaction efficiency, and the environmental impact of each method, researchers and drug development professionals can select the most cost-effective and appropriate synthetic route for their specific needs, ultimately accelerating the discovery and development of new pyrimidine-based therapeutics.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. wjarr.com [wjarr.com]
- 3. Efficient Synthesis of Novel Biginelli and Hantzsch Products Sourced from Biorenewable Furfurals Using Gluconic Acid Aqueous Solution as the Green Organocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. N-Substituted Ureas and Thioureas in Biginelli Reaction Promoted by Chlorotrimethylsilane: Convenient Synthesis of N1-Alkyl-, N1-Aryl-, and N1,N3-Dialkyl-3,4-Dihydropyrimidin-2(1H)-(thi)ones [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Amidine- and Amidoxime-Substituted Heterocycles: Synthesis, Antiproliferative Evaluations and DNA Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Green High-Yielding One-Pot Approach to Biginelli Reaction under Catalyst-Free and Solvent-Free Ball Milling Conditions [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Mechanistic Analysis Using Isotopically Labeled (6-Chloropyrimidin-4-YL)methanol
Executive Summary
Isotopic labeling is a powerful and indispensable technique for elucidating reaction mechanisms, tracking metabolic pathways, and understanding the fate of drug candidates.[1][2] By replacing specific atoms with their heavier, stable isotopes (e.g., ²H, ¹³C, ¹⁵N), researchers can trace the journey of these atoms through complex biological or chemical systems using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1][3] This guide provides an in-depth comparison of using a pre-labeled heterocyclic building block, (6-Chloropyrimidin-4-YL)methanol, for mechanistic studies versus other common labeling strategies. We will explore the causality behind experimental choices, provide validated protocols, and present a framework for selecting the optimal labeling strategy for your research needs in drug discovery and development.
The Foundation: Why Isotopic Labeling is a Cornerstone of Mechanistic Chemistry
To truly understand a chemical or biological transformation, we must follow the precise path of each atom from reactant to product. Isotopic labeling allows us to do just that. The substitution of an atom with its stable isotope (e.g., ¹²C with ¹³C) creates a molecule that is chemically identical in its reactivity but physically distinguishable by mass.[1] This mass difference, detectable by MS, or the unique nuclear spin properties, detectable by NMR, acts as a beacon, illuminating the intricate steps of a reaction mechanism.[1][4]
Key applications driven by this principle include:
-
Metabolic Flux Analysis: Quantifying the flow of atoms through metabolic pathways to understand disease states or drug effects.[5][6]
-
Drug Metabolism (ADME) Studies: Tracking the absorption, distribution, metabolism, and excretion of a drug candidate to identify metabolites and understand its pharmacokinetic profile.[][8][9]
-
Reaction Mechanism Elucidation: Distinguishing between proposed reaction pathways by determining which bonds are broken and formed.[2][10]
-
Kinetic Isotope Effect (KIE) Studies: Measuring changes in reaction rates upon isotopic substitution to identify the rate-determining step of a reaction.[11][12][13] A significant change in rate (a primary KIE) implies the labeled atom's bond is being broken or formed in the slowest step.[13][14]
The Strategic Building Block: this compound
This compound is a heterocyclic compound featuring a pyrimidine core.[15] Pyrimidine scaffolds are ubiquitous in medicinal chemistry and are core components of numerous approved drugs. This makes this molecule an ideal starting point for synthesizing labeled analogues of potential drug candidates. Its structure offers two key handles for chemical modification: a reactive chloro group and a versatile methanol group, allowing for its incorporation into larger, more complex molecules.
The core advantage of using a pre-labeled building block like this compound is the absolute control over the label's position . This site-specific labeling is crucial for asking precise mechanistic questions where the fate of a particular part of the molecule must be known.
Comparative Analysis: Choosing Your Labeling Strategy
The optimal labeling strategy depends entirely on the scientific question being asked. Using a pre-labeled building block like this compound is one of several powerful approaches. Below, we compare its performance and utility against other common methods.
| Strategy | This compound (Building Block) | Metabolic Labeling (e.g., SILAC) | Late-Stage Isotope Exchange (e.g., H/D Exchange) |
| Principle | Chemical synthesis incorporates a pre-labeled heterocyclic core into the final molecule. | Cells or organisms are grown in media containing simple, universally labeled precursors (e.g., ¹⁵NH₄Cl, ¹³C-glucose).[16][17] | A fully synthesized, unlabeled molecule is subjected to a reaction that exchanges one or more atoms (typically H for D) with an isotopic source.[18][19] |
| Labeling Pattern | Site-specific and absolute. The label is precisely where you synthesize it. | Uniform or extensive. The isotope is incorporated throughout the proteome or metabolome.[16] | Often non-specific or regioselective. Can label multiple sites; selectivity depends on C-H bond reactivity.[20] |
| Best For | Probing the mechanism of a specific chemical reaction; tracking the fate of a specific molecular fragment in ADME studies. | Quantitative proteomics; mapping entire metabolic networks; identifying unknown metabolic pathways.[4][] | Probing kinetic isotope effects; improving metabolic stability by deuterating metabolically labile C-H bonds.[13][22] |
| Synthetic Effort | High upfront effort to synthesize the labeled building block.[23][24] | Minimal chemical synthesis; relies on cellular machinery. | Can be a single step, but requires optimization for selectivity and efficiency.[19] |
| Cost | Can be high due to multi-step synthesis of the labeled precursor. | Cost of labeled media can be significant for large-scale cell culture. | Deuterium oxide (D₂O) is relatively inexpensive, but catalysts can be costly. |
| Key Advantage | Unambiguous positional information. | Provides a global view of cellular metabolism and protein dynamics. | Can be applied at the very end of a synthetic route to the final drug candidate.[18] |
| Key Limitation | Not suitable for discovering unknown pathways where the precursor is not known. | Does not provide site-specific information within a single molecule without further analysis (e.g., MS/MS). | Potential for incomplete labeling or isotopic scrambling; may not be possible to label metabolically stable positions. |
Experimental Design: A Workflow for Mechanistic Elucidation
This section details a practical, step-by-step workflow for a hypothetical study to determine the metabolic fate of a novel kinase inhibitor synthesized using a ¹³C- and ¹⁵N-labeled this compound core.
Diagram: Isotopic Labeling Workflow
Caption: General workflow for a mechanistic study using a pre-labeled building block.
Protocol: Step-by-Step Methodology
Objective: To identify the primary sites of Phase I metabolism on a novel inhibitor containing the pyrimidine core.
Materials:
-
Custom-synthesized [¹³C₂, ¹⁵N₂]-(6-Chloropyrimidin-4-YL)methanol (assumes a synthetic route from commercially available ¹³C and ¹⁵N precursors).
-
Human Liver Microsomes (HLMs).
-
NADPH regenerating system.
-
Phosphate buffer (pH 7.4).
-
Acetonitrile (ACN) for quenching.
-
High-resolution LC-MS/MS system (e.g., Orbitrap or Q-TOF).
Procedure:
-
Synthesis and Verification (Phase 1):
-
Synthesize the final inhibitor using the [¹³C₂, ¹⁵N₂]-labeled building block. The two carbons and two nitrogens of the pyrimidine ring are now labeled.
-
Causality: This ensures the label is in a metabolically stable core, preventing its loss through common metabolic reactions.[9]
-
Confirm the exact mass and isotopic enrichment of the final labeled compound via high-resolution mass spectrometry (HRMS) and NMR. The parent ion in MS should show a +4 Da shift compared to the unlabeled standard.
-
-
Microsomal Incubation (Phase 2):
-
Prepare a master mix containing phosphate buffer, HLMs, and the NADPH regenerating system.
-
Add the labeled inhibitor (e.g., to a final concentration of 1 µM).
-
Incubate at 37°C, taking aliquots at specified time points.
-
Quench the reaction by adding the aliquot to 3 volumes of ice-cold ACN.
-
Causality: ACN precipitates proteins, effectively stopping all enzymatic activity and preserving the metabolite profile at that specific time point.
-
-
Analysis (Phase 3):
-
Centrifuge the quenched samples to pellet the precipitated protein.
-
Analyze the supernatant directly by LC-MS/MS.
-
Self-Validation: Run three controls: (1) unlabeled inhibitor, (2) labeled inhibitor with no NADPH (to check for non-enzymatic degradation), and (3) vehicle control (to identify background ions).
-
Set the mass spectrometer to scan for the expected masses of potential metabolites. The key is to look for "isotopic pairs"—peaks that are separated by 4 Da.
-
Diagram: Hypothetical Metabolic Pathway
Caption: Tracking labeled (+) and unlabeled (-) fragments to map metabolism.
Data Interpretation: Decoding the Mass Spectra
The power of this technique lies in the clear interpretation of the MS data. By comparing the chromatograms of the unlabeled and labeled experiments, we can pinpoint metabolites originating from our drug.
| Observation | Mechanistic Interpretation |
| A peak pair is detected, separated by 4.009 Da (mass difference for 2x¹³C and 2x¹⁵N). | This is a metabolite that retains the pyrimidine core. |
| The mass difference between the parent and the metabolite is 15.995 Da . | This corresponds to the addition of one oxygen atom (e.g., hydroxylation). |
| A peak is observed in the labeled sample that has a +4 Da shift, but its retention time is different from any metabolite in the unlabeled sample. | This could indicate a metabolite formed via a rearrangement that is only stable with the heavier isotopes (a rare but possible kinetic isotope effect). |
| A new peak appears in the labeled experiment that does not have a +4 Da shift. A corresponding peak appears that does have the +4 Da shift. | This indicates a cleavage event. The fragment without the +4 shift has lost the pyrimidine core, while the fragment with the shift contains it. This definitively maps the site of cleavage. |
This unambiguous data allows researchers to confidently identify metabolic hotspots and propose detailed biotransformation pathways, a critical step in drug development for predicting drug-drug interactions and potential toxicity.[8][9]
Conclusion and Future Outlook
The use of pre-labeled building blocks, exemplified by this compound, offers unparalleled precision for specific mechanistic questions. While metabolic labeling provides a global overview and late-stage exchange is excellent for rapid screening of kinetic effects, the building block approach provides definitive, site-specific information that is crucial for in-depth analysis of reaction pathways and drug metabolism.[23][25] The choice of strategy is not about which is "best," but which is the most logical and efficient tool for the specific hypothesis being tested. As synthetic methods for creating complex labeled molecules become more accessible, this targeted approach will continue to be a vital and authoritative technique in the arsenal of chemists and drug development professionals.
References
- 1. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 2. ias.ac.in [ias.ac.in]
- 3. Isotope Labeling - Cerno Bioscience [cernobioscience.com]
- 4. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chemicalsknowledgehub.com [chemicalsknowledgehub.com]
- 10. Isotopic labeling | PPTX [slideshare.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. CAS 1025351-41-0丨this compound from China Manufacturer - Wolfa [wolfabio.com]
- 16. UWPR [proteomicsresource.washington.edu]
- 17. Quality control of imbalanced mass spectra from isotopic labeling experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 22. Deuterium Labeling Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 23. Recent developments in heterocycle labeling with carbon isotopes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Isotope labelling by reduction of nitriles: Application to the synthesis of isotopologues of tolmetin and celecoxib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of (6-Chloropyrimidin-4-YL)methanol
This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of (6-Chloropyrimidin-4-YL)methanol. As a chlorinated heterocyclic compound integral to many synthetic pathways in drug development, its proper management is paramount to ensuring laboratory safety, regulatory compliance, and environmental stewardship. This document moves beyond mere procedural lists to explain the chemical reasoning behind each step, empowering researchers to make informed safety decisions.
Hazard Assessment and Chemical Characterization
This compound is a solid organic compound whose primary hazards stem from its chemical structure. As a chlorinated aromatic heterocycle, it is classified as a halogenated organic compound . This classification is critical as it dictates the specific waste stream and disposal technology required. Mixing halogenated waste with non-halogenated waste streams can contaminate large volumes of solvent, rendering them unsuitable for recycling and significantly increasing disposal costs and complexity.[1]
The compound presents multiple health hazards, which are summarized below. Adherence to the specified personal protective equipment (PPE) is mandatory to mitigate these risks.
| Hazard Class | GHS Hazard Statement | Required Precautions & Personal Protective Equipment (PPE) |
| Skin Irritation | H315: Causes skin irritation.[2][3] | Gloves: Chemical-resistant gloves (e.g., nitrile). Lab Coat: To protect skin and clothing. Wash hands thoroughly after handling.[2][3] |
| Eye Irritation | H319: Causes serious eye irritation.[2][3] | Eye Protection: Safety goggles or a face shield must be worn at all times.[2] |
| Respiratory Irritation | H335: May cause respiratory irritation.[2][3] | Ventilation: All handling must be performed in a certified chemical fume hood to avoid breathing dust or vapors.[3] |
| General Handling | P501: Dispose of contents/container to an approved waste disposal plant.[2] | Follow the specific disposal protocols outlined in this guide. |
On-Site Waste Management: Segregation and Collection Protocol
Proper segregation at the point of generation is the most critical step in the waste management process. This ensures safety and compliance while facilitating environmentally sound disposal.
Step 1: Identify the Correct Waste Stream
All waste containing this compound must be designated as Halogenated Organic Waste . Maintain separate waste containers for solid and liquid forms to prevent dangerous reactions and simplify final disposal.[4]
Step 2: Use Designated Waste Containers
Select containers that are in good condition, leak-proof, and chemically compatible with the waste (e.g., glass or high-density polyethylene).[5][6] The container must have a secure, screw-top cap and be kept closed at all times except when adding waste.[5][7] For large volumes of liquid waste, your institution's Environmental Health and Safety (EHS) office may provide standardized carboys.[1][6]
Step 3: Label Containers Correctly
Before the first drop of waste is added, the container must be labeled with:
-
The full chemical name: "This compound " and any other constituents in the waste mixture.[5][7] Do not use abbreviations or chemical formulas.
-
The accumulation start date.
Step 4: Follow Form-Specific Collection Procedures
The physical form of the waste dictates its handling. Refer to the table below for specific instructions.
| Waste Form | Container Type | Handling and Collection Protocol |
| Unused or Residual Solid | Labeled "Solid Halogenated Waste" container. | Carefully transfer the solid chemical into the waste container using a spatula or weigh paper. Avoid generating dust. |
| Contaminated Labware (Solid) | Labeled "Solid Halogenated Waste" container lined with a clear plastic bag.[9] | Collect items such as used gloves, weigh papers, and contaminated pipette tips. Do not include any sharps.[4] |
| Solutions (Liquid) | Labeled "Liquid Halogenated Waste" container. | Pour solutions directly into the designated liquid waste container. Do not mix with non-halogenated solvent waste.[1][10] |
| Empty Original Containers | N/A | Triple rinse the empty container with a suitable solvent (e.g., methanol).[9][11] Collect all three rinsates as "Liquid Halogenated Waste."[9] Deface the original label and dispose of the rinsed container according to institutional guidelines for clean glassware or plastic. |
Storage and Disposal Workflow
All hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) , which is a location at or near the point of waste generation and under the control of the laboratory personnel.[7][8] The SAA must be inspected weekly for leaks or container degradation.[5][7]
The disposal process follows a clear, regulated path from your laboratory to a specialized treatment facility. This workflow ensures that the waste is managed safely and compliantly at every stage.
Caption: Decision workflow for the disposal of this compound.
When your waste container is nearly full or has reached the institutional time limit for accumulation, submit a pickup request to your EHS department.[5][11] Never dispose of this chemical down the sink or in the regular trash.[2][11]
Emergency Procedures: Spill and Exposure
In the event of an accidental release or exposure, immediate and correct action is crucial.
Spill Response:
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Don PPE: Wear all required PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Contain: Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial spill kit.[2][3]
-
Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container and label it appropriately.[2]
-
Decontaminate: Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS department.[4]
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[2][12]
-
Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice.[2][3]
-
Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing. If feeling unwell, call a poison center or doctor.[2][12]
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[3][12]
The Science of Disposal: High-Temperature Incineration
The mandated disposal method for chlorinated organic compounds is high-temperature incineration.[13][14] This process is more complex than standard combustion due to the presence of chlorine. In a specialized furnace operating at temperatures between 800°C and 1500°C, the organic material is decomposed into simpler gaseous byproducts, primarily carbon dioxide (CO₂), nitrogen (N₂), and hydrogen chloride (HCl).[13][14] The toxic HCl gas is then passed through a "scrubber" system where it is neutralized, preventing its release into the atmosphere.[13][14] This technology ensures the complete and permanent destruction of the hazardous waste, highlighting why proper segregation of halogenated materials is essential for effective and safe disposal.[13]
References
- 1. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 2. aksci.com [aksci.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. research.columbia.edu [research.columbia.edu]
- 6. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 7. Chemical and Hazardous Waste | Harvard Environmental Health and Safety [ehs.harvard.edu]
- 8. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 10. ethz.ch [ethz.ch]
- 11. Chemical Waste Management Reference Guide | Environmental Health and Safety [ehs.osu.edu]
- 12. WERCS Studio - Application Error [assets.thermofisher.com]
- 13. tandfonline.com [tandfonline.com]
- 14. US4215095A - Process for the incineration of chlorinated organic materials - Google Patents [patents.google.com]
Navigating the Unseen: A Guide to the Safe Handling of (6-Chloropyrimidin-4-YL)methanol
For the dedicated researcher in the fast-paced world of drug discovery, the novel compounds we handle are the keys to future breakthroughs. (6-Chloropyrimidin-4-YL)methanol, a key intermediate in the synthesis of high-value pyrimidine products, is one such compound.[1] However, its potential is matched by the imperative for meticulous handling. This guide moves beyond mere procedural lists to instill a deep, causal understanding of the safety protocols necessary to manage this and similar chlorinated heterocyclic compounds. Our goal is to ensure that your focus remains on the science, secure in the knowledge that your safety and logistical frameworks are robust and validated.
The Hazard Profile: Understanding the "Why" Behind the "How"
The material safety data sheet (MSDS) for this compound clearly indicates that it is a hazardous substance, causing skin, eye, and respiratory irritation.[2][3] However, a critical point of understanding is the significant lack of comprehensive toxicological data for this specific compound. The MSDS notes that data on acute toxicity, carcinogenicity, mutagenicity, and ecotoxicity are unavailable.[2][3]
This absence of data does not imply safety. In fact, it necessitates a more cautious approach. As scientists, we must extrapolate from what is known about structurally similar compounds. For instance, related chloropyrimidines are known to be toxic if swallowed and may cause allergic skin reactions.[4] The structurally analogous compound, 2-chloropyridine, exhibits significant acute toxicity with a rabbit dermal LD50 of 48 mg/kg and a mouse oral LD50 of 110 mg/kg, targeting the liver.[5][6] Therefore, we must handle this compound with the assumption of significant potential toxicity.
Key Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C5H5ClN2O | [2] |
| Appearance | Solid | [7] |
| Stability | Stable under recommended temperatures and pressures. | [2][8] |
| Incompatibilities | Strong oxidizing agents, strong acids. | [2][8][9] |
| Hazardous Decomposition | Under combustion, may produce carbon oxides, hydrogen chloride, and nitrogen oxides. | [2][8] |
The Personal Protective Equipment (PPE) Mandate: An Absolute Barrier
Your primary defense against exposure is a correctly implemented and consistently worn PPE regimen. Given the known irritant properties and the potential for high toxicity, the following PPE is mandatory.
| Protection Type | Required PPE | Specifications and Rationale |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles must be worn at all times to protect against dust particles and splashes. A full-face shield is required over goggles when handling larger quantities or when there is a significant risk of splashing. |
| Hand Protection | Double Gloving: Butyl Rubber or Viton™ over Nitrile Gloves | Nitrile gloves offer good general protection and dexterity but have poor resistance to many halogenated and aromatic hydrocarbons.[10][11][12] Therefore, a more robust outer glove made of butyl rubber or Viton™ is necessary for extended protection.[13] Always inspect gloves for integrity before use and change them immediately if contamination is suspected. |
| Body Protection | Flame-Resistant Laboratory Coat and Chemical Apron | A flame-resistant lab coat is essential. A chemically resistant apron should be worn over the lab coat to provide an additional barrier against spills and splashes. |
| Respiratory Protection | NIOSH-approved Respirator | All handling of solid this compound must be conducted within a certified chemical fume hood to prevent inhalation of dust particles. If there is a risk of exceeding exposure limits or if a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is required. |
Operational Plan: A Step-by-Step Protocol for Safe Handling
This protocol is designed to be a self-validating system, where each step reinforces the safety of the entire process.
Preparation and Engineering Controls
-
Designated Area: All work with this compound must be conducted in a designated area within a laboratory, with access restricted to authorized personnel.[14]
-
Chemical Fume Hood: Verify that the chemical fume hood is operational and has a current certification. The sash should be kept as low as possible.[14]
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
-
Spill Kit: A spill kit containing absorbent materials for chemical spills, and appropriate waste containers must be available in the immediate vicinity.
Handling the Compound
-
Pre-weighing Preparation: Before handling the solid, place a plastic-backed absorbent liner on the work surface within the fume hood to contain any potential spills.
-
Weighing: Carefully weigh the required amount of this compound in a tared container within the fume hood. Avoid creating dust.
-
Dissolution: If making a solution, add the solvent to the solid slowly to avoid splashing.
-
Transport: When moving the compound, even in small amounts, use a secondary container.[15]
Workflow for Handling this compound
Caption: Workflow for safe handling of this compound.
Disposal Plan: Ensuring a Safe End-of-Life for Hazardous Materials
Improper disposal of halogenated organic compounds can have serious environmental consequences. A strict, compliant disposal plan is non-negotiable.
Waste Segregation
All waste contaminated with this compound must be treated as hazardous waste. It is crucial to segregate halogenated organic waste from non-halogenated waste streams to ensure proper disposal and to avoid potentially dangerous reactions.[16]
Waste Stream Management
| Waste Type | Container | Disposal Procedure |
| Solid Waste | Labeled, sealed, compatible solid waste container. | Includes contaminated gloves, bench paper, weigh boats, and any other solid materials that have come into contact with the chemical. |
| Liquid Waste | Labeled, sealed, compatible halogenated solvent waste container. | For solutions containing this compound. Do not mix with non-halogenated solvents. |
| Empty Containers | Original container. | Triple-rinse the empty container with a suitable solvent. The rinsate must be collected as halogenated liquid waste. Deface the label on the empty container before disposing of it as regular lab glass. |
| Sharps | Puncture-proof sharps container. | Needles, syringes, or other sharps contaminated with the chemical. |
Disposal Protocol
-
Collection: Collect all waste in appropriately labeled containers as described in the table above. Ensure containers are kept closed when not in use.
-
Storage: Store waste containers in a designated satellite accumulation area away from incompatible materials.[17]
-
Pickup: Arrange for hazardous waste pickup through your institution's Environmental Health and Safety (EHS) office. Do not pour any amount of this compound or its solutions down the drain.
Emergency Procedures: Immediate and Effective Response
Spills
-
Small Spill (in a fume hood):
-
Ensure you are wearing the appropriate PPE.
-
Contain the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully collect the absorbed material into a labeled hazardous waste container.
-
Decontaminate the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
-
-
Large Spill (or any spill outside a fume hood):
-
Evacuate the immediate area.
-
Alert others in the vicinity and your lab supervisor.
-
Prevent entry into the affected area.
-
Contact your institution's EHS or emergency response team immediately.
-
Personal Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
By adhering to these principles and protocols, you build a foundation of safety that allows for confident and groundbreaking research. The responsibility for safety is a continuous process of vigilance and adherence to best practices, ensuring that the pursuit of scientific advancement does not come at the cost of personal or environmental well-being.
References
- 1. resources.duralabel.com [resources.duralabel.com]
- 2. heightechsafety.com.au [heightechsafety.com.au]
- 3. chemistry.osu.edu [chemistry.osu.edu]
- 4. 2-Chloropyrimidine | C4H3ClN2 | CID 74404 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. Introduction - NTP Technical Report on the Toxicity Studies of o-Chloropyridine (CASRN 109-09-1) Administered Dermally and in Drinking Water to F344/N Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. aksci.com [aksci.com]
- 9. fishersci.com [fishersci.com]
- 10. Nitrile Glove Chemical Resistance Guide | S&G Gloves [sgnitrilegloves.com]
- 11. gloves.com [gloves.com]
- 12. worksafegear.com.au [worksafegear.com.au]
- 13. safety.fsu.edu [safety.fsu.edu]
- 14. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 15. A Guide to Handling and Storing Chemicals in a Lab 1 [mynewlab.com]
- 16. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 17. ushazmatstorage.com [ushazmatstorage.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



